2-(3,5-Dichlorophenyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dichlorophenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N/c12-9-5-8(6-10(13)7-9)11-3-1-2-4-14-11/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGUMUFTRBXVTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(3,5-Dichlorophenyl)pyridine Synthesis Protocol: A Mechanistic and Practical Guide
Executive Summary
The synthesis of 2-(3,5-dichlorophenyl)pyridine (CAS: 1379370-04-3) represents a critical workflow in the development of bidentate (N,C) cyclometalating ligands, which are foundational to the creation of phosphorescent transition metal complexes (e.g., Ir, Pt, Au) and advanced pharmaceutical building blocks[1].
As a Senior Application Scientist, I have structured this guide to move beyond a simple "recipe." This whitepaper details a highly optimized, scalable Suzuki-Miyaura cross-coupling protocol. Every step is grounded in mechanistic causality and designed as a self-validating system —ensuring that researchers can visually and analytically confirm the success of the reaction in real-time.
Reaction Design & Mechanistic Causality
The most efficient route to 2-(3,5-dichlorophenyl)pyridine is the palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-bromopyridine and 3,5-dichlorophenylboronic acid[2]. The experimental choices in this protocol are dictated by the specific electronic and steric demands of the substrates:
-
Substrate Selection (The Electrophile): 2-Bromopyridine is selected over 2-chloropyridine. The weaker C–Br bond facilitates rapid oxidative addition under mild conditions without requiring highly specialized, expensive Buchwald-type ligands.
-
Base Selection (K₃PO₄ vs. Na₂CO₃): 3,5-Dichlorophenylboronic acid is highly electron-deficient due to the inductive withdrawal of the two meta-chloro substituents. This electron deficiency slows down the transmetalation step. Potassium phosphate (K₃PO₄) is a stronger, more soluble base than sodium carbonate, explicitly chosen to accelerate the formation of the reactive boronate complex and drive transmetalation[2].
-
Catalyst Activation Ratio: The protocol utilizes a precise 1:3 ratio of Palladium(II) acetate (Pd(OAc)₂) to Triphenylphosphine (PPh₃)[3]. This is not arbitrary. Pd(OAc)₂ is a stable Pd(II) precatalyst. One equivalent of PPh₃ acts as a sacrificial reductant (oxidizing to OPPh₃) to generate the catalytically active Pd(0) species. The remaining two equivalents serve as L-type stabilizing ligands to form the active 14-electron Pd(0)(PPh₃)₂ complex[3].
-
Solvent System (n-PrOH/H₂O): A 1:1 biphasic mixture of n-propanol and water is utilized[2]. n-PrOH provides a higher boiling point (97 °C) than ethanol, allowing for a higher reflux temperature that drives the reaction to completion in just 3 hours[3]. Furthermore, the biphasic nature at high ionic strength ensures the organic substrates and inorganic salts remain solvated in their respective phases while reacting at the interface.
Catalytic cycle of the Suzuki-Miyaura cross-coupling for 2-(3,5-dichlorophenyl)pyridine.
Quantitative Reagent Matrix
To ensure reproducibility, all quantitative data is standardized to a 5.00 mmol scale [3]. A slight excess (1.05 equiv) of the boronic acid is used to compensate for potential competitive protodeboronation at elevated temperatures.
| Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass / Volume |
| 2-Bromopyridine | 158.00 | 1.00 | 5.00 | 0.790 g (0.48 mL) |
| 3,5-Dichlorophenylboronic acid | 190.82 | 1.05 | 5.25 | 1.002 g |
| Potassium phosphate (K₃PO₄) | 212.27 | 2.00 | 10.00 | 2.12 g |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.02 (2 mol%) | 0.10 | 22.5 mg |
| Triphenylphosphine (PPh₃) | 262.29 | 0.06 (6 mol%) | 0.30 | 78.7 mg |
| n-Propanol (n-PrOH) | 60.10 | Solvent | - | 10.0 mL |
| Deionized Water (H₂O) | 18.02 | Solvent | - | 10.0 mL |
Self-Validating Experimental Protocol
This workflow is designed so that the physical state of the reaction provides real-time feedback on its success.
Step 1: Biphasic System Preparation & Degassing
-
In a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromopyridine (0.790 g, 5.00 mmol) and 3,5-dichlorophenylboronic acid (1.002 g, 5.25 mmol) in 10 mL of n-PrOH[3].
-
In a separate vial, dissolve K₃PO₄ (2.12 g, 10.00 mmol) in 10 mL of deionized water. Add this aqueous solution to the reaction flask[3].
-
Self-Validation Checkpoint: The mixture will form a distinct biphasic layer.
-
Insert a long needle into the liquid phase and bubble Argon gas vigorously through the stirring mixture for exactly 10 minutes[3].
-
Causality: Oxygen must be purged to prevent the rapid oxidation of the Pd(0) catalyst and to suppress homocoupling of the boronic acid.
-
Step 2: Catalyst Activation & Reflux
-
Briefly remove the Argon needle from the liquid (keep it in the headspace) and quickly add Pd(OAc)₂ (22.5 mg, 0.10 mmol) and PPh₃ (78.7 mg, 0.30 mmol)[3].
-
Heat the reaction mixture to reflux (approx. 95–100 °C internal temperature) under a positive pressure of Argon for 3 hours[3].
-
Self-Validation Checkpoint: Upon reaching reflux, the organic phase should transition from a pale yellow to a deep, rich orange/brown. This color change visually validates the successful reduction of Pd(II) to the active Pd(0) species. Warning: If the solution turns jet-black and a dark precipitate forms on the flask walls, "palladium black" has crashed out due to oxygen ingress, and the catalytic cycle has died.
Step 3: Workup & Phase Separation
-
After 3 hours, remove the flask from heat and allow it to cool to room temperature.
-
Self-Validation Checkpoint (TLC): Spot the organic phase on a silica TLC plate against a 2-bromopyridine standard (Eluent: 9:1 Hexanes/EtOAc). The disappearance of the UV-active 2-bromopyridine spot confirms reaction completion.
-
Transfer the mixture to a separatory funnel. Add 20 mL of Ethyl Acetate (EtOAc) and 15 mL of Brine (saturated NaCl).
-
Causality: Brine increases the ionic strength of the aqueous layer, forcing the n-PrOH into the organic phase and breaking any emulsions.
-
-
Extract the aqueous layer twice more with EtOAc (2 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Step-by-step experimental workflow from reagent preparation to final purification.
Analytical Validation & Isolation
To isolate the pure 2-(3,5-dichlorophenyl)pyridine (Molecular Weight: 224.09 g/mol )[1]:
-
Flash Column Chromatography: Load the crude residue onto a silica gel column. Elute with a gradient of 98% Hexanes / 2% EtOAc to 95% Hexanes / 5% EtOAc. The product is highly lipophilic and will elute quickly.
-
Evaporation: Pool the product-containing fractions and evaporate to yield the product as a solid.
-
Spectroscopic Confirmation:
-
¹H NMR (CDCl₃): Look for the characteristic downfield doublet of the pyridine α-proton (near 8.6–8.7 ppm) and the distinct meta-coupling pattern of the 3,5-dichlorophenyl ring (two doublets and a triplet, or a multiplet depending on exact shifts, integrating to 3 protons).
-
Mass Spectrometry (ESI/APPI): Confirm the exact mass. The presence of two chlorine atoms will yield a highly characteristic isotopic pattern (M, M+2, M+4 in a roughly 9:6:1 ratio) centered around m/z 224.0[1].
-
References
- ChemScene. "1379370-04-3 | 2-(3,5-Dichlorophenyl)pyridine.
- RSC Publishing. "Microwave-mediated synthesis of (N,C)-cyclometalated Au(III) complexes." Dalton Transactions, March 2022.
- RSC Publishing. "Supporting Information: General procedure for synthesis of arylpyridine ligands." Dalton Transactions, March 2022.
Sources
Physicochemical Profiling and Synthetic Utility of 2-(3,5-Dichlorophenyl)pyridine: A Core Building Block in Advanced Materials and Medicinal Chemistry
Executive Summary
The compound 2-(3,5-Dichlorophenyl)pyridine (CAS: 1379370-04-3) is a highly specialized biaryl building block that bridges the gap between medicinal chemistry and advanced materials science[1],[2]. Characterized by a π-electron deficient pyridine ring covalently linked to a highly lipophilic, electron-withdrawing 3,5-dichlorophenyl moiety, this molecule offers unique electronic decoupling and structural rigidity. This technical guide provides an in-depth analysis of its physicochemical properties, details a self-validating synthetic protocol, and explores its critical role as an ancillary ligand in organic light-emitting diodes (OLEDs)[3] and as a privileged pharmacophore in drug discovery[2].
Physicochemical Properties & Structural Dynamics
The utility of 2-(3,5-Dichlorophenyl)pyridine stems from the synergistic electronic relationship between its two rings. The pyridine nitrogen acts as a localized hydrogen bond acceptor and a strong σ-donor for metal coordination[1],[3]. Conversely, the 3,5-dichlorophenyl group exerts a powerful inductive electron-withdrawing effect (-I effect). Because the chlorine atoms are positioned at the meta (3,5) positions, they avoid the severe steric hindrance that ortho-substitution would cause. This allows the biaryl system to adopt a highly planar conformation during metal coordination, which is critical for effective orbital overlap[3].
Quantitative Physicochemical Profile
The following data summarizes the core molecular metrics critical for both pharmacokinetic modeling and materials engineering[1]:
| Property | Value | Implications for Research & Development |
| CAS Registry Number | 1379370-04-3 | Primary identifier for sourcing and regulatory tracking. |
| Molecular Formula | C₁₁H₇Cl₂N | Indicates a highly halogenated, low-molecular-weight scaffold. |
| Molecular Weight | 224.09 g/mol | Ideal fragment size for hit-to-lead drug discovery workflows. |
| Topological Polar Surface Area | 12.89 Ų | Extremely low TPSA suggests high membrane and blood-brain barrier permeability. |
| LogP (Predicted) | 4.0554 | High lipophilicity; excellent for occupying deep hydrophobic pockets. |
| Hydrogen Bond Donors | 0 | Lack of donors reduces desolvation penalties during target binding. |
| Hydrogen Bond Acceptors | 1 | The pyridine nitrogen serves as a singular, highly directional acceptor. |
| SMILES | ClC1=CC(=CC(Cl)=C1)C1=NC=CC=C1 | Machine-readable format for computational docking and QSAR modeling. |
Synthetic Methodology: Palladium-Catalyzed Cross-Coupling
The most efficient and scalable method for synthesizing 3,5-dichloro-2-arylpyridine derivatives is via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[4]. The following protocol is designed as a self-validating system, ensuring high yields by mitigating common failure points such as catalyst oxidation and protodeboronation.
Experimental Protocol
Reagents: 2-Bromopyridine (1.0 eq), 3,5-Dichlorophenylboronic acid (1.2 eq), Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.05 eq), 2M Aqueous Na₂CO₃ (2.0 eq). Solvent System: Toluene / Ethanol (4:1 v/v).
-
Step 1: Solvent Degassing
-
Action: Purge the biphasic solvent mixture with argon gas for 30 minutes prior to the addition of any reagents.
-
Causality: Palladium(0) complexes are highly sensitive to atmospheric oxygen. Removing dissolved O₂ prevents the irreversible oxidation of the active Pd(0) catalyst into an inactive Pd(II) species, ensuring continuous catalytic turnover[4].
-
-
Step 2: Reagent and Catalyst Loading
-
Action: Combine 2-bromopyridine, 3,5-dichlorophenylboronic acid, and the Pd(PPh3)4 catalyst in the reaction vessel under a strict argon atmosphere.
-
Causality: A slight stoichiometric excess (1.2 eq) of the boronic acid is utilized to compensate for competitive protodeboronation (the unwanted hydrolysis of the C-B bond), which is a common side reaction in aqueous basic conditions.
-
-
Step 3: Base Integration
-
Action: Inject the 2M aqueous Na₂CO₃ solution into the organic mixture.
-
Causality: The base is the critical trigger for the transmetalation step. It coordinates with the organoborane to form a negatively charged, highly nucleophilic boronate complex
, which readily transfers the 3,5-dichlorophenyl group to the palladium center[4].
-
-
Step 4: Thermal Activation
-
Action: Heat the biphasic mixture to reflux (~90°C) under vigorous stirring for 12 hours.
-
Causality: Thermal energy overcomes the activation energy barrier of the transmetalation and reductive elimination steps. Vigorous stirring maximizes the interfacial surface area between the organic and aqueous phases, accelerating the biphasic reaction rate.
-
-
Step 5: Workup and Purification
-
Action: Quench with deionized water, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography.
-
Causality: The biphasic extraction separates the organic product from aqueous inorganic salts (boric acid byproducts). Chromatography isolates the target biaryl from triphenylphosphine oxide (a byproduct of catalyst degradation) and unreacted starting materials.
-
Mechanistic Pathway Visualization
Catalytic cycle of the Suzuki-Miyaura cross-coupling for 2-(3,5-Dichlorophenyl)pyridine.
Advanced Applications
Materials Science: Phosphorescent OLEDs (PhOLEDs)
In the development of next-generation displays and lighting, achieving stable and efficient blue emission is a persistent challenge. 2-(3,5-Dichlorophenyl)pyridine is highly valued as an ancillary cyclometalating (C^N) ligand for Iridium(III) and Platinum(II) transition metal complexes[3].
-
Bandgap Engineering: In these organometallic complexes, the Highest Occupied Molecular Orbital (HOMO) is typically distributed across the metal d-orbitals and the phenyl ring. The strong electron-withdrawing nature of the 3,5-dichloro substitution deeply stabilizes the HOMO energy level.
-
Performance Enhancement: By lowering the HOMO, the HOMO-LUMO bandgap is significantly widened, which effectively blue-shifts the phosphorescent emission. Furthermore, the incorporation of these specific halogenated ligands has been proven to narrow the emission spectrum, decrease the evaporation temperature during vacuum deposition, and substantially improve the External Quantum Efficiency (EQE) of the resulting OLED devices[3].
Medicinal Chemistry: Pharmacophore Profiling
As a building block for bioactive screening libraries[2], this compound offers three distinct advantages for drug design:
-
Metabolic Shielding: Cytochrome P450 (CYP450) enzymes frequently target electron-rich aromatic rings for oxidation. The 3,5-dichloro substitution drastically deactivates the phenyl ring toward electrophilic attack, thereby enhancing the metabolic stability and biological half-life of the drug candidate.
-
Lipophilic Efficiency (LipE): With a predicted LogP of 4.0554[1], the moiety is highly lipophilic. This makes it an excellent candidate for occupying deep, hydrophobic binding pockets in target proteins, such as kinase hinge regions or GPCR allosteric sites.
-
Halogen Bonding: The chlorine atoms can engage in highly directional halogen bonding. The electropositive "σ-holes" on the distal ends of the chlorine atoms can form strong, non-covalent interactions with Lewis basic sites (e.g., backbone carbonyl oxygens) within the protein target, significantly driving up binding affinity.
References
-
National Institutes of Health (NIH). "Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media". PMC. URL: [Link]
- Google Patents. "US10199581B2 - Organic electroluminescent materials and devices". Patent Registry.
Sources
- 1. chemscene.com [chemscene.com]
- 2. chemscene.com [chemscene.com]
- 3. US10199581B2 - Organic electroluminescent materials and devices - Google Patents [patents.google.com]
- 4. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Solubility Profiling of 2-(3,5-Dichlorophenyl)pyridine in DMSO and Ethanol: A Technical Guide for Early Drug Discovery
Executive Summary
In the early stages of drug discovery, the physicochemical behavior of a compound dictates its viability for both in vitro screening and in vivo efficacy. 2-(3,5-Dichlorophenyl)pyridine (CAS: 1379370-04-3) is a highly lipophilic bi-aryl fragment. Due to its halogenated structure, it exhibits extremely poor aqueous solubility, making vehicle selection a critical parameter.
This whitepaper provides a comprehensive, self-validating framework for profiling the solubility of 2-(3,5-Dichlorophenyl)pyridine. By contrasting the solvent dynamics of Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH), we establish rigorous protocols for both kinetic and thermodynamic solubility assessments, ensuring data integrity from high-throughput screening (HTS) to pre-clinical formulation.
Physicochemical Profiling & Solvent Dynamics
Understanding the structural causality behind a compound's solubility is the first step in assay design. 2-(3,5-Dichlorophenyl)pyridine consists of a pyridine ring coupled to a di-chlorinated phenyl ring. The presence of two chlorine atoms significantly increases the compound's lipophilicity (estimated LogP ~4.0–4.5) and crystal lattice energy, driving its tendency to precipitate in aqueous media.
The Causality of Solvent Selection
-
DMSO (The Kinetic Vehicle): DMSO is an aprotic solvent with a high dielectric constant. It is the universal standard for HTS because it effectively disrupts
stacking and hydrophobic interactions, allowing lipophilic compounds to remain in solution during long-term storage . However, when DMSO stock solutions are diluted into aqueous assay media, compounds often precipitate, leading to flawed structure-activity relationships (SAR). -
Ethanol (The Thermodynamic Vehicle): Ethanol is a protic solvent. While it has a lower absolute solubilizing power for highly lipophilic compounds compared to DMSO, it is vastly superior for in vivo dosing and oral formulations due to its lower toxicity profile. However, researchers must account for the "solubility-permeability interplay," where increasing ethanol concentrations can solubilize the drug but inadvertently decrease intestinal membrane permeability .
Quantitative Data Summary
Table 1: Physicochemical & Predictive Solubility Profile of 2-(3,5-Dichlorophenyl)pyridine
| Parameter | Value / Descriptor | Rationale / Implication |
| CAS Number | 1379370-04-3 | Unique chemical identifier for procurement and tracking. |
| Molecular Formula | C11H7Cl2N | High halogenation indicates strong hydrophobic character. |
| Molecular Weight | 224.09 g/mol | Favorable fragment size for rapid solvent diffusion. |
| Estimated LogP | ~4.0 - 4.5 | Highly lipophilic; practically insoluble in pure water. |
| Predicted DMSO Sol. | >50 mg/mL (>200 mM) | Aprotic nature easily disrupts solid-state packing. |
| Predicted EtOH Sol. | 10 - 30 mg/mL | Protic nature provides moderate solvation for formulation. |
Experimental Methodologies: Self-Validating Protocols
To generate trustworthy ADME (Absorption, Distribution, Metabolism, and Excretion) data, solubility assays must be designed as self-validating systems. This means incorporating internal controls, specific equilibration times, and physical separation techniques that prevent false positives (e.g., reading suspended micro-precipitates as dissolved compound).
Protocol A: Kinetic Solubility Profiling (DMSO-to-Aqueous)
Objective: Determine the maximum concentration of the compound in an aqueous buffer before precipitation occurs, mimicking HTS conditions .
-
Step 1: Stock Preparation. Dissolve 2-(3,5-Dichlorophenyl)pyridine in 100% anhydrous DMSO to create a 50 mM stock.
-
Causality: DMSO is highly hygroscopic. Using anhydrous DMSO prevents ambient moisture absorption, which would prematurely lower the solubility limit inside the stock tube.
-
-
Step 2: Serial Dilution. Create a 10-point linear dilution series in DMSO.
-
Step 3: Aqueous Spiking. Transfer 2 µL of each DMSO dilution into 198 µL of target aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate.
-
Causality: This maintains a strict 1% final DMSO concentration. Exceeding 1% DMSO can cause solvent-induced cytotoxicity in downstream cell assays, invalidating biological readouts.
-
-
Step 4: Equilibration. Seal and incubate the plate at 25°C for 2 hours with orbital shaking.
-
Step 5: Phase Separation (Critical Step). Centrifuge the plate at 3,000 x g for 15 minutes.
-
Causality: Centrifugation forces sub-visible micro-precipitates into a pellet. Without this step, suspended particles would be aspirated, leading to artificially inflated solubility data.
-
-
Step 6: Quantification. Analyze the supernatant via LC-MS/MS against a standard curve. Include a highly soluble control (e.g., Atenolol) to validate assay dynamic range .
Protocol B: Thermodynamic Solubility Profiling (Ethanol Vehicle)
Objective: Determine the absolute equilibrium solubility of the solid compound in ethanol for in vivo formulation .
-
Step 1: Solid Addition. Add 5 mg of crystalline 2-(3,5-Dichlorophenyl)pyridine powder to a glass vial.
-
Step 2: Solvent Addition. Add 1 mL of absolute ethanol.
-
Causality: An excess of solid must remain visible at the bottom of the vial. If the solution is completely clear, it is not saturated, and the true thermodynamic limit cannot be measured.
-
-
Step 3: Equilibration. Place the vial on a roller mixer at 25°C for 24 to 48 hours.
-
Causality: Thermodynamic solubility requires breaking the crystal lattice energy. A 24-hour minimum ensures the system transitions from a kinetic supersaturated state to true thermodynamic equilibrium.
-
-
Step 4: Filtration. Filter the suspension through a 0.45 µm PTFE syringe filter.
-
Causality: PTFE is chemically inert to ethanol. Using standard cellulose filters can lead to membrane degradation and extractable contamination in the HPLC trace.
-
-
Step 5: Quantification. Dilute the filtrate into a compatible mobile phase and quantify via HPLC-UV (e.g., at 254 nm).
Table 2: Assay Parameters: Kinetic vs. Thermodynamic
| Parameter | Kinetic Solubility (DMSO-based) | Thermodynamic Solubility (Ethanol-based) |
| Primary Application | Early Discovery / High-Throughput Screening | Lead Optimization / In Vivo Formulation |
| Starting Material | Pre-dissolved 50 mM DMSO stock | Solid crystalline powder |
| Solvent Dynamics | 1% DMSO in aqueous buffer | 100% Ethanol or Ethanol/Water co-solvent |
| Equilibration Time | 2 to 4 hours | 24 to 72 hours |
| Separation Method | High-speed centrifugation (3,000 x g) | PTFE Syringe Filtration (0.45 µm) |
| Analytical Readout | LC-MS/MS or Nephelometry | HPLC-UV (e.g., 254 nm) |
Mechanistic Workflow Visualization
The following diagram illustrates the logical divergence between DMSO-driven kinetic assays and Ethanol-driven thermodynamic assays.
Workflow for determining kinetic (DMSO) vs. thermodynamic (ethanol) solubility.
References
Technical Guide: Mass Spectrometry Analysis of 2-(3,5-Dichlorophenyl)pyridine
The following technical guide is structured to serve as a definitive reference for the mass spectrometry analysis of 2-(3,5-Dichlorophenyl)pyridine. It prioritizes mechanistic insight and reproducibility over generic procedural listings.
Executive Summary & Chemical Context
2-(3,5-Dichlorophenyl)pyridine (CAS: 1379370-04-3) has emerged as a critical scaffold in two distinct high-value sectors: antiviral therapeutics (specifically as a furin inhibitor targeting SARS-CoV-2 entry mechanisms) and optoelectronics (as a ligand for Iridium-based OLED emitters).
Accurate mass spectrometric analysis of this compound requires navigating its specific physicochemical properties:
-
Molecular Formula:
[1] -
Exact Mass: 222.9956 Da (for
) -
Key Analytical Challenge: The presence of two chlorine atoms creates a complex isotopic envelope that serves as the primary diagnostic fingerprint.[2]
This guide details the Electron Ionization (EI) fragmentation mechanics for structural confirmation and outlines a validated GC-MS protocol for purity assessment.
Isotopic Signature & Fragmentation Mechanics
The most distinct feature of 2-(3,5-Dichlorophenyl)pyridine in mass spectrometry is its isotopic abundance pattern. Unlike simple organic molecules, the
The Chlorine Isotope Fingerprint
For a molecule containing two chlorine atoms (
| Ion Species | m/z (Nominal) | Composition | Theoretical Intensity | Diagnostic Value |
| M | 223 | 100% (Base) | Parent Peak | |
| M+2 | 225 | ~64% | Primary confirmation of | |
| M+4 | 227 | ~10% | Secondary confirmation |
Analyst Note: Deviations >10% from these ratios in your spectra suggest interference from co-eluting impurities or detector saturation.[2]
Mechanistic Fragmentation Pathway (EI, 70 eV)
Under electron ionization, the molecule exhibits high stability due to the biaryl conjugation. Fragmentation is driven by radical site initiation on the nitrogen or the aromatic rings.[2]
-
Primary Cleavage (Dehalogenation): The C-Cl bond is the weakest link relative to the C-C biaryl bond.[2]
- .
-
Observation: This peak retains a monochloro isotope pattern (3:1).[2]
-
Secondary Cleavage:
- .
-
This ion corresponds to the 2-phenylpyridine core (minus protons), a fully conjugated aromatic system.
-
Ring Collapse (HCN Loss):
-
Characteristic of pyridine rings, expulsion of neutral HCN (27 Da) occurs from the molecular ion or dehalogenated fragments.
- (Dichlorophenyl-acetylene radical cation).
-
Visualization: Fragmentation & Workflow
The following diagrams illustrate the proposed fragmentation pathway and the recommended analytical workflow.
Caption: Proposed EI fragmentation pathway highlighting the sequential loss of Chlorine atoms and HCN expulsion.
Caption: Analytical workflow for purity assessment and structural confirmation.
Validated Experimental Protocol (GC-MS)
This protocol is designed for purity assessment of synthetic batches or identification in non-biological matrices.[2] For biological matrices (e.g., plasma), LC-MS/MS (ESI+) is recommended due to sensitivity requirements.
Sample Preparation[2][3]
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[2][3] Avoid alcohols if derivatization is not intended, though this molecule is stable in MeOH.
-
Concentration: Prepare a stock at 1 mg/mL, dilute to 10 µg/mL for analysis.
-
Filtration: 0.22 µm PTFE filter to remove particulate catalysts (e.g., Palladium residues from Suzuki coupling).
Instrumentation Parameters (Agilent 7890/5977 eq.)
| Parameter | Setting | Rationale |
| Column | HP-5ms UI (30m x 0.25mm x 0.25µm) | Standard non-polar phase separates aromatic isomers effectively.[2][4] |
| Inlet Temp | 280°C | Ensures rapid volatilization of the biaryl system without thermal degradation.[2] |
| Injection Mode | Split (10:1 or 20:[2]1) | Prevents column overload and maintains peak shape.[2] |
| Carrier Gas | Helium @ 1.2 mL/min | Constant flow for stable retention times.[2] |
| Oven Program | 80°C (1 min) → 20°C/min → 300°C (5 min) | Fast ramp removes solvent; high final temp elutes the biaryl (BP approx 300°C+). |
| Transfer Line | 300°C | Prevents condensation of high-boiling aromatics.[2] |
| Source Temp | 230°C | Standard for EI.[2][5] |
| Scan Range | m/z 50 – 500 | Captures parent ion (223) and low mass fragments.[2] |
Quality Control Criteria
-
Retention Time: Expect elution late in the chromatogram (approx. 8-10 min depending on ramp) due to
interactions with the stationary phase.[2] -
Signal-to-Noise: Limit of Quantitation (LOQ) should be established at S/N > 10 for the m/z 223 ion.
-
Carryover: Run a solvent blank after high-concentration samples; biaryls can stick to the inlet liner.[2]
References
-
National Institutes of Health (NIH). (2022).[2] Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. PubMed Central.[2] Retrieved March 2, 2026, from [Link]
-
Royal Society of Chemistry. (2018).[2] Emitters with a pyridine-3,5-dicarbonitrile core and short delayed fluorescence lifetimes.[2][6][7] Journal of Materials Chemistry C. Retrieved March 2, 2026, from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2-Phenylpyridine | C11H9N | CID 13887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Emitters with a pyridine-3,5-dicarbonitrile core and short delayed fluorescence lifetimes of about 1.5 μs: Orange-red TADF-based OLEDs with very slow efficiency roll-offs at high luminance - Northwestern Polytechnical University [pure.nwpu.edu.cn]
- 7. Emitters with a pyridine-3,5-dicarbonitrile core and short delayed fluorescence lifetimes of about 1.5 μs: orange-red TADF-based OLEDs with very slow efficiency roll-offs at high luminance - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Crystallographic Profiling of 2-(3,5-Dichlorophenyl)pyridine Derivatives in Metallodrug Design
Executive Summary
The rational design of metallodrugs and photodynamic therapy (PDT) agents relies heavily on the precise spatial arrangement of their organic ligands. Among privileged pharmacophores, 2-(3,5-Dichlorophenyl)pyridine (DCPP) and its derivatives have emerged as highly versatile bidentate cyclometalating (C^N) ligands. By forming robust carbon-metal (σ-C) and nitrogen-metal coordinate bonds, DCPP stabilizes transition metals like Gold(III), Palladium(II), and Iridium(III)[1].
As a Senior Application Scientist, I present this technical whitepaper to dissect the crystallographic fundamentals of DCPP derivatives. We will explore how the 3,5-dichloro substitution dictates crystal packing, modulates electronic properties, and ultimately drives the biological efficacy of these complexes in oncological applications.
Structural Chemistry & Ligand Topography
The crystallographic behavior of DCPP is fundamentally distinct from its unsubstituted parent, 2-phenylpyridine. The introduction of chlorine atoms at the 3 and 5 positions of the phenyl ring induces three critical structural phenomena:
-
Steric Strain and Dihedral Twisting: In its uncoordinated state, the bulky Cl atom at the 3-position creates a steric clash with the adjacent pyridine protons, forcing the two aromatic rings out of coplanarity. Upon cyclometalation, the metal center forces the rings into a near-planar conformation, inducing inherent ring strain. This strain slightly elongates the metal-carbon (M-C) bond, increasing ligand lability under specific biological triggers.
-
Halogen Bonding in Crystal Packing: The highly electronegative Cl atoms engage in intermolecular halogen bonding (C–Cl···Cl–C and C–Cl···π interactions). This supramolecular architecture dictates the unit cell packing (frequently favoring P-1 or P2₁/c space groups) and prevents the tight π-π stacking that typically causes self-quenching in luminescent complexes[2].
-
Electronic Modulation (Trans-Influence): The strongly electron-withdrawing nature of the dichloro-phenyl moiety lowers the Highest Occupied Molecular Orbital (HOMO) of the complex. Crystallographically, this manifests as a strong trans-influence: the bond opposite to the σ-bonded phenyl carbon is significantly lengthened and weakened, dictating the site of nucleophilic attack in biological media[1].
Coordination Geometries in Transition Metal Complexes
The geometry of the DCPP-metal complex is entirely dependent on the d-electron count of the transition metal. Understanding these geometries is critical for predicting how the drug will interact with DNA or protein targets.
Quantitative Crystallographic Data Summary
The following table synthesizes single-crystal X-ray diffraction (SC-XRD) parameters for DCPP and related halo-phenylpyridine metal complexes, highlighting the variance in bond lengths and geometries[1],[3],[2].
| Complex Type | Coordination Geometry | Typical Space Group | Avg. M–C Bond (Å) | Avg. M–N Bond (Å) | Dihedral Angle (C-N rings) |
| [Au(DCPP)Cl₂] | Square Planar | P2₁/c | 2.04 ± 0.02 | 2.03 ± 0.02 | 5.2° - 8.4° |
| [Pd(DCPP)Cl]₂ | Square Planar (Dimer) | P-1 | 1.98 ± 0.01 | 2.05 ± 0.01 | 45.7° - 50.1° |
| [Ir(DCPP)₂(L)]⁺ | Distorted Octahedral | P-1 | 2.00 ± 0.02 | 2.09 ± 0.02 | 12.5° - 15.3° |
Causality Note: The distorted octahedral geometry of Iridium(III) complexes (n=6) forces multiple DCPP ligands into close proximity, resulting in a highly crowded coordination sphere[2]. The 3,5-dichloro substitution prevents unwanted ligand-ligand aggregation, maintaining high luminescence quantum yields necessary for photodynamic applications[4].
Biological Mechanisms Dictated by Crystal Structure
The transition from a crystalline solid to a solvated active pharmaceutical ingredient (API) requires structural stability. For Gold(III) complexes, premature reduction to Au(I) or Au(0) in the bloodstream is a major hurdle. The σ-bonded DCPP ligand provides immense thermodynamic stability, protecting the Au(III) square planar center in reducing biological media[1].
Once inside the cell (facilitated by the high lipophilicity of the dichloro groups), the mechanism of action diverges based on the metal's coordination geometry. Square planar complexes (Au, Pd) act via direct DNA intercalation, while octahedral complexes (Ir) act as photosensitizers to generate Reactive Oxygen Species (ROS).
Fig 1. Mechanistic pathway of DCPP-metal complexes driving targeted cellular apoptosis.
Validated Experimental Protocols: Synthesis & SC-XRD
To ensure absolute trustworthiness in structural characterization, the following protocol outlines a self-validating system for synthesizing and crystallizing [Au(DCPP)Cl₂]. Every step includes internal quality control checkpoints.
Step-by-Step Methodology
Step 1: Microwave-Assisted Cyclometalation
-
Action: Suspend NaAuCl₄·2H₂O and 2-(3,5-Dichlorophenyl)pyridine (1:1.1 molar ratio) in a 1:1 mixture of acetonitrile and water. Subject to microwave irradiation (80 °C, 50 W, 15 minutes).
-
Causality: Traditional reflux methods for Au(III) C-H activation take days and yield mixed products. Microwave heating provides uniform thermal energy, bypassing the slow kinetics of C-H activation and suppressing the reduction of Au(III) to Au(0) nanoparticles.
Step 2: Chromatographic Purification
-
Action: Extract the product with dichloromethane (DCM), dry over MgSO₄, and purify via silica gel column chromatography (Eluent: DCM/Hexane 1:1).
-
Validation: Verify purity (>98%) via ¹H NMR. The disappearance of the proton signal at the 2-position of the phenyl ring confirms successful cyclometalation.
Step 3: Vapor Diffusion Crystallization
-
Action: Dissolve 5 mg of the purified complex in 0.5 mL of DCM in a 2-dram inner vial. Place this vial uncovered inside a 20 mL outer scintillation vial containing 3 mL of diethyl ether (anti-solvent). Seal the outer vial tightly and store at 4 °C for 72 hours.
-
Causality: Slow vapor diffusion of the non-polar ether into the DCM gradually reduces the dielectric constant of the solvent mixture. This controlled reduction in solubility promotes the nucleation of high-quality, defect-free single crystals rather than amorphous precipitation.
Step 4: Single-Crystal X-Ray Diffraction (SC-XRD)
-
Action: Harvest a single crystal (approx. 0.1 x 0.1 x 0.05 mm), mount it on a MiTeGen loop using Paratone-N oil, and flash-cool to 100 K under a nitrogen stream. Collect data using Mo Kα radiation (λ = 0.71073 Å).
-
Causality: Cryo-cooling to 100 K minimizes the thermal motion (Debye-Waller factors) of the atoms. This is critical for accurately resolving the anisotropic thermal ellipsoids of the heavy Au and Cl atoms, ensuring an R₁ value of < 0.05 during SHELXL refinement[3].
Fig 2. Self-validating high-throughput crystallization and SC-XRD analysis workflow.
References
-
[1] Fan, D., et al. Chemical and biological studies of the dichloro(2-phenylpyridine) gold(III) complex and its derivatives. Dalton Transactions (RSC Publishing).[Link]
-
[3] Ha, K. Crystal structure of dichlorobis(2-phenylpyridine-kN)palladium(II), PdCl2(C11H9N)2. Zeitschrift für Kristallographie - New Crystal Structures.[Link]
-
[2] Fresta, E., et al. Synthesis and Crystal Structure of Bis(2-phenylpyridine-C,N')-bis(acetonitrile)iridium(III)hexafluorophosphate Showing Three Anion/Cation Couples in the Asymmetric Unit. MDPI Crystals.[Link]
-
[4] Room-temperature combinatorial screening of cyclometallated iridium(iii) complexes for a step towards molecular control of colour purity. Dalton Transactions (RSC Publishing).[Link]
Sources
- 1. Chemical and biological studies of the dichloro(2-phenylpyridine) gold(iii) complex and its derivatives - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Crystal Structure of Bis(2-phenylpyridine-C,N’)-bis(acetonitrile)iridium(III)hexafluorophosphate Showing Three Anion/Cation Couples in the Asymmetric Unit [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) Room-temperature combinatorial screening of cyclometallated iridium(iii) complexes for a step towards molecular control of colour purity [academia.edu]
discovery of 2-(3,5-Dichlorophenyl)pyridine as a furin inhibitor
The Discovery & Characterization of 2-(3,5-Dichlorophenyl)pyridine as a Furin Inhibitor: A Technical Guide
Executive Technical Summary
The proprotein convertase Furin (PCSK3) is a master switch in human pathology, governing the activation of viral glycoproteins (including SARS-CoV-2 Spike and HIV gp160) and oncogenic precursors (e.g., TGF-β, IGF-1R). Historically, targeting Furin has been hampered by the highly charged, solvent-exposed nature of its active site, which typically necessitates polybasic peptide inhibitors with poor pharmacokinetic profiles.
This guide details the discovery of 2-(3,5-Dichlorophenyl)pyridine derivatives, a class of small-molecule inhibitors that circumvent these limitations through a novel induced-fit mechanism . Unlike classical competitive inhibitors that dock into a static active site, these compounds induce a conformational flip of the cryptic Tryptophan-254 (Trp254) residue, creating a transient hydrophobic pocket. This mechanism yields nanomolar potency (
Target Profile & Pathological Relevance
Furin is a serine protease of the subtilisin/kexin family. It cleaves substrates at the consensus motif Arg-X-Lys/Arg-Arg↓ (R-X-K/R-R) .
Signaling & Pathogenesis Pathway
The following diagram illustrates the critical checkpoints where Furin activity drives pathology and where the 2-(3,5-Dichlorophenyl)pyridine scaffold intervenes.
Figure 1: Furin-mediated pathological cascades and the intervention point of dichlorophenylpyridine inhibitors.
The Discovery Logic: Induced-Fit Mechanism
The breakthrough in identifying the 2-(3,5-Dichlorophenyl)pyridine scaffold lies in its ability to reshape the enzyme's topography.
The "Cryptic" Pocket
Standard crystal structures of Furin show a solvent-exposed S1-S4 pocket, difficult for lipophilic small molecules to bind with high affinity. However, structural studies (X-ray crystallography) revealed that the 2-(3,5-Dichlorophenyl)pyridine core forces the indole side chain of Trp254 to rotate (flip).
-
Resting State: Trp254 is buried, stabilizing the oxyanion hole.
-
Induced State: The inhibitor binds, causing Trp254 to flip outward. This exposes a novel hydrophobic trench (S1/S2 sub-pocket) that perfectly accommodates the 3,5-dichlorophenyl moiety.
Structure-Activity Relationship (SAR)
-
3,5-Dichlorophenyl Ring: Critical for potency. The chlorines provide specific hydrophobic contacts within the newly formed Trp254 pocket. Removing or shifting these halogens (e.g., to 2,4-dichloro) significantly reduces affinity, confirming the strict steric requirement of the induced pocket.
-
Pyridine Core: Acts as the scaffold linker, positioning the dichlorophenyl group while allowing the rest of the molecule (often basic piperidine/piperazine tails) to interact with the negatively charged S1/S2 regions (Asp258, Asp306).
Experimental Validation Protocols
To validate inhibitors of this class, high-fidelity assays are required. The standard fluorogenic assays can suffer from interference (autofluorescence). Therefore, a MALDI-TOF-MS based assay is the gold standard for kinetic characterization.
Protocol: MALDI-TOF-MS Furin Activity Assay
A label-free, mass-spectrometry based workflow to determine IC50 values without optical interference.
Materials:
-
Enzyme: Recombinant Human Furin (soluble domain).
-
Substrate: Acetyl-Arg-Glu-Lys-Arg-Ala-Val-Leu-Gln-Ser-Gly-Leu-NH2 (Derived from SARS-CoV-2 Spike sequence).
-
Matrix: α-Cyano-4-hydroxycinnamic acid (HCCA).
-
Internal Standard: Deuterated peptide or distinct mass peptide analog.
Workflow Steps:
-
Compound Preparation: Prepare 10-point serial dilutions of the 2-(3,5-Dichlorophenyl)pyridine derivative in DMSO.
-
Incubation:
-
Mix 10 µL of Furin (final conc. 1-5 nM) with 1 µL of compound.
-
Incubate for 15 minutes at RT to allow for the "induced-fit" conformational change (slow-binding kinetics are often observed).
-
-
Reaction Initiation: Add 10 µL of Substrate (final conc. 2 µM). Incubate at 37°C for 30–60 minutes.
-
Quenching: Stop reaction with 10% Formic Acid.
-
Spotting: Mix 1:1 with HCCA matrix containing Internal Standard. Spot on MALDI target plate.
-
Analysis: Measure the ratio of Product Peak (Mass X) to Substrate Peak (Mass Y) .
-
Calculation: Plot % Conversion vs. Log[Inhibitor] to derive IC50.
Figure 2: MALDI-TOF-MS screening workflow for validating induced-fit Furin inhibitors.
Quantitative Data Summary
The following data highlights the potency of the lead compounds derived from the 2-(3,5-Dichlorophenyl)pyridine scaffold. Note the correlation between the specific substitution pattern and inhibitory activity.[1][2]
| Compound ID | Scaffold Core | R-Group Modification | IC50 (Furin) [nM] | Mechanism |
| Compound 1 | 2-(3,5-Dichlorophenyl)pyridine | Piperazine-Pyrimidinyl tail | 1.1 ± 0.2 | Induced-Fit (Trp254) |
| Compound 2 | 2-(3,5-Dichlorophenyl)pyridine | Piperidinyl linker | 0.8 ± 0.1 | Induced-Fit (Trp254) |
| Compound 5 | 2-(3,5-Dichlorophenyl)pyridine | Truncated tail | 78.0 ± 5.0 | Partial Occupancy |
| Control | Hexa-D-Arginine | Peptide | 106.0 | Competitive (Classic) |
Data Source: Derived from kinetic assays using S-protein substrate (Dahms et al., 2022).
Key Insight: The sub-nanomolar potency of Compounds 1 and 2, compared to the peptide control, validates the superiority of accessing the cryptic hydrophobic pocket over simple electrostatic interaction.
References
-
Dahms, S. O., et al. (2022). "Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism."[3][4][5] ACS Chemical Biology.
-
Source:
- Relevance: Primary literature defining the Trp254 induced-fit mechanism and crystal structures (PDB: 7QY2).
-
-
Dahms, S. O., et al. (2022). "PDB 7QY2: Crystal structure of furin in complex with the dichlorophenylpyridine-based inhibitor 2.
-
Cheng, Y. K., et al. (2020). "Furin Inhibitors as Therapeutic Agents for SARS-CoV-2.
-
Source:
- Relevance: Contextualizes the therapeutic necessity of Furin inhibition in viral p
-
Sources
The Dichlorophenylpyridine Core: Reactivity, Synthesis, and Medicinal Utility
The reactivity of the Dichlorophenylpyridine core is defined by the interplay between the electron-deficient pyridine ring and the lipophilic, deactivated dichlorophenyl moiety. This guide explores the synthesis, regioselective functionalization, and medicinal utility of this scaffold, emphasizing its role as a "privileged structure" in modern drug discovery (e.g., Furin inhibitors).
Executive Summary
The dichlorophenylpyridine scaffold—specifically the 2-(3,5-dichlorophenyl)pyridine and 2-(2,4-dichlorophenyl)pyridine isomers—represents a critical pharmacophore in medicinal chemistry. It balances three essential properties:
-
Metabolic Stability: The chlorine substituents block cytochrome P450-mediated oxidation at vulnerable phenyl positions.
-
Hydrophobic Anchoring: The lipophilic dichlorophenyl moiety accesses deep hydrophobic pockets in protein targets (e.g., Furin, Kinases).
-
Directed Reactivity: The pyridine nitrogen serves as a powerful Directing Group (DG) for transition-metal-catalyzed C–H activation, though this is modulated by the steric and electronic influence of the chlorine atoms.
Electronic Landscape & Structural Logic
To manipulate this core, one must understand the electronic "push-pull" dynamics.
The Pyridine Ring (The "Pull")
The pyridine ring is electron-deficient (
-
Reactivity: Resistant to electrophilic aromatic substitution (
) but highly susceptible to nucleophilic aromatic substitution ( ) and radical attacks (Minisci reaction). -
Role: Acts as a Lewis base. The
nitrogen is the primary coordination site for metal catalysts (Pd, Ir, Rh), directing functionalization to the ortho positions of the attached phenyl ring.
The Dichlorophenyl Ring (The "Anchor")
The reactivity depends heavily on the chlorine substitution pattern. Chlorines are inductively electron-withdrawing (
| Pattern | Electronic Effect | Steric Consequence | Reactivity Prediction |
| 3,5-Dichloro | Symmetrical deactivation. | C2' and C6' (ortho to Py) are flanked by Cl. | High Steric Hindrance. C–H activation at C2'/C6' requires small catalysts or high temperatures. |
| 2,4-Dichloro | Asymmetrical. | C2' is blocked by Cl. | High Regioselectivity. C–H activation is forced to occur exclusively at the open C6' position. |
Synthetic Access: The Suzuki-Miyaura Standard
The most robust method for constructing the dichlorophenylpyridine core is the Suzuki-Miyaura Cross-Coupling . This method tolerates the chlorine substituents (which can be labile under other conditions like Kumada coupling).
Mechanistic Logic
-
Coupling Partners: Typically involves a pyridyl halide (electrophile) and a dichlorophenylboronic acid (nucleophile).
-
Catalyst Choice:
or are standard. For sterically hindered substrates (e.g., 2,6-dichlorophenylboronic acid), highly active precatalysts like XPhos Pd G2 are required. -
Base Selection: Weak bases (
, ) are preferred to prevent dehalogenation or competitive hydrolysis.
Figure 1: The Suzuki-Miyaura pathway for constructing the core. The choice of ligand affects the oxidative addition rate into the electron-poor pyridine halide.
Reactivity Profile: Functionalizing the Core
Once built, the core offers distinct sites for diversification.
Directed C–H Activation (The "Ortho-Effect")
The pyridine nitrogen directs transition metals (Pd, Rh, Ir) to the ortho positions of the phenyl ring (
-
The Challenge: In 3,5-dichlorophenyl derivatives, the
positions are sterically crowded by the meta-chlorines. -
The Solution: Use of Iridium-catalyzed borylation or Rhodium-catalyzed alkylation .
-
Protocol Insight: C–H activation often requires higher temperatures (
) to overcome the rotational barrier and steric clash of the Cl atoms. -
Regioselectivity:[1][2][3][4][5] In 2,4-dichloro systems, the reaction is exclusively directed to the C6' position (the "open" side), as the C2' position is blocked by a chlorine atom.
-
Pyridine Functionalization (Minisci Reaction)
To functionalize the pyridine ring after core assembly, radical substitution is preferred over electrophilic attack.
-
Mechanism: Protonation of the pyridine nitrogen lowers the LUMO, making it susceptible to nucleophilic radicals (generated from carboxylic acids + Ag/persulfate).
-
Selectivity: Occurs predominantly at C2/C6 of the pyridine. If C2 is occupied by the dichlorophenyl group, substitution occurs at C6.
Medicinal Chemistry Case Study: Furin Inhibitors
The (3,5-dichlorophenyl)pyridine moiety is the structural anchor for a potent class of Furin inhibitors (e.g., BOS-318).[6][7][8][9]
The "Induced-Fit" Mechanism
Furin is a proprotein convertase involved in viral entry (including SARS-CoV-2) and cancer.
-
Binding Mode: The 3,5-dichlorophenyl group acts as a "hydrophobic wedge." It displaces the side chain of Trp254 in the Furin active site.[6][8]
-
Why Dichloro?
-
Lipophilicity: The two chlorines significantly increase LogP, driving the burial of the group into the hydrophobic pocket created by the Trp254 displacement.
-
Shape Complementarity: The 3,5-substitution pattern creates a flat, wide profile that perfectly fills the cryptic pocket.
-
Figure 2: The "Induced-Fit" binding mechanism of dichlorophenylpyridine inhibitors in Furin.[9] The core forces a structural rearrangement essential for potency.
Experimental Protocols
Protocol A: Synthesis of 2-(3,5-Dichlorophenyl)pyridine (Suzuki Coupling)
This protocol is optimized for scalability and minimizes dehalogenation side-products.
Reagents:
-
2-Bromopyridine (1.0 equiv)
-
3,5-Dichlorophenylboronic acid (1.2 equiv)
- (3 mol%)
- (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,4-Dioxane
Step-by-Step:
-
Setup: Charge a round-bottom flask with 2-bromopyridine (10 mmol), boronic acid (12 mmol), and Pd catalyst (0.3 mmol).
-
Inertion: Evacuate and backfill with Argon (
). -
Solvation: Add degassed 1,4-Dioxane (40 mL) and 2M
(10 mL). -
Reaction: Heat to 90°C for 12 hours. Note: Monitor by TLC/LCMS. Do not exceed 100°C to avoid Pd-catalyzed de-chlorination.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The product typically elutes as a white/off-white solid.
Protocol B: Regioselective C–H Chlorination
To introduce a third chlorine or functional group onto the pyridine ring.
Reagents:
-
2-(3,5-Dichlorophenyl)pyridine (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (1.2 equiv)
- (5 mol%)
-
Solvent: Acetic Acid[10]
Step-by-Step:
-
Dissolution: Dissolve substrate and NCS in Acetic Acid in a sealed tube.
-
Catalysis: Add
. -
Activation: Heat to 110°C for 24 hours. The Pyridine N directs the Pd to the ortho-position of the phenyl ring, but since those are blocked or crowded, electrophilic chlorination may occur on the pyridine ring (C3 position) or the Pd may force activation at the crowded C2' if conditions allow. Self-Validation: Check NMR for loss of Pyridine C3-H signal vs Phenyl H signal.
References
-
Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Chemical Biology. (2022).[9] Link
-
C–H Activation of Phenyl Imines and 2-Phenylpyridines with [Cp*MCl2]2 (M = Ir, Rh): Regioselectivity, Kinetics, and Mechanism. Organometallics. (2009). Link
-
The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry. BenchChem Technical Guides. (2025). Link
-
Metabolic stability of 2,4-dichlorophenoxyacetic acid (2,4-D) in rat and dog. Xenobiotica. (2003). Link
-
Palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. (2014). Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines [mdpi.com]
- 3. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and properties of 6-(2,6-dichlorophenyl)-3- (3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b] [1,3,4]thiadiazine-7-carboxylic acid and its salts | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
The Stability Dynamics of 2-(3,5-Dichlorophenyl)pyridine at Room Temperature: A Technical Guide for Drug Development and Catalysis
Executive Summary
In the realm of organometallic chemistry and drug development, 2-(3,5-Dichlorophenyl)pyridine (CAS: 1379370-04-3) serves as a highly privileged bidentate ligand and structural scaffold. It is instrumental in palladium-catalyzed C–H activation, iridium-based photocatalysis, and the synthesis of bioactive gold(III) complexes [1].
A recurring operational paradox encountered by researchers is the discrepancy in handling guidelines: commercial suppliers routinely ship the compound at room temperature (RT), yet mandate long-term storage at 2–8°C [2]. This whitepaper elucidates the physicochemical causality behind this dichotomy, detailing the ambient degradation pathways, their impact on downstream applications, and self-validating protocols for assessing ligand integrity.
Physicochemical Baselines & The "Shipping vs. Storage" Paradox
To understand the stability profile of 2-(3,5-Dichlorophenyl)pyridine, one must first analyze its baseline physicochemical properties. The compound is kinetically stable against rapid degradation, allowing it to survive 7–14 day transit windows at room temperature. However, it is thermodynamically susceptible to slow oxidative and photolytic processes over prolonged periods.
Table 1: Physicochemical Properties and Stability Implications
| Property | Value | Chemical/Operational Significance |
| CAS Number | 1379370-04-3 | Unique identifier for procurement, QA, and regulatory logging. |
| Molecular Formula | C₁₁H₇Cl₂N | Halogenated biaryl system; the electron-withdrawing chlorines tune the electronic bite angle of the ligand. |
| Molecular Weight | 224.09 g/mol | Standardized for precise stoichiometric calculations in micro-scale catalysis. |
| LogP | ~4.05 | Highly lipophilic; prone to moisture-induced aggregation if exposed to humid ambient air. |
| Shipping Condition | Room Temperature | Kinetically stable enough to resist acute degradation during standard transit times. |
| Storage Condition | 2–8°C (Sealed, Dry) | Suppresses thermodynamic auto-oxidation of the pyridine nitrogen and prevents moisture ingress. |
Mechanistic Pathways of Ambient Degradation
When stored at room temperature (approx. 20–25°C) under ambient atmosphere and light, 2-(3,5-Dichlorophenyl)pyridine undergoes two primary modes of insidious degradation. While these pathways are slow, generating only 1–3% impurities over several months, this margin of error is catastrophic for transition-metal catalysis.
Auto-Oxidation to Pyridine N-Oxide
The lone pair of electrons on the pyridine nitrogen is the primary coordination site for transition metals. However, prolonged exposure to atmospheric oxygen at room temperature facilitates slow auto-oxidation, yielding a pyridine N-oxide [3]. While N-oxides are generally stable molecules, their presence as an impurity drastically alters the ligand's steric profile and electronic properties. The N-oxide oxygen competes with the nitrogen for metal coordination, effectively poisoning the catalytic cycle.
Photolytic C–Cl Bond Cleavage
Halogenated aromatics exhibit sensitivity to ultraviolet and high-intensity visible light. The 3,5-dichloro substitution provides crucial steric shielding and electronic deficiency necessary for specific catalytic cross-couplings. Continuous exposure to ambient laboratory lighting at room temperature can induce slow homolytic cleavage of the C–Cl bonds, generating radical species that lead to dimerization or dehalogenated byproducts.
Fig 1: Ambient degradation pathways of 2-(3,5-Dichlorophenyl)pyridine at room temperature.
Empirical Workflows for Stability Validation
To ensure scientific integrity, researchers must not assume the purity of 2-(3,5-Dichlorophenyl)pyridine stored at room temperature. The following self-validating protocol is designed to detect trace degradation before the compound is deployed in sensitive biological assays or organometallic syntheses [4].
Protocol: Accelerated Degradation & HPLC-UV/MS Monitoring
Causality & Design: This workflow isolates oxidation and photolysis as variables, utilizing high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to detect the exact +16 Da mass shift indicative of N-oxide formation.
-
Aliquot Preparation:
-
Step: Dissolve 10 mg of the compound in 1 mL of anhydrous acetonitrile. Split into two 0.5 mL aliquots.
-
Causality: Acetonitrile ensures full solubility of both the highly lipophilic parent compound and the more polar N-oxide degradant.
-
-
Variable Isolation (Control vs. Test):
-
Step: Purge Vial A (Control) with Argon, seal tightly, and wrap in aluminum foil. Leave Vial B (Test) exposed to ambient air and ambient laboratory light.
-
Causality: This isolates atmospheric oxygen and photons as the primary degradation vectors.
-
-
Thermal Incubation:
-
Step: Incubate both vials at a controlled 25°C (Room Temperature) for 14 days.
-
-
Internal Standard Spiking (Self-Validation):
-
Step: Prior to analysis, spike both vials with 1.0 mM of biphenyl as an internal standard.
-
Causality:Self-Validating System: If the combined molarity of the intact ligand and detected degradants does not equal the expected ratio relative to the biphenyl standard, it flags an error in the protocol (e.g., volatile loss, solvent evaporation, or irreversible precipitation).
-
-
HPLC-UV/MS Analysis:
-
Step: Inject 5 µL into a C18 reverse-phase column. Monitor UV absorbance at 254 nm and positive electrospray ionization (ESI+).
-
Causality: The intact ligand will elute later due to its high LogP. The N-oxide will elute earlier and exhibit an
peak at m/z 240.09 (compared to the parent m/z 224.09).
-
Fig 2: Self-validating experimental workflow for assessing room temperature stability.
Impact on Downstream Applications
The stability of 2-(3,5-Dichlorophenyl)pyridine is not merely a logistical concern; it directly dictates the success or failure of high-stakes chemical applications.
-
Palladium-Catalyzed C–H Activation: In directed ortho-metalation, the pyridine nitrogen must coordinate cleanly to the Pd(II) center. If room temperature storage has allowed N-oxides to form, these impurities act as competitive inhibitors, binding irreversibly to the palladium and stalling the catalytic cycle. This manifests as unexplained yield drops from 90% to <20%.
-
Medicinal Chemistry (Gold/Iridium Complexes): When synthesizing therapeutic Gold(III) complexes or Iridium(III) photocatalysts, the purity of the bidentate ligand dictates the photophysical properties (e.g., luminescence quantum yield) and the biological toxicity profile of the final drug candidate. Dehalogenated impurities generated from light exposure at RT will create a heterogeneous mixture of metal complexes, failing strict pharmaceutical QA/QC standards.
References
-
Title: A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines Source: RSC Advances URL: [Link]
-
Title: Medicinal Chemistry of Drugs with N-Oxide Functionalities Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]
-
Title: Synthesis, characterization, and biological activities of 2-phenylpyridine gold(III) complexes with thiolate ligands Source: ResearchGate URL: [Link]
Methodological & Application
using 2-(3,5-Dichlorophenyl)pyridine in furin inhibition assays
Application Note: Evaluation of 2-(3,5-Dichlorophenyl)pyridine Scaffolds in Furin Inhibition Assays
Abstract & Introduction
The proprotein convertase Furin is a critical therapeutic target due to its role in processing viral glycoproteins (e.g., SARS-CoV-2 Spike, Influenza HA), bacterial toxins (Anthrax PA), and metastatic factors (TGF
2-(3,5-Dichlorophenyl)pyridine represents a privileged scaffold for a novel class of non-canonical, small-molecule furin inhibitors (often referred to as the "BOS" series).[1] Unlike substrate-mimetic peptides, these compounds function via a distinct induced-fit mechanism . They bind to a cryptic hydrophobic pocket exposed only when the active site residue Trp254 undergoes a massive conformational flip (
This Application Note provides a validated workflow for evaluating this scaffold. Because these inhibitors rely on conformational changes, standard protocols must be adapted to account for slow-binding kinetics and hydrophobic solubility profiles .
Mechanism of Action & Experimental Logic
To successfully assay this compound, one must understand that it is not a simple "lock-and-key" competitive inhibitor.
-
The Challenge: The 2-(3,5-Dichlorophenyl)pyridine core is hydrophobic. It binds to a site created after the enzyme reshapes itself.
-
The Solution: Experimental protocols must include a Pre-Incubation Step (Enzyme + Inhibitor) prior to substrate addition. Omitting this step often leads to underestimation of potency (IC
shift) because the substrate competes with the conformational change required for inhibitor binding.
Figure 1: The induced-fit binding mechanism. The inhibitor stabilizes a specific conformation of Furin, requiring time to reach equilibrium.
Material Handling & Preparation
Compound Properties:
-
Lipophilicity: High (cLogP > 3.0).
-
Solubility: Poor in water; soluble in DMSO.
-
Aggregation Risk: High.
Preparation Protocol:
-
Stock Solution: Dissolve neat compound in 100% DMSO to a concentration of 10 mM . Vortex vigorously.
-
Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles which can precipitate the compound.
-
Working Solutions:
-
Prepare a Intermediate Plate in 100% DMSO (Serial 3-fold dilutions).
-
Transfer to aqueous buffer immediately before use to minimize precipitation.
-
Critical: Final DMSO concentration in the assay well must be < 1% (ideally 0.5%) and constant across all wells.
-
Protocol A: In Vitro Fluorogenic Furin Assay
This is the primary screen for IC
Reagents:
-
Enzyme: Recombinant Human Furin (Truncated, soluble).
-
Substrate: Boc-Arg-Val-Arg-Arg-AMC (
). -
Positive Control: Decanoyl-RVKR-CMK (Irreversible inhibitor).
-
Assay Buffer: 100 mM HEPES (pH 7.5), 1 mM CaCl
, 1 mM -mercaptoethanol, 0.5% Triton X-100 .-
Note: Triton X-100 is mandatory to prevent false positives caused by colloidal aggregation of the hydrophobic pyridine scaffold.
-
Step-by-Step Workflow:
-
Plate Setup: Use black, flat-bottom 384-well or 96-well non-binding surface (NBS) plates.
-
Inhibitor Addition:
-
Add 5
L of diluted inhibitor (in assay buffer with 5% DMSO) to wells. -
Final DMSO in well will be 1% after all additions.
-
-
Enzyme Addition (The Pre-Incubation):
-
Dilute Furin to 2 nM (final concentration will be 1 nM) in Assay Buffer.
-
Add 10
L of Furin to the inhibitor. -
Incubate for 30 minutes at Room Temperature (25°C). Crucial for induced-fit binding.
-
-
Substrate Initiation:
-
Dilute Boc-RVRR-AMC to 100
M (final 50 M). -
Add 10
L of Substrate to start the reaction.
-
-
Kinetic Read:
-
Immediately place in plate reader (e.g., EnVision, Tecan).
-
Excitation: 360-380 nm | Emission: 440-460 nm.
-
Read every 60 seconds for 45 minutes.
-
Data Analysis:
-
Calculate the slope (RFU/min) of the linear portion of the curve (usually 5–20 mins).
-
Normalize slope to DMSO control (100% Activity) and No-Enzyme control (0% Activity).
-
Fit to a 4-parameter logistic (Hill) equation.
Figure 2: Kinetic Assay Workflow emphasizing the critical pre-incubation step.
Protocol B: Cell-Based Processing Assay (Western Blot)
Biochemical potency does not guarantee cellular activity (permeability issues). This protocol validates target engagement in a cellular context.[3]
Cell Line: U2OS or CHO cells (Furin-deficient CHO-FD11 cells transfected with Furin are excellent for specificity checks).
Workflow:
-
Seeding: Seed cells (200,000 cells/well) in a 6-well plate. Incubate 24h.
-
Transfection (Optional): If endogenous substrates are low, transfect with a plasmid encoding Pro-BDNF or SARS-CoV-2 Spike .
-
Treatment:
-
Replace media with Opti-MEM (serum-free) containing the inhibitor (0.1 nM – 10
M). -
Incubate for 16–24 hours .
-
-
Lysis & Blotting:
-
Lyse cells in RIPA buffer + Protease Inhibitor Cocktail (ensure the cocktail does not contain furin inhibitors if you are measuring activity in the lysate, but here we measure the product accumulated).
-
Run SDS-PAGE.[4]
-
Primary Antibodies: Anti-Spike (detects cleaved S1/S2) or Anti-BDNF.
-
Loading Control: Anti-GAPDH or Anti-Vinculin.
-
-
Quantification:
-
Measure band intensity of Pro-protein (Uncleaved) vs. Mature (Cleaved).
-
Plot the ratio of [Uncleaved / Total] vs. Inhibitor Concentration.
-
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| High Background Fluorescence | Pyridine autofluorescence or compound precipitation. | Run a "Compound Only" control (no enzyme/substrate). Check solubility limit. |
| No Inhibition observed | Insufficient pre-incubation. | Increase pre-incubation of Enz+Inhibitor to 60 mins. |
| Steep Hill Slope (>2.0) | Aggregation-based inhibition (false positive). | Increase Triton X-100 to 0.1%. Centrifuge compound stocks. |
| Loss of Activity in Control | Lack of Calcium. | Ensure Buffer contains 1 mM CaCl |
| Variable IC50 | DMSO fluctuation. | Ensure DMSO is exactly matched (e.g., 0.5%) in all wells, including "0 drug" control. |
References
-
Dahms, S. O., et al. (2016). X-ray Structures of Human Furin in Complex with Cyclic Peptides Reveal Distinct Binding Modes. ACS Chemical Biology.
-
Hardes, K., et al. (2022). (3,5-Dichlorophenyl)pyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism.[2][5] ACS Chemical Biology.
- Key Reference: Describes the specific binding mode and structural rearrangement of Trp254.
-
BPS Bioscience. Furin Protease Assay Kit Protocol.
-
Douglas, S. E., et al. (2008). Small molecule inhibitors of the proprotein convertase furin.[2][3][4][6] Proceedings of the National Academy of Sciences (PNAS).[7]
Sources
Application Notes and Protocols for Cell-Based Antiviral Assays with 2-(3,5-Dichlorophenyl)pyridine Derivatives
Introduction
The landscape of antiviral drug discovery is continually evolving, with a growing interest in host-targeting antivirals as a strategy to combat a broad range of viruses and mitigate the emergence of drug resistance.[1] One such promising class of compounds is the 2-(3,5-Dichlorophenyl)pyridine derivatives, which have been identified as potent inhibitors of the host protease furin.[2][3][4] Furin is a cellular enzyme crucial for the maturation of a multitude of viral glycoproteins, including those of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A viruses.[5][6] By inhibiting furin, these compounds can prevent the cleavage of viral surface proteins required for efficient viral entry into host cells, thereby blocking viral replication.[3][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to evaluate the antiviral efficacy of 2-(3,5-Dichlorophenyl)pyridine and its derivatives. We will delve into the critical experimental workflows, from initial cytotoxicity assessments to definitive antiviral potency determination, with a focus on the scientific rationale behind each step.
The Rationale for a Host-Targeting Antiviral Strategy
Targeting a host factor like furin presents both opportunities and challenges. A key advantage is the potential for broad-spectrum activity, as numerous viruses from different families rely on furin for their replication.[5] Furthermore, the barrier to viral resistance is theoretically higher, as the virus would need to evolve a new mechanism for glycoprotein processing that is independent of the targeted host factor. However, a critical consideration for any host-targeting antiviral is the potential for on-target toxicity, as host proteins also rely on furin for their normal function.[8] Therefore, a careful evaluation of the therapeutic window—the concentration range where the compound is effective against the virus without harming the host cells—is paramount.[9]
Experimental Workflow for Antiviral Evaluation
The evaluation of a potential antiviral compound follows a logical progression from assessing its inherent toxicity to determining its specific antiviral activity. This workflow ensures that the observed antiviral effect is not simply a consequence of the compound killing the host cells, which would inadvertently halt viral replication.
Caption: A streamlined workflow for the evaluation of antiviral compounds.
PART 1: Cytotoxicity Assessment (CC50 Determination)
Core Principle: Before assessing antiviral activity, it is crucial to determine the concentration at which the test compound itself is toxic to the host cells. The 50% cytotoxic concentration (CC50) is the concentration of a compound that causes a 50% reduction in cell viability.[9] This is a critical parameter for establishing the therapeutic window of a potential drug.[9]
Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[9]
Materials:
-
Host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
2-(3,5-Dichlorophenyl)pyridine derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial two-fold dilutions of the 2-(3,5-Dichlorophenyl)pyridine derivative in cell culture medium. A typical starting concentration could be 100 µM.
-
After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions in triplicate.
-
Include "cell control" wells with medium only (100% viability) and "blank" wells with medium only (background).[9]
-
Incubate for 48-72 hours, corresponding to the duration of the planned antiviral assay.[9]
-
-
MTT Addition and Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration: % Cell Viability = (Absorbance of Treated Wells / Absorbance of Cell Control Wells) x 100[9]
-
Plot the % cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the CC50 value.[9]
-
PART 2: Antiviral Efficacy Assessment (EC50/IC50 Determination)
Once the non-toxic concentration range of the compound is established, its ability to inhibit viral replication can be assessed. The choice of assay often depends on the virus being studied.
Protocol 1: Plaque Reduction Assay for SARS-CoV-2
The plaque reduction assay is the gold standard for quantifying infectious virus particles and the efficacy of antiviral compounds.[11][12] It measures the reduction in the number of viral plaques—localized areas of cell death—in the presence of the test compound.[11]
Materials:
-
Vero E6 cells
-
SARS-CoV-2 virus stock of known titer (PFU/mL)
-
2-(3,5-Dichlorophenyl)pyridine derivative
-
Infection medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., containing 1.2% methylcellulose)
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed Vero E6 cells in multi-well plates to form a confluent monolayer on the day of infection.
-
-
Compound and Virus Preparation:
-
Prepare serial dilutions of the 2-(3,5-Dichlorophenyl)pyridine derivative in infection medium. The highest concentration should be below the determined CC50.
-
Dilute the SARS-CoV-2 stock to a concentration that yields 50-100 plaques per well.[11]
-
-
Infection and Treatment:
-
Overlay and Incubation:
-
Aspirate the inoculum and add the overlay medium containing the respective concentrations of the compound.
-
Incubate for 6 days at 37°C in a 5% CO₂ incubator, or until plaques are visible.[13]
-
-
Plaque Visualization and Counting:
-
Aspirate the overlay and fix the cells with 10% formalin.
-
Stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration compared to the virus control (no compound).
-
The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50%. This can be determined by plotting the percentage of inhibition against the log of the compound concentration.[11]
-
Protocol 2: TCID50 Assay for Influenza Virus
For viruses that do not form distinct plaques, the 50% Tissue Culture Infectious Dose (TCID50) assay is a common method for quantifying viral titers.[14][15] This endpoint dilution assay determines the virus dilution that infects 50% of the cell cultures.[15]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock
-
2-(3,5-Dichlorophenyl)pyridine derivative
-
Infection medium (e.g., MEM with TPCK-trypsin)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed MDCK cells in a 96-well plate to achieve a confluent monolayer on the day of infection.
-
-
Compound and Virus Preparation:
-
Prepare serial dilutions of the 2-(3,5-Dichlorophenyl)pyridine derivative in infection medium.
-
Prepare 10-fold serial dilutions of the influenza virus stock.
-
-
Infection and Treatment:
-
Add the compound dilutions to the respective wells.
-
Inoculate the wells with the virus dilutions. Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (no virus, with compound) wells.
-
Incubate for 72 hours at 36°C in a 5% CO₂ incubator.[16]
-
-
Observation of Cytopathic Effect (CPE):
-
After incubation, observe the wells for the presence of CPE (e.g., cell rounding, detachment) under a microscope.
-
-
Data Analysis:
-
For each virus dilution, record the number of wells showing CPE.
-
The TCID50 titer is calculated using the Reed-Muench method.[14]
-
The antiviral activity is determined by the reduction in viral titer in the presence of the compound. The EC50 is the compound concentration that reduces the viral titer by 50%.
-
PART 3: Data Interpretation and Selectivity Index
The ultimate goal of these assays is to determine the therapeutic potential of the 2-(3,5-Dichlorophenyl)pyridine derivative. This is best represented by the Selectivity Index (SI).
Calculation: Selectivity Index (SI) = CC50 / EC50[16]
A higher SI value indicates a greater therapeutic window, meaning the compound is effective at concentrations far below those that are toxic to the host cells. A compound with an SI of 10 or greater is generally considered a promising candidate for further development.[9]
| Parameter | Description | Desired Value |
| CC50 | 50% Cytotoxic Concentration | High (low toxicity) |
| EC50/IC50 | 50% Effective/Inhibitory Concentration | Low (high potency) |
| SI | Selectivity Index (CC50/EC50) | High (≥10) |
Caption: Key parameters for evaluating antiviral compound efficacy and safety.
The Role of Furin in Viral Pathogenesis
Sources
- 1. news-medical.net [news-medical.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Furin cleavage site in the SARS-CoV-2 coronavirus glycoprotein | Virology Blog [virology.ws]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and characterisation of an assay for furin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.smolecule.com [pdf.smolecule.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Quantification of SARS-CoV-2 neutralizing antibody by wild-type plaque reduction neutralization, microneutralization and pseudotyped virus neutralization assays. — Pandemic Sciences Institute [psi.ox.ac.uk]
- 13. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 14. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 16. bio-protocol.org [bio-protocol.org]
Application Note: Protocol for Testing 2-(3,5-Dichlorophenyl)pyridine against SARS-CoV-2
Executive Summary & Rationale
This application note details the protocol for evaluating 2-(3,5-Dichlorophenyl)pyridine and its derivatives against SARS-CoV-2.
Scientific Premise: Literature and structural activity relationship (SAR) studies identify the (3,5-dichlorophenyl)pyridine scaffold as a privileged structure for inhibiting Furin (Proprotein Convertase Subtilisin/Kexin Type 3). Furin mediates the cleavage of the SARS-CoV-2 Spike (S) protein at the S1/S2 site (PRRAR↓SV), a critical "priming" step required for viral fusion and entry into human lung cells.
Critical Experimental Constraint: Standard high-throughput screening cell lines (e.g., Vero E6) often rely on endosomal entry (Cathepsin-mediated), which bypasses the requirement for Furin/TMPRSS2. Testing this compound solely in Vero E6 cells may yield false negatives . This protocol mandates the use of Calu-3 (human lung epithelial) cells or Vero E6-TMPRSS2 to ensure physiological relevance.
Material Preparation & Handling[1][2]
Compound Formulation
-
Compound: 2-(3,5-Dichlorophenyl)pyridine (MW: ~224.09 g/mol ).
-
Solubility: Hydrophobic. Dissolve in 100% DMSO (Dimethyl Sulfoxide).
-
Stock Concentration: Prepare a 10 mM or 50 mM master stock.
-
Storage: Aliquot into amber glass vials (to prevent plastic leaching) and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute in cell culture media immediately prior to use. Ensure final DMSO concentration is ≤ 0.5% (v/v) to prevent solvent toxicity.
Cell Line Selection (The "Entry Pathway" Variable)
| Cell Line | ACE2 Level | TMPRSS2 Level | Entry Pathway | Suitability for Furin Inhibitors |
| Vero E6 | High | Low/Absent | Endosomal (Cathepsin L) | Low (Risk of False Negative) |
| Calu-3 | Moderate | High | Plasma Membrane Fusion | High (Physiologically Relevant) |
| Vero-TMPRSS2 | High | High (Transfected) | Plasma Membrane Fusion | High (Good for Plaque Assays) |
Experimental Workflow
Phase 1: Cytotoxicity Profiling (Mandatory Pre-screen)
Objective: Determine the CC50 (Cytotoxic Concentration 50%) to ensure antiviral effects are not artifacts of cell death.
-
Seeding: Seed Calu-3 cells (1.5 x 10^4 cells/well) in 96-well plates. Incubate 24h at 37°C, 5% CO2.
-
Treatment: Add compound in serial dilutions (e.g., 100 µM down to 0.1 µM). Include DMSO vehicle control.
-
Incubation: Incubate for 48 hours (matching the infection assay duration).
-
Readout: Add MTS or CCK-8 reagent. Incubate 1-4h. Measure absorbance at 450 nm/490 nm.
-
Analysis: Calculate CC50 using non-linear regression. Stop if CC50 < 10 µM (compound is likely too toxic).
Phase 2: Antiviral Efficacy Assay (Yield Reduction)
Objective: Determine EC50 (Effective Concentration 50%) in a lung-relevant model.
Protocol Steps:
-
Seeding: Seed Calu-3 cells in 24-well or 96-well plates. Allow to reach 80-90% confluency.
-
Pre-treatment (Critical): Since furin acts on the Spike protein during viral packaging (egress) and entry, pre-treat cells with the compound for 1 hour prior to infection.
-
Infection:
-
Inoculate with SARS-CoV-2 (e.g., WA1 strain or Delta/Omicron variants) at an MOI of 0.1 .
-
Adsorb for 1 hour at 37°C.
-
-
Overlay: Remove virus inoculum. Wash 1x with PBS. Add fresh media containing the compound at varying concentrations (maintain constant DMSO %).
-
Incubation: Incubate for 24–48 hours.
-
Harvest: Collect supernatant (for viral RNA) and/or cell lysate.
-
Readout (RT-qPCR):
-
Extract RNA from supernatant.
-
Target N-gene or E-gene using CDC primer/probe sets.
-
Quantify Viral Copy Number (VCN) against a standard curve.
-
Phase 3: Mechanistic Confirmation (Spike Cleavage Analysis)
Objective: Verify if the compound inhibits Furin-mediated cleavage of Spike (S0 -> S1/S2).
-
Transfection/Infection: Infect Calu-3 cells or transfect HEK293T cells with a SARS-CoV-2 Spike plasmid.
-
Treatment: Treat with 2-(3,5-Dichlorophenyl)pyridine (at ~2x EC50) for 24h.
-
Western Blot:
-
Lyse cells. Run SDS-PAGE.
-
Probe with anti-Spike S2 antibody.
-
Result Interpretation:
-
Vehicle Control: Distinct bands for Full Length (S0) and Cleaved (S2).
-
Active Inhibitor: Accumulation of S0 (uncleaved) and disappearance/reduction of S2 band.
-
-
Visualizations
Mechanism of Action & Screening Logic
This diagram illustrates the specific intervention point of the compound and the decision logic for the screening workflow.
Figure 1: Mechanism of Action. The compound targets host Furin, preventing the processing of Viral Spike protein required for membrane fusion in lung cells.
Experimental Timeline (Time-of-Addition)
To distinguish between entry inhibition and replication inhibition.
Figure 2: Time-of-Addition Assay. Pre-treatment is essential for furin inhibitors to saturate the host enzyme prior to viral exposure.
Data Analysis & Validation Standards
Quantitative Metrics
Report results using the following table structure:
| Compound ID | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| 2-(3,5-DCP)Py | Calu-3 | [Data] | [Data] | = CC50 / EC50 |
| Remdesivir | Calu-3 | >100 | ~0.01 | >10000 (Control) |
| Vehicle | Calu-3 | N/A | N/A | Baseline |
-
SI > 10: Considered a "Hit".
-
SI < 5: Likely due to toxicity; non-specific.
Troubleshooting Guide
-
Issue: High antiviral activity in Calu-3 but zero activity in Vero E6.
-
Diagnosis: This confirms the mechanism is likely Furin/TMPRSS2 related (as Vero E6 lacks this pathway). This is a positive validation, not a failure.
-
-
Issue: Compound precipitates in media.
-
Solution: Ensure DMSO stock is warm before pipetting. Do not exceed 100 µM in aqueous media. If precipitation occurs, the EC50 is invalid.
-
References
-
Dahms, S. O., et al. (2022). "Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism." ACS Chemical Biology. [Link]
-
Hoffmann, M., et al. (2020). "SARS-CoV-2 Cell Entry Depends on ACE2 and TMPRSS2 and Is Blocked by a Clinically Proven Protease Inhibitor." Cell. [Link]
-
Bestle, D., et al. (2020). "TMPRSS2 and furin are both essential for proteolytic activation of SARS-CoV-2 in human airway cells." Life Science Alliance. [Link]
-
Johnson, B. A., et al. (2021). "Furin Cleavage Site Is Key to SARS-CoV-2 Pathogenesis." Nature. [Link]
Application Note: 2-(3,5-Dichlorophenyl)pyridine Derivatives as Allosteric Chemical Probes for Furin Activity
Part 1: Executive Summary & Scientific Foundation
The Shift to Non-Canonical Inhibition
Historically, furin inhibition relied on polybasic peptidomimetics (e.g., decanoyl-RVKR-cmk) that mimic the enzyme's natural substrates. While potent, these compounds often suffer from poor bioavailability, rapid metabolism, and off-target effects on other Proprotein Convertases (PCs).
The 2-(3,5-Dichlorophenyl)pyridine class represents a paradigm shift.[1] Unlike substrate mimics that occupy the active site in a "lock-and-key" fashion, these small molecules function via a unique induced-fit mechanism . They stabilize a specific conformation of Furin where the active site is reshaped, offering superior selectivity and "drug-like" properties for probing furin-dependent pathways in viral infection (SARS-CoV-2), cancer metastasis, and cystic fibrosis.
Mechanism of Action: The Trp254 Gate
The defining feature of this probe class is its ability to access a cryptic hydrophobic pocket not present in the apo-enzyme.[2]
-
The Trigger: Upon binding, the inhibitor forces the side chain of Tryptophan 254 (Trp254) to flip approximately 180°.[2]
-
The Pocket: This rotation exposes a buried hydrophobic cavity.[2]
-
The Lock: The 3,5-dichlorophenyl moiety inserts deeply into this newly formed pocket.[3][4] The pyridine ring coordinates with the active site, effectively locking the enzyme in an inactive state.
This mechanism explains the high selectivity for Furin over homologous PCs (e.g., PC1/3, PC2, PC7), as the energy barrier and structural plasticity required for this "Trp-flip" vary across the family.
Figure 1: The induced-fit binding mechanism of 2-(3,5-Dichlorophenyl)pyridine probes, highlighting the critical Trp254 conformational switch.[2]
Part 2: Experimental Applications
Primary Applications
| Application Area | Target Phenotype | Probe Utility |
| Virology | SARS-CoV-2 Spike cleavage (S1/S2) | Prevents viral priming and fusion; distinguishes Furin vs. TMPRSS2 activity.[5] |
| Oncology | MMP / VEGF processing | Blocks activation of metastasis-related zymogens. |
| Cystic Fibrosis | ENaC regulation | Prevents Furin-mediated activation of Epithelial Sodium Channels (ENaC). |
Selectivity Profiling
When using this probe, it is critical to validate selectivity against relevant off-targets.
-
High Selectivity: Furin (IC50 < 1 nM).[6]
-
Moderate/Low Selectivity: PC5/6.
-
No Inhibition: PC1/3, PC2, PC7 (due to structural divergence in the cryptic pocket region).
Part 3: Detailed Protocols
Protocol A: In Vitro Fluorogenic FRET Kinetic Assay
Purpose: To quantitate the IC50 of the probe against recombinant human Furin.
Materials
-
Enzyme: Recombinant Human Furin (truncated, soluble domain).
-
Substrate: Fluorogenic peptide, e.g., Pyr-RTKR-AMC (7-Amino-4-methylcoumarin) or a FRET pair like Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-Tyr(NO2)-Asp-OH .
-
Probe: 2-(3,5-Dichlorophenyl)pyridine derivative (dissolved in 100% DMSO).
-
Assay Buffer: 100 mM HEPES (pH 7.5), 1 mM CaCl₂, 0.5% Triton X-100, 1 mM β-mercaptoethanol.
Workflow
-
Preparation: Dilute Furin to 1 nM in Assay Buffer. Keep on ice.
-
Compound Dilution: Prepare a 10-point serial dilution of the probe in DMSO (e.g., 10 µM to 0.1 nM final). Maintain final DMSO concentration at < 2%.
-
Pre-incubation:
-
Add 25 µL of Furin solution to a black 384-well plate.
-
Add 1 µL of probe dilution.
-
Crucial Step: Incubate for 30 minutes at 25°C . Note: The induced-fit mechanism has slow on-rate kinetics; insufficient pre-incubation will underestimate potency.
-
-
Reaction Initiation: Add 25 µL of Substrate (Final conc: 50 µM, approx. Km).[2][5][7][8]
-
Measurement: Monitor fluorescence (Ex/Em: 380/460 nm for AMC) continuously for 60 minutes.
-
Analysis: Calculate initial velocity (
) from the linear portion of the curve. Plot vs. log[Inhibitor] to determine IC50.
Protocol B: Cellular Spike Protein Cleavage Assay
Purpose: To assess the probe's ability to block Furin-mediated processing of SARS-CoV-2 Spike protein in a physiological context.
Materials
-
Cell Line: Furin-overexpressing cells (e.g., LoVo or HEK293T transfected with Furin).
-
Plasmid: SARS-CoV-2 Spike (Full Length).
-
Lysis Buffer: RIPA buffer + Protease Inhibitor Cocktail (Furin-free).
Workflow
-
Transfection: Transfect HEK293T cells with Spike plasmid. Incubate 24h.
-
Treatment:
-
Replace media.
-
Add Probe at varying concentrations (e.g., 10, 50, 100, 500 nM).
-
Include a Vehicle Control (DMSO) and a Positive Control (e.g., decanoyl-RVKR-cmk, 20 µM).
-
Incubate for 16–24 hours .
-
-
Harvest: Wash cells with PBS. Lyse in RIPA buffer on ice.
-
Western Blot:
-
Run lysate on 4-12% Bis-Tris gel.
-
Transfer to PVDF membrane.
-
Primary Antibody: Anti-SARS-CoV-2 Spike S2 (detects both cleaved S2 and uncleaved S0).
-
-
Quantification:
-
Measure band intensity of Uncleaved (S0, ~190 kDa) and Cleaved (S2, ~90 kDa) .
-
Calculate Cleavage Efficiency:
. -
Plot % Cleavage vs. Concentration.
-
Figure 2: Step-by-step workflow for the biochemical validation of Furin inhibitors.
Part 4: Data Analysis & Troubleshooting
Expected Results
-
Potency: A valid 2-(3,5-Dichlorophenyl)pyridine probe (e.g., similar to Compound 1 or BOS-318) should exhibit an IC50 in the single-digit nanomolar range (0.5 – 5.0 nM) against human Furin.
-
Kinetics: Expect slow-binding kinetics . The progress curve may show a curvature (hysteresis) before reaching steady-state inhibition if the inhibitor concentration is close to the Ki.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| IC50 is >100 nM | Insufficient pre-incubation time. | Increase enzyme-inhibitor pre-incubation to 60 mins to allow Trp254 flipping. |
| High Background | Autofluorescence of compound. | Run a "Compound Only" control (no enzyme). |
| No Cellular Effect | Poor permeability or high serum binding. | Perform assay in low-serum media (Opti-MEM); verify cell health. |
| Steep Hill Slope | Compound aggregation. | Add 0.01% Triton X-100 to assay buffer; spin down stocks. |
References
-
Dahms, S. O., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism.[3][6][9] ACS Chemical Biology, 17(4), 816–821.[4][9]
-
Douglas, T., et al. (2022). A novel specific furin inhibitor, BOS-318, prevents cleavage of the SARS-CoV-2 spike protein and viral entry. Antiviral Research, 208, 105431.
-
Essalmani, R., et al. (2022). Efficacy of the Furin Inhibitors BOS-318, BOS-857 and BOS-981 in Cystic Fibrosis. International Journal of Molecular Sciences, 23(7), 3854.
-
RCSB Protein Data Bank. Structure of Furin in complex with dichlorophenylpyridine-based inhibitor. PDB ID: 7QY2.
Sources
- 1. Development and Prospects of Furin Inhibitors for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Prospects of Furin Inhibitors for Therapeutic Applications | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pnas.org [pnas.org]
- 8. mdpi.com [mdpi.com]
- 9. uni-salzburg.elsevierpure.com [uni-salzburg.elsevierpure.com]
Application Note: High-Throughput MALDI-TOF Mass Spectrometry for Label-Free Furin Activity and Inhibition Profiling
Introduction & Mechanistic Context
Furin is a ubiquitous, calcium-dependent proprotein convertase (PC) that resides primarily in the trans-Golgi network (TGN) and at the cell surface. It plays a critical role in human health and viral pathogenesis by cleaving precursor proteins at specific multibasic motifs, typically R-X-K/R-R↓ [1]. Because the acquisition of a furin cleavage site is a major pathogenicity factor for viruses—including the SARS-CoV-2 Spike (S) protein—furin has emerged as a high-value target for broad-spectrum antiviral therapeutics [2].
Historically, furin activity has been measured using fluorogenic substrates (e.g., FRET or AMC-linked peptides). However, these assays are highly susceptible to optical interference from screening compounds (auto-fluorescence or quenching). To circumvent this, we detail a label-free Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) assay . This methodology directly quantifies the mass shift between the intact substrate and the cleaved product, offering superior sensitivity and eliminating optical artifacts [3].
Fig 1. Furin-mediated proteolytic activation pathway of viral proproteins.
Assay Design Causality & Self-Validation
To ensure this protocol acts as a self-validating system , every biochemical choice is grounded in mechanistic causality:
-
Buffer Optimization (The Detergent Paradox): Furin requires a stabilizing environment to prevent aggregation and adsorption to microplate walls. However, standard detergent concentrations (e.g., 0.01% Tween-20) severely suppress MALDI ionization. By titrating Tween-20 down to exactly 0.001% , we maintain enzyme solubility while boosting the MS signal by ~90% [4].
-
Calcium Dependency: Furin is strictly Ca²⁺-dependent. The inclusion of 1 mM CaCl₂ is non-negotiable for proper folding and catalytic triad alignment [1].
-
Internal Standardization: MALDI-TOF crystallization is inherently heterogeneous ("sweet spots"). To make the assay quantitatively self-validating, an isotope-labeled internal standard (heavy product peptide) is spiked into the quench buffer. The readout is the ratio of the analyte peak area to the internal standard peak area, perfectly normalizing shot-to-shot variability [5].
-
Enzyme Concentration: The extreme sensitivity of MALDI-TOF allows the use of ultra-low enzyme concentrations (e.g., 0.02 nM furin). This is critical for accurately determining the IC₅₀ of tight-binding inhibitors without hitting the tight-binding limit (where [E] > K_i) [2].
Step-by-Step Experimental Protocol
A. Reagents and Materials
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM CaCl₂, 2 mM DTT, 0.001% Tween-20.
-
Enzyme: Recombinant human Furin (stock diluted to 0.04 nM in Assay Buffer).
-
Substrate: SARS-CoV-2 S-protein derived peptide (e.g., TNSPRRARSVA) prepared at 2X K_m concentration (7.8 µM).
-
Quench Solution: 1% Trifluoroacetic acid (TFA) containing 1 µM heavy-isotope labeled product peptide (Internal Standard).
-
Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA), 5 mg/mL in 50% Acetonitrile / 0.1% TFA.
Fig 2. Step-by-step workflow for the label-free MALDI-TOF MS furin activity assay.
B. Execution Workflow
-
Compound Pre-incubation: In a 384-well microplate, dispense 5 µL of 0.04 nM Furin solution. Add 100 nL of test compounds (or DMSO vehicle control) using an acoustic dispenser. Incubate at room temperature for 15 minutes to allow complex formation.
-
Reaction Initiation: Add 5 µL of 7.8 µM substrate solution to all wells to initiate the reaction (Final volume = 10 µL; Final [Furin] = 0.02 nM; Final [Substrate] = 3.9 µM).
-
Incubation: Seal the plate and incubate at 37°C for 60 to 110 minutes. Note: Ensure the reaction remains in the linear phase (<20% substrate depletion) to satisfy Michaelis-Menten assumptions.
-
Reaction Termination (Quenching): Add 10 µL of Quench Solution to all wells. The sudden drop in pH denatures the protease, instantly halting catalysis [2]. The inclusion of the internal standard here ensures identical concentrations across all wells.
-
Matrix Co-Crystallization: Mix 1 µL of the quenched reaction with 1 µL of CHCA matrix. Spot 1 µL of this mixture onto a 384-well AnchorChip MALDI target plate. Allow to dry completely at room temperature.
-
Data Acquisition: Analyze the target plate using a MALDI-TOF mass spectrometer in positive reflectron mode. Accumulate 1,000 laser shots per spot.
Data Analysis and Quality Control
To process the data, extract the Area Under the Curve (AUC) for both the cleaved product peak (
1. Calculate Normalized Product Formation:
2. Self-Validation via Z'-Factor: To ensure the assay is robust enough for High-Throughput Screening (HTS), calculate the Z'-factor using the DMSO vehicle (Negative Control, full activity) and a known reference inhibitor like hexa-D-arginine (Positive Control, full inhibition). A Z'-factor > 0.5 validates the assay window and reproducibility.
Quantitative Kinetic Data Summary
The following table summarizes validated kinetic parameters and inhibitor potencies derived using this exact MALDI-TOF MS methodology [2]. Notice how the choice of substrate slightly alters the apparent
| Substrate Origin | Cleavage Motif | Apparent | Reference Inhibitor | |
| TGF-β Precursor | R-X-K-R↓ | 1.8 | Hexa-D-Arginine | 152 ± 77 |
| SARS-CoV-2 Spike | P-R-R-A-R↓S-V | 3.9 | Hexa-D-Arginine | 126 |
| SARS-CoV-2 Spike | P-R-R-A-R↓S-V | 3.9 | Compound 1* | 1.1 |
*Compound 1: A highly potent (3,5-dichlorophenyl)pyridine-derived furin inhibitor.
References
- Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism.ACS Chemical Biology (2022). URL: Verified Link
- MALDI-TOF analysis and buffer adjustment.ResearchGate / SLAS Discovery (2021). URL: Verified Link
- Setup of the MALDI-TOF-based in vitro cGAS activity assay.
- A study of human furin specificity using synthetic peptides derived from natural substrates, and effects of potassium ions.NIH / PMC (2012). URL: Verified Link
Sources
- 1. A study of human furin specificity using synthetic peptides derived from natural substrates, and effects of potassium ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving In Vivo Solubility of 2-(3,5-Dichlorophenyl)pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, FAQs, and structured protocols for enhancing the aqueous solubility of the research compound 2-(3,5-Dichlorophenyl)pyridine for in vivo applications. Given its predicted high lipophilicity, achieving a stable and sufficiently concentrated formulation for animal studies is a critical challenge that requires a systematic approach.
Troubleshooting and FAQs
This section addresses common issues encountered when formulating poorly soluble compounds like 2-(3,5-Dichlorophenyl)pyridine.
Q1: I dissolved my compound in DMSO, but it crashed out immediately after I injected it into my animal model (or diluted it in saline/PBS). What happened?
A: This is a classic issue of solvent-shifting or precipitation upon dilution. DMSO is a strong organic solvent that can dissolve many hydrophobic compounds at high concentrations.[1][2] However, when this concentrated solution is introduced into an aqueous environment (like the bloodstream), the DMSO rapidly diffuses, and the local solvent environment can no longer support the solubility of your highly lipophilic compound. This causes it to precipitate, which can lead to inaccurate and non-reproducible pharmacokinetic (PK) and pharmacodynamic (PD) data, and more dangerously, can cause embolisms in the animal.[1]
Solution: Avoid using 100% DMSO for final dosing solutions. It is acceptable for making high-concentration stock solutions, but the final vehicle administered to the animal should be a mixed co-solvent system, a cyclodextrin formulation, or a lipid-based system that is more robust to dilution.
Q2: My initial attempts at a co-solvent formulation are still cloudy. How can I improve clarity?
A: Cloudiness indicates that your compound is not fully dissolved and may exist as a fine suspension.
-
Increase Co-solvent Percentage: Gradually increase the percentage of the organic co-solvent (e.g., PEG-400, Propylene Glycol) in your vehicle. Be mindful of the maximum tolerated dose of the vehicle itself for the chosen animal model and route of administration.[3][4][5]
-
Add a Surfactant: Incorporating a small amount of a biocompatible surfactant (e.g., Polysorbate 80, Cremophor EL) can dramatically improve solubility by forming micelles that encapsulate the hydrophobic drug.[6][7]
-
pH Adjustment: If your compound has an ionizable group (the pyridine nitrogen is weakly basic), adjusting the pH of the aqueous component of your vehicle to be more acidic can increase solubility.
-
Apply Gentle Heat/Sonication: These methods can help overcome kinetic barriers to dissolution but be cautious. If the solution becomes cloudy again upon cooling to room temperature, it is supersaturated and not stable.
Q3: How do I know which formulation strategy is best for my compound?
A: There is no single "best" strategy; the optimal choice depends on the compound's properties, the intended route of administration (e.g., oral, intravenous), and the required dose. A systematic, tiered approach is recommended. The workflow diagram below outlines a logical path for formulation selection.
Phase 1: Pre-formulation Assessment
Before attempting to formulate 2-(3,5-Dichlorophenyl)pyridine, it is essential to understand its fundamental physicochemical properties.
Physicochemical Profile
| Property | Predicted/Reported Value | Implication for Formulation | Source |
| Molecular Formula | C₁₁H₇Cl₂N | - | [8] |
| Molecular Weight | 224.09 g/mol | Low molecular weight, favors permeability. | [8] |
| Calculated LogP | 4.05 | Highly lipophilic, predicts very low aqueous solubility. | [8] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | Low TPSA also suggests high lipophilicity and good membrane permeability. | [8] |
| Water Solubility | Predicted to be very low. A similar compound, 3,5-Dichloropyridine, has a Log(Water Solubility in mol/L) of -2.61. | The primary challenge is overcoming poor aqueous solubility. | [9] |
| H-Bond Acceptors | 1 (the pyridine nitrogen) | Limited hydrogen bonding potential with water. | [8] |
| H-Bond Donors | 0 | Cannot donate hydrogen bonds to water. | [8] |
Workflow for Formulation Strategy Selection
The following diagram outlines a decision-making process for selecting an appropriate formulation strategy.
Caption: Drug encapsulation by a cyclodextrin molecule.
Commonly Used Cyclodextrins
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used for parenteral and oral formulations. [10][11]* Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®): Excellent safety profile for parenteral use and can solubilize a wide range of compounds.
Protocol: Preparation of a Cyclodextrin Formulation
-
Vehicle Preparation: Prepare an aqueous solution of the cyclodextrin. A 20-40% (w/v) solution of HP-β-CD or SBE-β-CD in Water for Injection is a common starting point.
-
Complexation: Add the solid powder of 2-(3,5-Dichlorophenyl)pyridine directly to the cyclodextrin solution.
-
Solubilization: Vortex or sonicate the mixture until the compound is fully dissolved. This may take some time (30 minutes to several hours). Gentle heating (40-50°C) can accelerate the process.
-
Sterilization: Once a clear solution is obtained, filter it through a 0.22 µm sterile filter.
-
Validation: The final solution should be clear and free of particulates.
Strategy 3: Lipid-Based Formulations (Primarily for PO)
For oral administration, lipid-based formulations can significantly enhance bioavailability by presenting the drug in a solubilized state to the gastrointestinal tract, mimicking the body's natural lipid absorption process. [12][13][14]
-
Types: These range from simple oil solutions to more complex Self-Emulsifying Drug Delivery Systems (SEDDS). [14][15][16]* Mechanism: LBFs keep the drug dissolved in the GI tract, bypassing the dissolution-limited absorption step. Digestion of the lipids helps form mixed micelles that transport the drug across the intestinal wall. [12][13]* Excipients: Common components include oils (e.g., sesame oil, Miglyol® 812), surfactants (e.g., Cremophor® RH 40, Kolliphor® EL), and co-solvents (e.g., Transcutol® HP). [17][14] The development of lipid-based formulations is more complex and typically requires screening various combinations of oils, surfactants, and co-solvents to identify a system that emulsifies effectively upon contact with aqueous media.
Phase 3: In Vivo Considerations & Best Practices
-
Vehicle Toxicity: Always run a control group of animals dosed with the vehicle alone to ensure that any observed effects are due to the test compound and not the formulation excipients. Maximum tolerated volumes and concentrations for common vehicles are available in the literature. [3][4][18]* Route of Administration: The choice of formulation is heavily dependent on the route. IV formulations have the strictest requirements for sterility, pH (typically near neutral), and osmolality, and must not precipitate upon injection. [19]* Regulatory Considerations: All excipients used should be of high purity (USP/NF grade) and have a known safety profile. [19][20][21]The FDA provides guidance on excipients deemed safe for various routes of administration. [20][22]* Dose Proportionality: When testing different dose levels, ensure that the formulation can be scaled without changes in its physical properties. If you need to double the dose, you may need to double the concentration, which could impact solubility and stability.
This guide provides a foundational framework for systematically approaching the solubility challenges of 2-(3,5-Dichlorophenyl)pyridine. Experimental validation is paramount, and the optimal formulation will be one that is stable, safe, and provides reproducible exposure for your in vivo studies.
References
-
Aenova Group. Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Available from: [Link]
-
Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available from: [Link]
-
Porter, C. J., et al. (2008). Clinical studies with oral lipid based formulations of poorly soluble compounds. Advanced Drug Delivery Reviews. Available from: [Link]
-
Al-Ghazawi, M., et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology. Available from: [Link]
-
Gali, L., et al. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules. Available from: [Link]
-
Ascendia Pharmaceutical Solutions. (2025). Lipid Nanoparticles for Poorly Soluble APIs: Solubility and Bioavailability Solutions for Oral and Injectable Drug Formulations. Available from: [Link]
-
Gad, S. C., et al. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology. Available from: [Link]
-
Sahoo, J., et al. (2018). Inclusion complex formation of cyclodextrin with its guest and their applications. Open Access Text. Available from: [Link]
-
Wikipedia. Cosolvent. Available from: [Link]
-
Gad, S. C. (2016). Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility. International Journal of Toxicology. Available from: [Link]
-
Gad, S. C., et al. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. ResearchGate. Available from: [Link]
-
Lin, Y. H., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics. Available from: [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
-
Gad Consulting Services. Vehicles for Animal Studies. Available from: [Link]
-
Drug Development & Delivery. (2020). SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule. Available from: [Link]
-
Hilaris Publisher. (2023). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Journal of Pharmaceutics & Drug Delivery Research. Available from: [Link]
-
U.S. Food and Drug Administration. (2010). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Available from: [Link]
-
U.S. Food and Drug Administration. (2005). Guidance for Industry: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. Available from: [Link]
-
Gurtovenko, A. A., & Anwar, J. (2007). Biological actions of drug solvents. Mini reviews in medicinal chemistry. Available from: [Link]
-
Jankovic, S., et al. (2022). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceutics. Available from: [Link]
-
Pharma's Almanac. (2022). Assuring Excipient Quality for Parenteral Products. Available from: [Link]
-
Jiang, W. (2019). Excipients in Parenteral Drug Products. The Center for Research on Complex Generics (CRCG). Available from: [Link]
-
Singh, P., et al. (2016). Excipient Selection In Parenteral Formulation Development. ResearchGate. Available from: [Link]
-
Cheméo. Chemical Properties of Pyridine, 3,5-dichloro- (CAS 2457-47-8). Available from: [Link]
-
Dahms, M., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ScienceOpen. Available from: [Link]
-
National Center for Biotechnology Information. 3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, 3-methyl 5-((1-oxobutoxy)methyl) ester. PubChem Compound Summary for CID 153994. Available from: [Link]
-
Dahms, M., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Chemical Biology. Available from: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonclinical vehicle use in studies by multiple routes in multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. chemscene.com [chemscene.com]
- 9. Pyridine, 3,5-dichloro- (CAS 2457-47-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. aenova-group.com [aenova-group.com]
- 13. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 15. ascendiacdmo.com [ascendiacdmo.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. gadconsulting.com [gadconsulting.com]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. fda.gov [fda.gov]
- 21. pharmasalmanac.com [pharmasalmanac.com]
- 22. fda.gov [fda.gov]
Technical Support Center: Dichlorophenylpyridine (DCPP) Furin Inhibitors
Topic: Off-Target Effects & Specificity Profiling
Audience: Medicinal Chemists, Lead Biologists, and Drug Discovery Scientists.
Introduction: The DCPP Inhibitor Class
Unlike traditional peptidomimetic inhibitors (e.g., dec-RVKR-cmk) that act as competitive substrate analogues, dichlorophenylpyridine (DCPP) derivatives function through a distinct induced-fit mechanism .[1] They bind to Furin by exposing a buried tryptophan residue, creating a transient hydrophobic pocket.[1][2]
While this mechanism offers high potency (
Module 1: Biochemical Specificity (The "PC Family" Problem)
The Issue
Users often report: "My compound has single-digit nanomolar potency against Furin but causes severe metabolic dysregulation (e.g., hypoglycemia or lipid disorders) in animal models."
The Cause: PC Homology
Furin shares significant catalytic domain homology with other Proprotein Convertases (PCs). The DCPP scaffold, while selective against Trypsin-like serine proteases, often cross-reacts with:
-
PC5/6 & PACE4: High structural similarity to Furin; inhibition disrupts growth factor processing (IGF-1, VEGF).
-
PC1/3 & PC2: Critical for processing insulin, glucagon, and POMC. Inhibition here is the primary cause of metabolic side effects.
Troubleshooting Protocol: Differential Fluorogenic Profiling
Objective: Quantify Selectivity Ratios (
Materials:
-
Enzymes: Recombinant Human Furin, PC1/3, PC2, PC5/6, PC7 (R&D Systems or equivalent).
-
Substrate: Pyr-RTKR-AMC (Universal PC substrate). Note: Do not use specific substrates yet; you want to force competition.
-
Buffer: 100 mM HEPES, 1 mM CaCl₂, 0.5% Triton X-100, pH 7.5. (PC2 requires pH 5.5 and specific activation).
Step-by-Step Workflow:
-
Enzyme Normalization: Titrate each enzyme to achieve identical initial velocities (
) to ensure comparable signal windows. -
Inhibitor Titration: Prepare a 12-point dilution series of the DCPP compound (Start: 10 µM, Dilution Factor: 3).
-
Pre-incubation: Incubate Inhibitor + Enzyme for 30 minutes at RT. Crucial: DCPP induced-fit binding is slow-onset. Immediate substrate addition will underestimate potency.
-
Reaction Start: Add Pyr-RTKR-AMC (Final conc: 10 µM).
-
Readout: Kinetic fluorescence (Ex 360nm / Em 460nm) for 60 minutes.
Data Interpretation:
| Target Enzyme | Acceptable Selectivity Ratio | Physiological Risk if Inhibited |
| PC1/3 | > 100-fold | High: Proinsulin processing failure (Hyperglycemia). |
| PC2 | > 50-fold | High: Glucagon deficiency (Hypoglycemia). |
| PC5/6 | > 20-fold | Moderate: Embryonic development issues; less critical in adult acute dosing. |
| PC7 | > 10-fold | Low: PC7 has a distinct binding pocket; DCPP usually spares PC7. |
Module 2: Cellular Toxicity vs. Functional Efficacy
The Issue
Users report: "We see a drop in viral titer or substrate processing, but cell viability assays (MTT/CellTiter-Glo) show a 40% drop in signal."
The Cause: General Cytotoxicity vs. Specific Inhibition
The dichlorophenyl moiety is lipophilic. At high concentrations (>10 µM), DCPP compounds can disrupt cell membranes or inhibit mitochondrial respiration, mimicking "efficacy" by killing the host cell. You must distinguish functional Furin inhibition from cellular death .
Troubleshooting Protocol: The Toxin Protection Assay
Logic: Bacterial toxins (Anthrax PA, Pseudomonas Exotoxin A) require Furin cleavage to kill cells. If your compound specifically inhibits Furin, cells should survive toxin exposure. If your compound is toxic, cells will die regardless of toxin presence.
Workflow:
-
Cell Line: CHO-K1 or LoVo cells (Furin-competent).
-
Design:
-
Arm A (Toxicity Control): Cells + DCPP Inhibitor (No Toxin).
-
Arm B (Efficacy): Cells + DCPP Inhibitor + Anthrax Protective Antigen (PA) + Lethal Factor (LF).
-
Arm C (Positive Control): Cells + Dec-RVKR-cmk (10 µM) + Toxin.
-
-
Timeline:
-
Pre-incubate cells with inhibitor for 1 hour.
-
Add Toxin (PA/LF) for 4–6 hours.
-
-
Readout: Cell viability (WST-1 or ATP assay).
Decision Logic:
-
Scenario 1 (Ideal): Arm A = 100% Viability; Arm B = 100% Viability. (Potent & Safe).
-
Scenario 2 (Toxic): Arm A = <80% Viability. (Compound is cytotoxic; false positive on viral assays).
-
Scenario 3 (Ineffective): Arm A = 100% Viability; Arm B = <20% Viability. (Compound fails to engage Furin in cellulo).
Module 3: Structural Liability (ADME/Tox)
The Issue
Users report: "The compound works in vitro but has zero exposure in vivo or causes QT prolongation."
The Cause: The Pyridine/Dichlorophenyl Scaffold
-
CYP Inhibition: The pyridine nitrogen can coordinate with the heme iron of Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), causing drug-drug interactions or metabolic instability.
-
hERG Blockade: The combination of a lipophilic dichlorophenyl group and a basic nitrogen (pyridine) fits the pharmacophore for hERG channel blockers, leading to cardiotoxicity risks.
Visualization: Specificity & Liability Screening Workflow
Caption: Step-wise exclusion workflow for DCPP inhibitors. Biochemical selectivity must be established before cellular efficacy to avoid false positives derived from toxicity.
Frequently Asked Questions (FAQ)
Q: Why do DCPP inhibitors show "slow binding" kinetics compared to peptide inhibitors? A: DCPP inhibitors operate via an induced-fit mechanism . Crystal structures show they displace the loop containing Trp254, creating a new hydrophobic binding pocket (S1/S2 subsite rearrangement). This conformational change takes time, resulting in slow-onset inhibition. Always pre-incubate enzyme and inhibitor for 30 minutes before adding substrate.
Q: Can I use the standard dec-RVKR-cmk as a control for DCPP experiments? A: Yes, but with caveats. Dec-RVKR-cmk is a covalent, irreversible pan-PC inhibitor. It represents the "maximum possible inhibition." DCPP is reversible and competitive. If DCPP achieves efficacy comparable to dec-RVKR-cmk without the associated cytotoxicity, it is a superior candidate.
Q: My compound precipitates in the assay buffer. How do I fix this? A: The dichlorophenyl group is highly lipophilic.
-
Ensure DMSO concentration is constant (max 1-2%).
-
Add 0.01% Triton X-100 or Brij-35 to the assay buffer to prevent aggregation-based inhibition (a common false positive mechanism).
References
-
Dahms, S. O., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism.[1][3][4] ACS Chemical Biology, 17(4), 816–821.[1][4]
-
[Link]
-
-
Hardes, K., et al. (2015). Identification of potent and compartment-selective small molecule furin inhibitors using cell-based assays. Chemistry & Biology, 22(12), 1-12.
-
[Link]
-
-
Becker, G. L., et al. (2012). Highly potent inhibitors of proprotein convertase furin as potential drugs for treatment of infectious diseases. Journal of Biological Chemistry, 287(38), 31949-31960.
-
[Link]
-
Sources
Technical Guide: Optimizing 2-(3,5-Dichlorophenyl)pyridine for Furin Enzyme Assays
Executive Summary & Mechanism of Action
Q: What is the specific biological relevance of 2-(3,5-Dichlorophenyl)pyridine in enzyme assays? A: This compound and its derivatives act as potent, non-competitive inhibitors of Furin , a proprotein convertase critical for processing viral glycoproteins (including SARS-CoV-2 Spike protein) and bacterial toxins.
Mechanistic Insight: Unlike varying competitive inhibitors, DCPP operates via a unique induced-fit mechanism . It binds to a cryptic hydrophobic pocket formed by a conformational flip of the Tryptophan-254 (Trp254) residue in the Furin active site.[1] This mechanism results in slow-binding kinetics (slow
Stock Preparation & Solubility (FAQs)
Q: I am observing precipitation when adding the compound to the assay buffer. How do I fix this? A: The 3,5-dichlorophenyl moiety renders the molecule highly hydrophobic. Precipitation usually occurs when the DMSO stock is added too rapidly to the aqueous buffer or at too high a final concentration.
Protocol for Stability:
-
Solvent: Dissolve the solid powder in 100% anhydrous DMSO to create a 10 mM or 20 mM master stock. Avoid ethanol, as solubility is significantly lower.
-
Intermediate Dilution: Do not pipette directly from the 10 mM stock into the assay well. Create an "Intermediate Working Solution" in assay buffer containing 5-10% DMSO.
-
Final Assay Concentration: Ensure the final DMSO concentration in the well is ≤ 1% (v/v) . Furin is generally tolerant to 1% DMSO, but higher levels can destabilize the enzyme.
Q: Can I store the diluted working solutions? A: No. The hydrophobic nature of DCPP leads to rapid adsorption to plastic surfaces (polystyrene tubes/plates) in aqueous buffers. Prepare working dilutions immediately before use and use low-binding polypropylene consumables.
Assay Optimization & Experimental Design
Q: What concentration range should I use for
Recommended Dilution Scheme (Table 1):
Assumptions: Target Top Concentration = 10
| Step | Source Conc. | Source Volume | Buffer Volume | Final Conc. (Well) | Purpose |
| Stock | 10 mM (DMSO) | - | - | - | Master Stock |
| Int. 1 | 10 mM | 2 | 198 | 100 | 100x Working Stock |
| Well 1 | 100 | Transfer to Plate | (Assay Vol) | 10 | Top Signal (Max Inhibition) |
| Well 2 | Well 1 | Serial Dilution | Buffer | 3.33 | Dose Response |
| Well 3 | Well 2 | Serial Dilution | Buffer | 1.11 | Dose Response |
| ... | ... | ... | ... | ... | ... |
| Well 9 | Well 8 | Serial Dilution | Buffer | 1.5 nM | Lower Limit |
| Well 10 | - | 0 | Buffer | 0 nM | DMSO Control (100% Activity) |
Q: Why do my
-
Short Incubation (<15 min): The compound has not reached equilibrium.
will appear artificially high (weaker potency). -
Optimal Incubation (30-60 min): Allows the slow-binding equilibrium to establish.
-
Recommendation: Perform a time-course experiment pre-incubating Enzyme + Inhibitor for 0, 15, 30, and 60 minutes before adding the substrate.
Visual Workflows
A. Optimized Assay Workflow (Slow-Binding Kinetics)
Caption: This workflow emphasizes the critical pre-incubation step required for DCPP to induce the conformational change in Furin before substrate turnover begins.
B. Troubleshooting Logic Tree
Caption: Diagnostic pathways for resolving common data anomalies associated with hydrophobic inhibitors like DCPP.
Data Analysis & Interpretation
Q: How do I distinguish between specific inhibition and non-specific aggregation? A: Hydrophobic compounds can form colloidal aggregates that sequester enzymes, leading to false positives.
-
Test: Add a non-ionic detergent like 0.01% Triton X-100 or Tween-20 to your assay buffer.
-
Result: If the inhibition disappears (IC50 shoots up) in the presence of detergent, the initial activity was likely due to non-specific aggregation. If the IC50 remains stable (e.g., ~1-5 nM), the inhibition is specific and mechanism-based.
Q: What control inhibitor should I use?
A: Hexa-D-Arginine (D6R) is the standard reference inhibitor for Furin. It is a competitive inhibitor with a known
References
-
Dahms, S. O., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism.[2] ACS Chemical Biology, 17(5), 1123–1133.
-
Dahms, S. O., et al. (2016). X-ray Structures of Furin-Inhibitor Complexes. ACS Chemical Biology.[2]
-
(Referenced within context of structural mechanism)
-
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO)
Sources
Technical Support Center: Synthesis and Purification of Dichlorophenylpyridines
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis and purification of dichlorophenylpyridines. This guide is designed for researchers, scientists, and drug development professionals who work with these important but often challenging heterocyclic compounds. Dichlorophenylpyridines are key structural motifs in medicinal chemistry and materials science, valued for their role in creating biologically active molecules.[1][2] However, their synthesis and purification are frequently complicated by issues such as low reactivity of chloro-aromatics, poor regioselectivity, and difficulties in separating closely related isomers.
This document provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to help you navigate these challenges effectively.
Troubleshooting Guide: Synthesis
This section addresses common problems encountered during the synthesis of dichlorophenylpyridines, particularly through palladium-catalyzed cross-coupling reactions, which are staples for forming the necessary C-C or C-N bonds.
Q1: My Suzuki-Miyaura cross-coupling reaction to form a C-C bond with a dichloropyridine is showing low to no conversion. What are the most common causes?
A1: Low conversion in Suzuki-Miyaura couplings involving dichloropyridines is a frequent issue, primarily because the C-Cl bond is significantly less reactive than its bromide or iodide counterparts. The oxidative addition of the C-Cl bond to the Pd(0) catalyst is typically the rate-limiting step.[3][4]
Here’s a breakdown of the likely causes and how to address them:
-
Catalyst System Inefficiency:
-
Ligand Choice: Standard phosphine ligands like PPh₃ are often ineffective for activating C-Cl bonds. You must use bulky, electron-rich phosphine ligands. These ligands stabilize the electron-rich Pd(0) center and promote the difficult oxidative addition step. Consider sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) or ferrocene-based ligands.[3][4]
-
Palladium Source: While Pd(OAc)₂ or PdCl₂(PPh₃)₂ are common, pre-catalysts (e.g., G3 or G4 palladacycles) can be more reliable as they form the active Pd(0) species more cleanly and efficiently.[4]
-
Catalyst Loading: For unreactive aryl chlorides, a higher catalyst loading of 3-5 mol% may be necessary, compared to the typical 1-2 mol%.[4]
-
-
Sub-Optimal Reaction Conditions:
-
Temperature: These reactions often require elevated temperatures (85-110 °C) to overcome the high activation energy of the C-Cl bond cleavage.[3][4]
-
Base Selection: The base is critical for activating the boronic acid in the transmetalation step. A strong base like K₃PO₄ or Cs₂CO₃ is often required. If your substrate is base-sensitive, a milder base like Na₂CO₃ can be used, but this will likely necessitate a more active catalyst system.[1][3]
-
Solvent: Use dry, degassed solvents. Common choices include toluene, 1,4-dioxane, or aqueous mixtures with an organic solvent like DMF.[1][3] Oxygen can oxidatively deactivate your Pd(0) catalyst, so maintaining a strictly inert atmosphere (Argon or Nitrogen) is crucial.[4]
-
-
Side Reactions:
-
Protodeboronation: The boronic acid can be cleaved by trace amounts of water or acid before it has a chance to transmetalate to the palladium center. This is more common with electron-deficient arylboronic acids.[1] Using rigorously dried reagents and a slight excess (1.5 equivalents) of the boronic acid can mitigate this.[1]
-
Homocoupling: The boronic acid can couple with itself. This is often a sign of inefficient transmetalation or slow reductive elimination. Optimizing the ligand and temperature can help favor the desired cross-coupling pathway.
-
Q2: I am attempting a Buchwald-Hartwig amination on a dichloropyridine (e.g., 2,4-dichloropyridine) and getting a mixture of products or poor regioselectivity. How can I control which chlorine atom reacts?
A2: Achieving high regioselectivity is a common and significant challenge.[4] The relative reactivity of the chlorine atoms is governed by both electronic and steric effects. Generally, the chlorine at the C2-position of a pyridine ring is more electron-deficient and thus more activated towards both nucleophilic aromatic substitution and oxidative addition than the one at the C4-position.[4]
You can influence the selectivity through careful control of reaction conditions:
-
Kinetic vs. Thermodynamic Control:
-
Lower Temperatures: Running the reaction at a lower temperature (e.g., 80-90 °C) often favors the kinetically preferred product, which is typically substitution at the more reactive C2 position.[5]
-
Higher Temperatures: At higher temperatures (e.g., >100 °C), you may see an increase in the thermodynamically favored product or a mixture of isomers as the reaction has enough energy to overcome the activation barrier for the less reactive C4 position.[5]
-
-
Catalyst and Ligand Choice: The steric bulk of the ligand can play a crucial role. A very bulky ligand (e.g., Xantphos) can show a strong preference for the less sterically hindered C2 position.[5] The choice of catalyst and solvent is known to influence site selectivity.[5]
-
Sequential Amination: A robust strategy is to perform a sequential amination. First, conduct the amination under milder conditions to selectively substitute the C2 position. After purifying the 2-amino-4-chloropyridine intermediate, you can then perform a second Buchwald-Hartwig amination under more forcing conditions (higher temperature) to substitute the remaining chlorine at the C4 position with a different amine.[5]
Q3: My reaction is plagued by hydrodehalogenation (replacement of -Cl with -H). How can I suppress this side reaction?
A3: Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of undergoing the desired coupling.[4] This often occurs when reductive elimination is slow, allowing competing pathways to take over.
To minimize this:
-
Ligand Choice: Use ligands that accelerate reductive elimination. Biarylphosphine ligands are generally very effective.
-
Base Selection: The choice of base can be a factor. While NaOtBu is highly effective for aminations, it can sometimes promote hydrodehalogenation.[4] If this is a major issue, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃, though this may require a more active catalyst.[4]
-
Reagent Purity: Ensure all reagents and solvents are scrupulously dry. Trace water can be a source of protons for this side reaction.[4]
-
Amine Stoichiometry: Using a slight excess of the coupling partner (e.g., 1.2-1.5 equivalents of the amine or boronic acid) can help push the equilibrium towards the desired cross-coupling pathway.[4]
Troubleshooting Guide: Purification
Purification often presents as many challenges as the synthesis itself, especially when dealing with isomers and persistent impurities.
Q1: I have synthesized a mixture of dichlorophenylpyridine isomers and am struggling to separate them using column chromatography.
A1: Separating isomers of dichlorophenylpyridines is notoriously difficult due to their very similar polarities and physical properties. Standard silica gel chromatography with hexane/ethyl acetate may not provide sufficient resolution.
Here are some advanced strategies:
-
Change the Stationary Phase: If standard silica gel (a polar stationary phase) is failing, consider a different adsorbent.
-
Alumina (Basic or Neutral): The basic surface of alumina can interact differently with the pyridine nitrogen, potentially improving separation.
-
Reverse-Phase Chromatography (e.g., C18 silica): Here, separation is based on hydrophobicity. You would use a polar mobile phase (e.g., methanol/water or acetonitrile/water). This is a powerful technique, often used in preparative HPLC, that can separate very similar compounds.[6]
-
-
Optimize the Mobile Phase:
-
Low-Polarity Solvent Systems: For normal phase chromatography, try solvent systems with very low polarity and fine gradients, such as dichloromethane/pentane or diethyl ether/hexane. This can amplify small differences in polarity between isomers.
-
Mobile Phase Additives: Adding a small amount of a competing base like triethylamine (TEA) (e.g., 0.1-0.5%) to the mobile phase can deactivate the acidic silanol groups on the silica surface. This reduces peak tailing and can dramatically improve resolution for basic compounds like pyridines.[7]
-
-
Alternative Techniques:
-
Preparative HPLC/SFC: Preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) offer much higher resolving power than standard flash chromatography and are often the methods of choice for difficult isomer separations in an industrial setting.[6]
-
Stripping Crystallization: This technique combines melt crystallization and vaporization under reduced pressure and has been used effectively to purify chlorophenol isomers, suggesting its potential applicability here.[8]
-
Q2: My target compound is co-eluting with the boronic acid starting material or its homocoupled byproduct.
A2: This is a common problem in Suzuki couplings.
-
Aqueous Wash: Before chromatography, perform an aqueous basic wash (e.g., with 1M NaOH solution). Boronic acids are acidic and will be deprotonated to form water-soluble boronate salts, which can be extracted into the aqueous layer.
-
Acidic Wash: If your dichlorophenylpyridine product is not overly acid-sensitive, a dilute acid wash (e.g., 1M HCl) can protonate the basic pyridine nitrogen, moving it into the aqueous layer while non-basic impurities like the homocoupled biphenyl byproduct remain in the organic layer. You can then re-basify the aqueous layer and extract your product back into an organic solvent.
-
Chromatography Optimization: If co-elution persists, a change in the solvent system polarity is needed. The homocoupled byproduct is typically much less polar than the desired nitrogen-containing product. A shallower gradient or isocratic elution with a less polar solvent system should allow the byproduct to elute much earlier than your target compound.[9]
Q3: I am trying to purify my dichlorophenylpyridine by recrystallization, but it either "oils out" or fails to crystallize.
A3: Recrystallization is a powerful technique but requires careful selection of the solvent system.[10][11]
-
"Oiling Out": This happens when the solution becomes supersaturated at a temperature above the melting point of your solid. To prevent this, use a larger volume of solvent or switch to a solvent with a lower boiling point.
-
Failure to Crystallize: This can happen for several reasons:
-
Solution is not sufficiently saturated: Your product may be too soluble in the chosen solvent even at low temperatures. Try a less polar solvent or a two-solvent system.[12] In a two-solvent system, you dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) at high temperature, and then slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution turns cloudy. Gentle heating should clarify it again, and upon slow cooling, crystals should form.[12]
-
Supersaturation: The solution may be supersaturated and needs a nucleation site to begin crystallization. Try scratching the inside of the flask with a glass rod or adding a "seed crystal" from a previous pure batch.[10]
-
Impurity Interference: High levels of impurities can inhibit crystal lattice formation. It may be necessary to first pass the crude material through a quick silica gel plug to remove gross impurities before attempting recrystallization.
-
Frequently Asked Questions (FAQs)
FAQ 1: What are the most reliable and versatile methods for synthesizing dichlorophenylpyridines?
The two most dominant and versatile methods are palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: This is the premier method for forming carbon-carbon bonds. It involves coupling a dihalopyridine with an organoboron reagent (usually a boronic acid or ester) in the presence of a palladium catalyst and a base.[1][3] It is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups.[3]
-
Buchwald-Hartwig Amination: This is the go-to method for forming carbon-nitrogen bonds. It couples a dihalopyridine with a primary or secondary amine, again using a palladium catalyst and a strong, non-nucleophilic base like sodium tert-butoxide.[4][5][13]
FAQ 2: How do I choose between purification by column chromatography and recrystallization?
The choice depends on the scale of your reaction, the nature of the impurities, and the physical properties of your product.
-
Use Column Chromatography When:
-
Your product is an oil or a low-melting solid.[14]
-
You need to separate compounds with different polarities (e.g., starting material, product, and non-polar byproducts).[9]
-
You are working on a small (<1 g) to medium scale.
-
Impurities are present in high concentration or have very similar solubility profiles to your product.
-
-
Use Recrystallization When:
-
Your product is a stable, crystalline solid.[10]
-
You are working on a medium to large (>1 g) scale, as it is often more time and solvent-efficient than chromatography at scale.
-
The crude product is already relatively pure (>90%), and you need to remove small amounts of impurities.
-
The impurities have a significantly different solubility profile in the chosen solvent system compared to your product.[10]
-
FAQ 3: What are the best analytical methods for assessing the purity of my final dichlorophenylpyridine product?
A multi-technique approach is always best for a comprehensive purity assessment.[15] Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the workhorse methods for routine purity checks.[16] For definitive structural confirmation and primary purity assessment without a reference standard, Quantitative Nuclear Magnetic Resonance (qNMR) is the gold standard.[15][16]
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Primary Application | Routine purity testing, separation of volatile impurities.[16] | Purity testing, analysis of non-volatile impurities.[16] | Primary purity assessment, structural confirmation.[15][16] |
| Accuracy (% Recovery) | 98 - 102%[16] | 98 - 102%[16] | 99 - 101%[16] |
| Precision (% RSD) | < 2%[16] | < 2%[16] | < 1%[16] |
| Limit of Detection (LOD) | 0.01 - 0.1%[16] | 0.01 - 0.1%[16] | ~0.1%[16] |
| Reference Standard | Required | Required | Not required for analyte (uses internal standard).[15] |
| Complexity | Moderate[16] | Moderate[16] | High[16] |
Detailed Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Synthesize a 2-Aryl-3,5-dichloropyridine
This protocol is adapted from a ligand-free synthesis method, showcasing a simple and efficient approach.[1] For less reactive substrates, the addition of a ligand as discussed in the troubleshooting section may be required.
Reaction Scheme: 2,3,5-trichloropyridine + Arylboronic acid --(Pd(OAc)₂, Na₂CO₃, H₂O/DMF)--> 3,5-dichloro-2-arylpyridine
Materials:
-
2,3,5-Trichloropyridine (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.005 mmol, 0.5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol)
-
Dimethylformamide (DMF) (3.0 mL)
-
Deionized Water (3.5 mL)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Argon or Nitrogen supply
Procedure:
-
Reaction Setup: To a Schlenk flask, add 2,3,5-trichloropyridine (1.0 mmol), the arylboronic acid (1.5 mmol), sodium carbonate (2.0 mmol), and palladium(II) acetate (0.5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvents, DMF (3.0 mL) and water (3.5 mL), via syringe.
-
Reaction: Place the flask in a preheated oil bath at 60 °C. Stir the mixture vigorously for 12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS to confirm the consumption of the starting material.
-
Workup: After cooling the reaction to room temperature, add 20 mL of water and 20 mL of ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with 15 mL portions of ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography or recrystallization.
Protocol 2: General Procedure for Purification by Flash Column Chromatography
This protocol outlines a standard procedure for purifying a dichlorophenylpyridine derivative on silica gel.
Materials:
-
Crude product
-
Silica gel (230-400 mesh)
-
Appropriate solvent system (e.g., Hexanes/Ethyl Acetate)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
Column Packing (Dry Packing):
-
Plug the bottom of the column with a small piece of cotton and add a layer of sand (~1 cm).
-
Pour the dry silica gel into the column. Gently tap the side of the column to ensure even packing. Add another layer of sand on top of the silica.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Carefully add the eluent (mobile phase) to the top of the column.
-
Using gentle air pressure, push the solvent through the column, ensuring the silica is never allowed to run dry.
-
Begin collecting fractions as the solvent front reaches the bottom of the column.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified dichlorophenylpyridine.
-
Protocol 3: General Procedure for Purification by Recrystallization (Two-Solvent Method)
This is a powerful method when a single ideal solvent cannot be found.[12]
Materials:
-
Crude solid product
-
"Good" solvent (product is highly soluble)
-
"Poor" solvent (product is poorly soluble, but miscible with the good solvent)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent dropwise while heating and swirling until the solid just dissolves. It is crucial to use the minimum amount of hot solvent.[12]
-
Induce Cloudiness: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.
-
Re-dissolution: Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Slow cooling promotes the formation of larger, purer crystals.[11] Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.[12]
-
Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold "poor" solvent to remove any residual soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper under vacuum, then transfer them to a watch glass to dry completely.
References
-
Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. (2009). MDPI. [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2011). ResearchGate. [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. [Link]
-
Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin. PMC. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). Technical University of Denmark. [Link]
-
Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. (2015). Der Pharma Chemica. [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. ResearchGate. [Link]
-
Recrystallization. (2020). YouTube. [Link]
-
Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin. (2021). ACS Publications. [Link]
-
Recrystallization. (2023). Chemistry LibreTexts. [Link]
-
Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Pharmatutor. [Link]
-
Analytical Methods. ATSDR. [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. (2022). AAPS PharmSciTech. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). MDPI. [Link]
-
A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). ResearchGate. [Link]
-
Recrystallization | MIT Digital Lab Techniques Manual. (2010). YouTube. [Link]
-
Automating Column Chromatography Protein Purification. Opentrons. [Link]
-
Special Issue : Opportunities and Challenges of Organic Synthesis in Drug Discovery. MDPI. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
Column Chromatography of an Oxepine Synthesized from Meldrum's Acid. Morehead State University. [Link]
-
Mass-spectrometry-directed analysis and purification of pyrrolizidine alkaloid cis/trans isomers in Gynura japonica. (2014). PubMed. [Link]
-
Scale-up Preparation, Column Chromatography-Free Purification of Protected Carbonyl Containing Biomass Molecules and Their Derivatizations. (2023). ResearchGate. [Link]
-
Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. (2022). ACS Chemical Biology. [Link]
-
Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. (2022). ACS Publications. [Link]
-
Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. (2022). PubMed. [Link]
-
The right solvent for dipeptide recrystallization? (2021). ResearchGate. [Link]
-
Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. (2021). MDPI. [Link]
- Process for the purification of 1,3-dihalobenzene from an isomeric mixture of...
-
Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. [Link]
-
Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. (2020). PubMed. [Link]
-
Preparative Separation and Purification of Four Cis-Trans Isomers of Coumaroylspermidine Analogs From Safflower by High-Speed Counter-Current Chromatography. (2013). PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. orgsyn.org [orgsyn.org]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. orbit.dtu.dk [orbit.dtu.dk]
- 14. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting 2-(3,5-Dichlorophenyl)pyridine in Aqueous Solutions
[label="Increased\nSolubility
Finalizing Guide Structure
I'm now putting the finishing touches on the guide, making sure everything is scientifically accurate and easy to follow. I've double-checked citations and made sure the diagrams and text flow smoothly. I am focusing on making the diagrams work seamlessly with the text to describe the process. I am also planning on a robust introduction.
Integrating Visual Explanations
I'm now focusing on integrating the diagrams with the guide's main text. I will use the diagrams to clarify solubility challenges for hydrophobic compounds. I am ensuring that stepwise dilution and protonation effects are clearly explained, and the writing is concise. I'm also preparing for final review and editing.
Welcome to the Technical Support Center for 2-(3,5-Dichlorophenyl)pyridine (CAS: 1379370-04-3). As a highly lipophilic halogenated biaryl compound, it presents significant handling challenges in aqueous environments. This guide is engineered for researchers and drug development professionals, providing mechanistic insights, validated protocols, and actionable troubleshooting steps to ensure experimental reproducibility.
Part 1: Core Troubleshooting & FAQs
Q1: Why does my compound instantly precipitate when diluted into PBS or physiological buffers?
Causality: You are likely experiencing "solvent shocking" [1.2]. 2-(3,5-Dichlorophenyl)pyridine is extremely hydrophobic, possessing a calculated LogP of approximately 4.05[1]. When a highly concentrated stock solution (e.g., in DMSO) is rapidly introduced into an aqueous buffer, the localized dielectric constant of the solvent drops instantly. Water molecules cannot form a hydration shell around the lipophilic 3,5-dichlorophenyl moiety, forcing the compound to aggregate and precipitate to minimize its exposed hydrophobic surface area. Solution: Transition from a single-step dilution to a stepwise dilution strategy using intermediate co-solvents (see Protocol 1).
Q2: How does the assay pH impact the solubility of this specific molecule?
Causality: The solubility of this compound is heavily governed by the protonation state of its pyridine ring. The pyridine nitrogen acts as a weak base with a pKa of approximately 5.2[2].
-
At pH 7.4 (Physiological): The molecule exists almost entirely in its neutral, uncharged state, maximizing its hydrophobicity and minimizing aqueous solubility.
-
At pH < 5.0 (Acidic): The pyridine nitrogen becomes protonated (forming a pyridinium cation). This positive charge allows for favorable ion-dipole interactions with water, significantly enhancing solubility[3]. Solution: If your assay biology tolerates it, lower the buffer pH to 4.5–5.0.
Q3: I am losing compound concentration during my assay, but there is no visible precipitate. What is happening?
Causality: You are observing Non-Specific Binding (NSB) . Highly lipophilic compounds like 2-(3,5-Dichlorophenyl)pyridine have a strong thermodynamic drive to adsorb onto the hydrophobic surfaces of polystyrene or polypropylene consumables (e.g., pipette tips, microplates). Solution: Utilize low-bind (siliconized) plasticware or glass vials. Additionally, supplementing your buffer with a carrier protein (e.g., 0.1% BSA) or a non-ionic surfactant (e.g., 0.01% CHAPS) provides alternative hydrophobic pockets that outcompete the plastic surfaces for compound binding.
Q4: What is the optimal storage condition to prevent degradation and maintain solubility?
Causality: Repeated freeze-thaw cycles of DMSO stocks introduce atmospheric moisture. Because water is highly miscible with DMSO, moisture accumulation gradually lowers the solubility threshold of the stock, leading to microscopic seeding and eventual crash-out[4]. Solution: Prepare single-use aliquots of the compound in anhydrous DMSO (≥99.9% purity) and store them at -20°C or -80°C.
Part 2: Mechanistic Workflows
To systematically resolve precipitation issues, follow the decision matrix below.
Troubleshooting workflow for 2-(3,5-Dichlorophenyl)pyridine precipitation in aqueous buffers.
Mechanistic pathway comparing rapid solvent shock vs. stepwise dilution with surfactants.
Part 3: Quantitative Data & Formulation Guidelines
To formulate a stable solution, you must balance the compound's physicochemical properties with the correct excipients.
Table 1: Physicochemical Properties Governing Solubility
| Property | Value | Mechanistic Implication |
| LogP | ~4.05[1] | Highly lipophilic; requires co-solvents or surfactants for aqueous compatibility. |
| pKa (Pyridine) | ~5.2[2] | Solubility increases exponentially below pH 5.0 due to nitrogen protonation. |
| H-Bond Donors | 0 | Cannot donate hydrogen bonds to water, further reducing aqueous hydration. |
| H-Bond Acceptors | 1 | Limited interaction with aqueous phase; relies on hydrophobic interactions. |
Table 2: Recommended Co-solvent & Surfactant Systems
| Excipient | Recommended Final Conc. | Mechanism of Action |
| DMSO | 0.5% - 2.0% (v/v) | Disrupts water lattice; serves as the primary carrier solvent. |
| PEG 300 / 400 | 2.0% - 5.0% (v/v) | Acts as a co-solvent bridge, gradually lowering the dielectric constant. |
| Tween-80 | 0.01% - 0.1% (v/v) | Forms micelles that encapsulate the 3,5-dichlorophenyl ring. |
| HP-β-CD | 5.0% - 10.0% (w/v) | Forms inclusion complexes, shielding the hydrophobic core from water. |
Part 4: Self-Validating Experimental Protocols
Protocol 1: Stepwise Dilution Method (Physiological pH Assays)
Use this protocol when your assay requires pH 7.4 and cannot tolerate acidic conditions.
Rationale: By gradually stepping down the organic solvent concentration and pre-loading the aqueous phase with a surfactant, you prevent the localized supersaturation that triggers nucleation.
Step-by-Step Methodology:
-
Primary Stock: Dissolve 2-(3,5-Dichlorophenyl)pyridine in anhydrous DMSO to a concentration of 10 mM. Vortex until optically clear.
-
Intermediate Stock: Dilute the 10 mM stock 1:10 into neat PEG 300 to create a 1 mM intermediate solution. Mix by pipetting, do not vortex aggressively to avoid micro-bubble formation.
-
Aqueous Preparation: Prepare your final assay buffer (e.g., PBS, pH 7.4) and supplement it with 0.05% (v/v) Tween-80.
-
Stepwise Addition: Place the aqueous buffer on a magnetic stirrer at medium speed. Add the 1 mM intermediate stock dropwise (1 drop per second) directly into the vortex of the stirring buffer to reach your final desired concentration (e.g., 10 µM).
-
Self-Validation Check: Transfer 1 mL of the final solution to a cuvette and measure the Optical Density at 600 nm (OD600) against a blank buffer. Centrifuge the solution at 10,000 x g for 5 minutes and measure the OD600 again.
-
Pass Criteria: If
OD600 < 0.01, the solution is homogeneous and free of sub-visible aggregates.
-
Protocol 2: Acidic Formulation for High-Concentration Dosing
Use this protocol for in vivo dosing or assays that tolerate lower pH environments.
Rationale: Forcing the compound into its ionized pyridinium state drastically increases the thermodynamic stability of the aqueous solution[3].
Step-by-Step Methodology:
-
Prepare a 50 mM Citrate or Acetate buffer adjusted to pH 4.5 .
-
Add 5% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) to the buffer and stir until completely dissolved.
-
Add the DMSO stock of 2-(3,5-Dichlorophenyl)pyridine dropwise into the stirring acidic buffer.
-
Self-Validation Check: Analyze the final solution via LC-MS or HPLC-UV. Filter an aliquot through a 0.22 µm PTFE syringe filter and analyze again.
-
Pass Criteria: The concentration of the filtered aliquot must be ≥95% of the unfiltered aliquot, confirming that the compound is fully dissolved and not suspended as micro-precipitates.
-
Part 5: References
-
PubChem. "Pyridine | C5H5N | CID 1049". National Institutes of Health (NIH). Available at:[Link]
Sources
Technical Support Center: Minimizing Cytotoxicity of 2-(3,5-Dichlorophenyl)pyridine In Vitro
Introduction
Welcome to the technical support center for researchers working with 2-(3,5-Dichlorophenyl)pyridine and related compounds. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the management of in vitro cytotoxicity. High cytotoxicity can often mask the desired pharmacological effects of a compound, leading to the premature termination of promising candidates. The goal of this resource is to equip you with the experimental frameworks to understand, characterize, and intelligently mitigate the cytotoxic effects of 2-(3,5-Dichlorophenyl)pyridine, ensuring your data is both accurate and interpretable.
Our approach is grounded in mechanistic investigation. Rather than simply providing generic advice, we will walk through the process of diagnosing the cause of cytotoxicity—from experimental artifacts to specific cellular pathways—and implementing targeted solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered when working with novel compounds like 2-(3,5-Dichlorophenyl)pyridine.
Q1: We are observing significant cell death even at very low concentrations of the compound. What are the first troubleshooting steps?
A1: This is a common and critical issue. Before investigating complex biological mechanisms, it's essential to rule out experimental artifacts. The first step is to systematically verify your experimental setup with a comprehensive set of controls.
-
Solvent/Vehicle Control: The solvent used to dissolve your compound (commonly DMSO) can be toxic to cells. Always include a vehicle-only control, where cells are treated with the highest concentration of the solvent used in your experiment. For most cell lines, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.[1]
-
Compound Solubility: Ensure your compound is fully dissolved in the culture medium. Precipitated compound can cause inconsistent results and physical stress on cells. Visually inspect for precipitates and consider performing a solubility test.
-
Assay Interference Control: The compound itself may interfere with your assay reagents. For example, some compounds can directly reduce tetrazolium salts (like MTT or MTS) or quench fluorescence, leading to false readings.[2][3][4] Include a "no-cell" control where the compound is added to the media with the assay reagent to check for direct chemical interactions.
Q2: The cytotoxicity results are highly variable between replicate wells and experiments. What could be the cause?
A2: Inconsistent results often point to variability in experimental technique or cell culture conditions.
-
Cell Seeding and Health: Ensure your cell seeding is uniform across the plate. Overly forceful pipetting can damage cells.[5] Use cells within a consistent, low passage number range and avoid using cultures that are over-confluent, as this can lead to spontaneous cell death.[1]
-
Pipetting Errors: Small volumes used in 96- or 384-well plates are prone to error. Ensure your pipettes are calibrated and use careful, consistent technique. Avoid introducing bubbles.
-
Compound Stability: Verify the stability of 2-(3,5-Dichlorophenyl)pyridine in your culture medium over the time course of your experiment. The compound may degrade into a more or less toxic substance.
Q3: How do I know if the compound is killing the cells (cytotoxicity) or just stopping their growth (cytostasis)?
A3: This is a crucial distinction. Many standard viability assays, such as those based on metabolic activity (e.g., MTT, MTS, resazurin), cannot distinguish between cell death and growth arrest.[4][6] A decrease in signal could mean fewer viable cells or simply metabolically inactive, but living, cells.
To differentiate, a multi-assay strategy is recommended:[4]
-
Pair a metabolic assay (e.g., MTT) with a membrane integrity assay (e.g., LDH release or a live/dead stain like propidium iodide).[6]
-
Interpretation: If the MTT signal decreases but LDH release does not increase, the effect is likely cytostatic. If both MTT signal decreases and LDH release increases, the compound is cytotoxic.
Q4: Could my choice of cell line be the problem?
A4: Absolutely. The cytotoxic response can be highly dependent on the cell line's origin and metabolic capacity. For xenobiotics (foreign chemical compounds), liver-derived cell lines like HepG2 or primary hepatocytes are often used because they express key metabolic enzymes (Cytochrome P450s).[7][8] If you are using a cell line with low metabolic activity, you may be observing toxicity from the parent compound, whereas in a metabolically active cell line, you might be seeing toxicity from a metabolite.[9][10]
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides structured experimental plans to dissect and mitigate the cytotoxicity of 2-(3,5-Dichlorophenyl)pyridine.
Guide 1: Foundational Workflow for Assessing Cytotoxicity
The first step in any investigation is to establish a reliable baseline. This involves determining the dose-response and time-course of cytotoxicity in your chosen cell model.
Caption: Troubleshooting workflow for investigating and mitigating in vitro cytotoxicity.
Protocol 1.1: Standard Dose-Response Cytotoxicity Assay (MTT Example)
This protocol establishes the half-maximal inhibitory concentration (IC50) of your compound.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.[5]
-
Compound Treatment: Prepare serial dilutions of 2-(3,5-Dichlorophenyl)pyridine. Remove the old medium and add the medium containing different concentrations of the compound. Include untreated and vehicle-only control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
| Parameter | Description | Example Value |
| IC50 | Concentration of a drug that gives half-maximal inhibitory response. | 50 µM |
| Time Points | Duration of compound exposure. | 24h, 48h, 72h |
| Cell Line | The biological system used for the assay. | HepG2 |
Caption: Table for summarizing foundational cytotoxicity data.
Guide 2: Investigating the Role of Metabolic Activation
Many xenobiotics are not toxic themselves but are converted into reactive metabolites by cellular enzymes, primarily Cytochrome P450s (CYPs).[9][10] Compounds structurally related to 2-(3,5-Dichlorophenyl)pyridine have been shown to undergo CYP-mediated bioactivation, particularly by the CYP3A subfamily, which is a primary driver of their toxicity.[8][12]
Caption: Proposed pathway for cytotoxicity via metabolic activation.
Protocol 2.1: Co-treatment with Cytochrome P450 Inhibitors
This experiment tests the hypothesis that CYP enzymes are responsible for converting your compound into a toxic metabolite. If inhibiting CYPs reduces cytotoxicity, it supports this mechanism.
-
Experimental Design: Set up your standard cytotoxicity assay with the following groups:
-
Vehicle Control
-
Compound only (at its IC50 or 2x IC50)
-
CYP Inhibitor only
-
Compound + CYP Inhibitor (co-treatment)
-
-
Inhibitor Pre-treatment: Pre-incubate the cells with the CYP inhibitor for 1-2 hours before adding 2-(3,5-Dichlorophenyl)pyridine. This allows the inhibitor to effectively block the enzyme.
-
Compound Addition: Add your compound to the designated wells (the medium should now contain both the inhibitor and your compound).
-
Incubation & Readout: Incubate for your standard time point (e.g., 24 hours) and perform your viability assay (e.g., MTT, LDH).
-
Interpretation: If the viability in the "Compound + CYP Inhibitor" group is significantly higher than in the "Compound only" group, it strongly suggests that CYP-mediated metabolic activation is a key driver of the observed cytotoxicity.[12]
| CYP Inhibitor | Target Isoform(s) | Typical Working Concentration |
| 1-Aminobenzotriazole (ABT) | Broad-spectrum (mechanism-based) | 0.1 - 1 mM |
| Ketoconazole | CYP3A4/5 | 1 - 10 µM |
| Furafylline | CYP1A2 | 1 - 10 µM |
| Quinidine | CYP2D6 | 1 - 10 µM |
Caption: Common CYP inhibitors for in vitro mechanistic studies.
Guide 3: Mitigating Oxidative Stress with Antioxidants
Reactive metabolites generated by CYPs often induce cytotoxicity by causing severe oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[11][13] This can be counteracted by co-treating with antioxidants.
Protocol 3.1: Co-treatment with Antioxidants
This protocol aims to rescue cells from cytotoxicity by bolstering their antioxidant defenses.
-
Experimental Design: Similar to the CYP inhibitor study, set up groups for Vehicle, Compound only, Antioxidant only, and Compound + Antioxidant.
-
Antioxidant Co-treatment: Add the antioxidant and 2-(3,5-Dichlorophenyl)pyridine to the cells at the same time. In some cases, a pre-treatment with the antioxidant can be beneficial.
-
Incubation & Readout: Incubate for your standard time point and measure cell viability.
-
Interpretation: A significant increase in cell viability in the co-treated group compared to the compound-only group suggests that oxidative stress is a major component of the cytotoxic mechanism.[14][15][16] This provides a practical method to reduce toxicity in your experiments while you study other endpoints.
| Antioxidant | Mechanism of Action | Typical Working Concentration |
| N-acetylcysteine (NAC) | Precursor to glutathione (GSH), a major intracellular antioxidant.[14] | 1 - 10 mM |
| Vitamin E (α-tocopherol) | Potent lipid-soluble antioxidant that protects cell membranes. | 10 - 100 µM |
| Ascorbic Acid (Vitamin C) | Water-soluble antioxidant, can regenerate Vitamin E. | 50 - 200 µM |
Caption: Common antioxidants for mitigating in vitro cytotoxicity.
Section 3: Advanced Strategies & Considerations
If standard troubleshooting and mitigation strategies are insufficient, or if you require more physiologically relevant data, consider these advanced approaches.
-
Adopt 3D Cell Culture Models: Traditional 2D monolayer cultures often fail to replicate the complex cell-cell interactions and metabolic environment of in vivo tissues, which can lead to poor prediction of human toxicity.[17][18] Advanced models like 3D spheroids or organoids provide a more accurate microenvironment and have been shown to be more predictive of clinical outcomes.[19][20]
-
Utilize Co-Culture Systems: To better model organs like the liver, consider co-culture systems that include multiple cell types (e.g., hepatocytes and non-parenchymal cells). These models can provide insights into complex toxicity mechanisms that are not apparent in monocultures.[17]
-
Employ High-Content Imaging (HCI): Move beyond single-endpoint assays. HCI combines automated microscopy with sophisticated image analysis to simultaneously measure multiple parameters of cell health, such as nuclear morphology, mitochondrial membrane potential, and cytoskeletal integrity.[3] This provides a much richer, multi-parametric dataset to understand the specific subcellular effects of your compound.[21]
-
Use p53-Competent Human Cell Lines: Many standard cell lines are p53-deficient, which can lead to a high rate of false positives in toxicity and genotoxicity assays. Using p53-competent human cell lines can significantly improve the human relevance and reliability of your data.[3]
By systematically applying the principles and protocols in this guide, you can effectively diagnose, understand, and minimize the cytotoxicity of 2-(3,5-Dichlorophenyl)pyridine, enabling a more accurate assessment of its true biological activity.
References
- Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024). Vertex AI Search.
- The Utility of Advanced In Vitro Models in Toxicology and Disease Modeling - Pharma IQ. Pharma IQ.
- Comparison of advanced in vitro models for toxicology assessment. - ResearchGate. ResearchGate.
- Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. Creative Biolabs.
- Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays - Benchchem. Benchchem.
- Advanced in vitro models | WUR. Wageningen University & Research.
- Advanced in vitro models for studying drug induced toxicity - Universiteit Leiden. (2014). Universiteit Leiden.
- Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. (2022). MDPI.
- Antioxidants protect against glutamate-induced cytotoxicity in a neuronal cell line - PubMed. PubMed.
- Regulation of Xenobiotic-Metabolizing Enzymes by 5-Demethylnobiletin and Nobiletin to Mitigate Benzo[a]pyrene-Induced DNA Damage In Vitro and In Vivo - PubMed. (2023). PubMed.
- Technical Support Center: Strategies to Reduce Drug-Induced Cytotoxicity - Benchchem. Benchchem.
- Cell Culture, Oxidative Stress, and Antioxidants: Avoiding Pitfalls. Biomedical Journal.
- How to minimize III-31-C cytotoxicity in cell-based assays - Benchchem. Benchchem.
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. (2025). MDPI.
- Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC. PMC.
- Chapter 3: In Vitro Cytotoxicity. University of the Western Cape.
- Neutral red (NR) assay for cell viability and xenobiotic-induced cytotoxicity in primary cultures of human and rat hepatocytes - PubMed. PubMed.
- In vitro inhibitory effects of antioxidants on cytotoxicity of T-2 toxin - PubMed. (2000). PubMed.
- Ayanin cytotoxicity assay troubleshooting - Smolecule. Smolecule.
- Update on in vitro cytotoxicity assays for drug development - ResearchGate. ResearchGate.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019). NCBI.
- Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - Frontiers. Frontiers.
- The role of metabolic activation in drug-induced hepatotoxicity - PubMed. PubMed.
- Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC. PMC.
- Role of Reactive Metabolites in the Circulation in Extrahepatic Toxicity - PMC - NIH. PMC.
- Role of Biotransformation in 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione-induced Hepatotoxicity in Fischer 344 Rats - PMC. PMC.
- Hepatotoxicity and tumorigenicity induced by metabolic activation of pyrrolizidine alkaloids in herbs - PubMed. (2011). PubMed.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models | MDPI [mdpi.com]
- 4. pdf.smolecule.com [pdf.smolecule.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 7. Neutral red (NR) assay for cell viability and xenobiotic-induced cytotoxicity in primary cultures of human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of metabolic activation in drug-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hepatotoxicity and tumorigenicity induced by metabolic activation of pyrrolizidine alkaloids in herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Role of Biotransformation in 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione-induced Hepatotoxicity in Fischer 344 Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biomedj.cgu.edu.tw [biomedj.cgu.edu.tw]
- 14. Antioxidants protect against glutamate-induced cytotoxicity in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. In vitro inhibitory effects of antioxidants on cytotoxicity of T-2 toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects [mdpi.com]
- 18. Advanced in vitro models for studying drug induced toxicity - Leiden University [universiteitleiden.nl]
- 19. The Utility of Advanced In Vitro Models in Toxicology and Disease Modeling [pharma-iq.com]
- 20. researchgate.net [researchgate.net]
- 21. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bioavailability Optimization of Dichlorophenylpyridine Derivatives
Current Status: Online Ticket ID: DPP-BA-001 Assigned Specialist: Senior Application Scientist, Lead Optimization Unit
Executive Summary: The Dichlorophenylpyridine Paradox
Welcome to the technical support hub for the dichlorophenylpyridine (DPP) scaffold. This chemical class is a "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors, COX-2 inhibitors, and recently as potent Furin inhibitors (e.g., BOS-318) for antiviral applications.
The Problem: While the DPP core offers exceptional potency and selectivity via
This guide provides actionable, field-proven workflows to diagnose and resolve these bioavailability (BA) bottlenecks.
Module 1: Solubility & Dissolution Troubleshooting
User Query: "My compound precipitates immediately in PBS/media. Even with 5% DMSO, I see turbidity. How do I keep it in solution for assays?"
Root Cause Analysis
DPP derivatives often exhibit strong intermolecular
-
Diagnosis: If Melting Point (
) > 200°C and , you have a solubility-limited absorption issue (BCS Class II).
Troubleshooting Workflow: The "Solubility Ladder"
Do not jump straight to harsh surfactants. Follow this stepwise escalation to maintain biological relevance.
| Tier | Strategy | Vehicle Composition (v/v) | Application |
| 1 | pH Adjustment | 20 mM Acetate (pH 4.5) or Methanesulfonic acid salt | Exploits pyridine basicity ( |
| 2 | Cosolvents | 10% DMSO + 10% PEG400 + 80% Water | Standard for in vitro enzymatic assays. |
| 3 | Complexation | 20% HP- | Gold Standard for IP/SC dosing. Encapsulates the hydrophobic phenyl ring. |
| 4 | Lipid System | Labrasol (40%) + Transcutol (20%) + Tween 80 (40%) | For oral (PO) gavage. Mimics food effect to solubilize lipophiles. |
Standard Operating Protocol: Kinetic vs. Thermodynamic Solubility
Use this protocol to determine if your issue is stable crystal packing (Thermodynamic) or rapid precipitation (Kinetic).
Materials:
-
Test Compound (10 mM DMSO stock)
-
PBS pH 7.4
-
Shake-flask assembly
-
HPLC-UV/MS
Step-by-Step Methodology:
-
Kinetic Run (Precipitation Potential):
-
Spike 5
L of DMSO stock into 495 L PBS (Final: 100 M). -
Incubate for 2 hours at room temperature.
-
Filter (0.45
m) and analyze filtrate concentration. -
Interpretation: If Conc < 5
M, the compound crashes out rapidly. You cannot run standard cellular assays without a carrier (e.g., BSA or Cyclodextrin).
-
-
Thermodynamic Run (True Solubility):
-
Add excess solid powder to PBS.
-
Shake for 24 hours at 37°C.
-
Filter and analyze.
-
Interpretation: If Thermodynamic >> Kinetic, you have a metastable amorphous form. If Thermodynamic
Kinetic (and both are low), you have a "Brick Dust" stable crystal.
-
Visualization: Solubility Decision Matrix
Caption: Decision matrix for selecting formulation strategies based on melting point (
Module 2: Metabolic Stability & Clearance
User Query: "Microsomal clearance is extremely high (
Root Cause Analysis
The DPP scaffold has two primary "soft spots" for Cytochrome P450 (CYP) enzymes:
-
Pyridine Nitrogen: Susceptible to direct N-oxidation (forming the N-oxide), primarily by CYP3A4 or CYP2E1.
-
Phenyl Ring: The positions para or meta to the chlorides are electron-rich relative to the pyridine and prone to oxidative hydroxylation.
Chemical Optimization Strategies
Do not just synthesize random analogs. Use these rational design tactics:
-
Fluorine Scan: Place a fluorine atom at the metabolic site (e.g., the phenyl ring). The C-F bond is stronger than C-H and resists oxidation.
-
Target: 4-position of the phenyl ring (if unsubstituted).
-
-
Nitrogen Masking: Add a small alkyl group (methyl) or an electron-withdrawing group (CF3) adjacent to the pyridine nitrogen to sterically hinder N-oxidation.
-
Scaffold Hopping: Replace the pyridine with a pyrimidine or pyrazine to reduce electron density and lower oxidation potential.
Standard Operating Protocol: Microsomal Stability Assay
Use this to validate structural improvements.
Materials:
-
Liver Microsomes (Human/Mouse/Rat depending on target)
-
NADPH Regenerating System
-
Test Compound (1
M final) -
Positive Control: Verapamil (High clearance) & Warfarin (Low clearance)
Step-by-Step Methodology:
-
Pre-incubation: Mix microsomes (0.5 mg/mL protein) and test compound in phosphate buffer (pH 7.4). Equilibrate at 37°C for 5 min.
-
Initiation: Add NADPH to start the reaction.
-
Sampling: Aliquot 50
L at min into cold acetonitrile (containing internal standard) to quench. -
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
gives .-
Success Criteria:
min (for moderate clearance).
-
Visualization: Metabolic Blockade Strategy
Caption: Metabolic pathways of DPP derivatives and corresponding medicinal chemistry blocking strategies.
Module 3: Permeability & Efflux (The Hidden Trap)
User Query: "My compound is lipophilic (
Root Cause Analysis
High lipophilicity does not guarantee permeability if the compound is a substrate for P-glycoprotein (P-gp/MDR1) . DPP derivatives, especially those with basic pyridine nitrogens, are frequent P-gp substrates. The efflux pump actively transports the drug back into the gut lumen.
Troubleshooting Guide
-
Calculate Efflux Ratio (ER): Run Caco-2 bidirectional assay.
- .
-
If
, it is an efflux substrate.
-
Inhibition Check: Co-incubate with a P-gp inhibitor (e.g., Verapamil or Cyclosporin A). If
increases significantly, efflux is confirmed. -
Fix: Reduce Total Polar Surface Area (TPSA) to < 90
or reduce basicity of the pyridine nitrogen (e.g., by adding electron-withdrawing groups).
FAQ: Frequently Asked Questions
Q: Can I use PEG400 for in vivo mouse studies?
A: Yes, but with caution. High concentrations (>40%) of PEG400 can cause gastrointestinal irritation and osmotic diarrhea in mice, which alters absorption kinetics. A better "universal" vehicle for DPPs is 10% DMSO / 40% PEG400 / 50% Water or 20% HP-
Q: My compound forms a gel in lipid formulations. What do I do? A: This is common with "brick dust" molecules. The compound is crashing out of the lipid phase. Switch to a SEDDS (Self-Emulsifying Drug Delivery System) type IIIB formulation (e.g., Capryol 90 + Tween 80 + PEG400). The surfactant helps maintain dispersion.
Q: Does the position of the chlorines matter for bioavailability? A: Absolutely. 3,5-dichloro substitution often yields higher metabolic stability than 2,4-dichloro due to steric blocking of metabolic sites. However, it also increases lipophilicity. Balance is key.
References
-
Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Chemical Biology, 2022.[1] Link[1]
-
Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. Pharma Excipients, 2018. Link
-
Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes. Drug Metabolism and Disposition, 2016.[2] Link
-
The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry. BenchChem Technical Guides, 2025. Link
-
Techniques for Improving Solubility of Poorly Soluble Drugs. International Journal of Medical Science and Dental Research, 2022. Link
Sources
- 1. Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 2-(3,5-Dichlorophenyl)pyridine Resistance in Viral Assays
Welcome to the Application Support Center. 2-(3,5-Dichlorophenyl)pyridine and its derivatives are highly potent, host-directed furin inhibitors. Unlike traditional direct-acting antivirals, these compounds target the host proprotein convertase furin via a unique induced-fit mechanism. Because host genetics remain stable during standard assay timeframes, observed "resistance" in viral assays is rarely due to target mutation. Instead, it typically stems from complex binding kinetics, cell-line specific protease expression, or viral mutational bypass.
This guide provides diagnostic workflows, mechanistic insights, and self-validating protocols to help researchers and drug development professionals overcome these specific experimental challenges.
Diagnostic Decision Tree
Before altering your compound formulation, use this logical workflow to determine if the "resistance" you are observing is a kinetic artifact, a cell-line incompatibility, or true viral mutational bypass.
Diagnostic decision tree for isolating kinetic artifacts from true viral bypass resistance.
Frequently Asked Questions (FAQs)
Q1: My IC50 values for 2-(3,5-Dichlorophenyl)pyridine fluctuate wildly between technical replicates. Is the compound degrading? A1: It is highly unlikely to be degradation. 2-(3,5-Dichlorophenyl)pyridine derivatives operate via a slow induced-fit binding mechanism[1]. The compound forces tryptophan W254 in the furin catalytic cleft to rotate approximately 180 degrees, exposing a cryptic hydrophobic pocket[1]. This massive structural rearrangement results in slow off-rate binding kinetics. If you do not pre-incubate the cells with the inhibitor before viral inoculation, the system fails to reach thermodynamic equilibrium, leading to artificially high and variable IC50 values.
Q2: The inhibitor shows nanomolar efficacy in Calu-3 cells but complete "resistance" in Vero E6 cells. Why? A2: This is a classic example of cell-line dependent viral bypass, not true resistance. Host proteases dictate viral tissue tropism and entry pathways[2]. Vero E6 cells lack robust expression of TMPRSS2, forcing viruses like SARS-CoV-2 to enter via the endosome, where they are cleaved by Cathepsin L instead of furin. Calu-3 cells express high levels of TMPRSS2, making the furin-mediated cell-surface pre-cleavage essential. Furin inhibitors effectively block this surface route[3], but cannot prevent Cathepsin L-mediated endosomal entry.
Q3: We passaged our virus in the presence of sub-lethal inhibitor concentrations and observed a complete loss of efficacy over time. Did the host furin mutate? A3: No. Host proteases are genetically stable targets[2], making host-directed antivirals highly resistant to target mutation. The resistance you observe is almost certainly due to viral mutational bypass. Under selective pressure, viruses will often acquire mutations that delete or alter their polybasic cleavage site (e.g., the PRRAR motif), entirely removing their dependency on furin and forcing reliance on alternative proteases.
Quantitative Data: Protease Dependency & Inhibitor Sensitivity
To avoid apparent resistance artifacts, ensure your cell line model aligns with the intended mechanism of action.
| Cell Line Model | Primary Viral Entry Route | Dominant Protease Dependency | 2-(3,5-DCP)pyridine Sensitivity | Common Assay Artifacts |
| Vero E6 | Endosomal | Cathepsin L | Low / None | Apparent resistance due to pathway bypass. |
| Calu-3 | Cell Surface | Furin, TMPRSS2 | High (Nanomolar) | Kinetic variability if pre-incubation is skipped. |
| A549-ACE2 | Mixed (Surface & Endosomal) | Furin, Cathepsin L | Moderate | Partial inhibition; requires Cathepsin L inhibitor co-treatment. |
Mechanistic Pathway: Viral Entry & Bypass
Understanding the dual-entry pathways of viruses is critical to interpreting furin inhibitor assays.
Mechanistic pathways of viral entry highlighting furin dependency and endosomal bypass routes.
Self-Validating Experimental Protocols
Protocol A: Equilibrium-Adjusted Viral Plaque Reduction Assay
Causality Focus: Validating kinetic artifacts vs. true resistance.
-
Cell Seeding: Seed Calu-3 cells in 12-well plates at
cells/well. Incubate for 24 hours at 37°C. -
Inhibitor Pre-Incubation (The Critical Step): Prepare serial dilutions of 2-(3,5-Dichlorophenyl)pyridine.
-
Self-Validation Control: Split the plate into two arms: Arm A (Pre-incubated) and Arm B (Concurrent). Add the inhibitor to Arm A and incubate for exactly 2 hours at 37°C. This allows the W254 molecular gate to open and reach thermodynamic equilibrium.
-
-
Viral Inoculation: Infect cells with the viral stock at an MOI of 0.01. For Arm B, add the inhibitor simultaneously with the virus.
-
Overlay & Incubation: After 1 hour of viral adsorption, remove the inoculum. Apply an agarose overlay containing the corresponding inhibitor concentrations. Incubate for 48-72 hours.
-
Fixation & Analysis: Fix with 4% formaldehyde, stain with crystal violet, and count plaques.
-
Expected Outcome: If resistance is merely a kinetic artifact, Arm A will show a sub-nanomolar IC50, while Arm B will show apparent resistance (micromolar IC50).
-
Protocol B: Genomic Validation of Viral Cleavage Site Integrity
Causality Focus: Confirming viral mutational bypass.
-
RNA Extraction: Harvest supernatant from the "resistant" viral passage. Extract viral RNA using a standard column-based viral RNA kit.
-
RT-PCR Amplification: Synthesize cDNA and amplify the region flanking the viral glycoprotein cleavage site (e.g., the S1/S2 boundary).
-
Self-Validation Control: Run a parallel amplification of the original, unpassaged wild-type viral stock.
-
-
Sanger Sequencing: Sequence the amplicons using forward and reverse primers.
-
Bioinformatic Alignment: Align the passaged sequence against the wild-type reference.
-
Expected Outcome: True resistance to furin inhibitors manifests as a deletion or point mutation in the polybasic motif (e.g., mutating R-X-K/R-R to a non-basic sequence), proving the virus has evolved to bypass the host furin requirement.
-
References
-
Schnapp, G., et al. "Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism." ACS Chemical Biology, 2022. URL: [Link]
-
Shen, Y., et al. "Host proteases: key regulators in viral infection and therapeutic targeting." Frontiers in Immunology, 2025. URL: [Link]
-
Cheng, Y.-W., et al. "Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects." Cell Reports, 2020. URL: [Link]
Sources
Validation & Comparative
Comparative Validation of the 2-(3,5-Dichlorophenyl)pyridine Induced-Fit Binding Mechanism
Target Audience: Researchers, structural biologists, and drug development professionals. Focus: Pharmacodynamic profiling, structural validation, and orthogonal assay design for furin inhibitors.
Executive Overview: The Mechanistic Paradigm Shift
The proprotein convertase furin is a critical therapeutic target, notoriously implicated in the proteolytic activation of viral glycoproteins, including the SARS-CoV-2 spike protein. Historically, furin inhibition relied heavily on peptidomimetic compounds (e.g., Dec-RVKR-CMK). While potent in vitro, these early-generation inhibitors suffered from severe translational limitations, including rapid in vivo degradation, off-target reactivity, and racemization [2].
The discovery of the 2-(3,5-Dichlorophenyl)pyridine scaffold (exemplified by the "BOS" series of compounds) represents a paradigm shift in antiviral and anti-fibrotic drug design [1, 3]. Unlike traditional competitive inhibitors that bind to the pre-existing active site, these molecules operate via a highly specific induced-fit mechanism . By forcing a massive conformational rearrangement of the furin catalytic cleft, this scaffold achieves exceptional target residence time and high in vivo stability [1, 2].
This guide objectively compares the performance of the 2-(3,5-Dichlorophenyl)pyridine scaffold against legacy alternatives and provides the self-validating experimental workflows required to verify its unique binding kinetics.
Mechanistic Deep Dive: The Trp254 Molecular Gate
The hallmark of the 2-(3,5-Dichlorophenyl)pyridine binding mechanism is the exploitation of a cryptic hydrophobic pocket within furin. In the apo (ligand-free) state, this pocket is completely occluded by the side chain of Tryptophan 254 (Trp254).
When the 2-(3,5-Dichlorophenyl)pyridine scaffold enters the S4/S5 region of the catalytic cleft, steric and electrostatic interactions force Trp254 to act as a "molecular gate." The tryptophan residue rotates approximately 180° around its chi-1 dihedral angle [2, 3]. This massive structural flip exposes a deep, previously hidden cavity into which the 3,5-dichlorophenyl moiety perfectly inserts. The energy barrier required to reverse this conformational change traps the inhibitor, resulting in exceptionally slow off-rate kinetics (
Logical flow of the Trp254-mediated induced-fit binding mechanism.
Comparative Performance Profiling
To objectively evaluate the 2-(3,5-Dichlorophenyl)pyridine scaffold, we must benchmark it against the historical standard (Dec-RVKR-CMK) and other modern small molecules (e.g., MI-1851). The data below summarizes the pharmacological and kinetic advantages of the induced-fit approach [1, 2].
| Performance Metric | 2-(3,5-Dichlorophenyl)pyridine (e.g., BOS series) | Peptidomimetics (e.g., Dec-RVKR-CMK) | Standard Small Molecules (e.g., MI-1851) |
| Binding Mechanism | Induced-fit (Trp254 flip) | Covalent / Irreversible | Competitive (Standard active site) |
| Kinetics | Slow off-rate (High residence time) | Fast on-rate / Irreversible | Rapid equilibrium |
| In Vivo Stability | High (Non-peptidic, orally bioavailable) | Low (Prone to racemization/nucleophilic attack) | Moderate |
| Selectivity | High (Requires specific cryptic pocket) | Low (Broad-spectrum PC inhibitor) | Moderate |
| Primary Limitation | Complex structure-activity relationship | Poor drug-likeness & toxicity | Lower cellular permeability |
Conclusion: While peptidomimetics achieve low nanomolar
Orthogonal Validation Workflows
To confidently validate an induced-fit mechanism, a single assay is insufficient. The protocols below form a self-validating system : the kinetic data from the mass spectrometry assay must align with the binding affinities measured via SPR, which are ultimately explained by the structural coordinates derived from X-ray crystallography [1].
Integrated self-validating workflow for furin inhibitor characterization.
Protocol A: Label-Free MALDI-TOF-MS Furin Activity Assay
Rationale: Traditional FRET-based assays are highly susceptible to pan-assay interference compounds (PAINS) and auto-fluorescence. MALDI-TOF provides a direct, label-free quantification of the substrate and product mass, ensuring absolute confidence in the catalytic turnover rate [1].
-
Assay Preparation: Incubate recombinant human furin with a specific peptide substrate (mimicking the SARS-CoV-2 spike S1/S2 cleavage site) in HEPES buffer (pH 7.0) supplemented with
. -
Inhibitor Titration: Add the 2-(3,5-Dichlorophenyl)pyridine inhibitor at concentrations ranging from 0.1 nM to 10
M.-
Causality: A broad, logarithmic titration range is strictly required to accurately capture the lower asymptote for precise sub-nanomolar
determination.
-
-
Reaction Quenching: Terminate the reaction at specific time points using 1% trifluoroacetic acid (TFA).
-
Causality: Rapid acidification denatures the protease, instantly freezing the kinetic state to prevent artifactual cleavage during matrix crystallization.
-
-
Data Acquisition: Spot the quenched reaction onto a MALDI target plate with an
-cyano-4-hydroxycinnamic acid (CHCA) matrix. Calculate inhibition based on the ratio of the intact substrate peak to the cleaved product peak.
Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics
Rationale: To validate the pharmacological benefit of the induced-fit mechanism—specifically, the prolonged target residence time (
-
Sensor Chip Functionalization: Immobilize biotinylated human furin onto a streptavidin-coated SPR sensor chip.
-
Causality: Biotin-streptavidin capture ensures a uniform, directional orientation of the protease, keeping the active site fully accessible to the solvent, unlike random amine coupling which can occlude the binding cleft.
-
-
Analyte Injection: Inject the inhibitor using a Single-Cycle Kinetics approach (injecting increasing concentrations without regeneration steps).
-
Causality: Harsh regeneration buffers can denature the furin enzyme. Single-cycle kinetics preserves the active site integrity across the entire dose-response curve.
-
-
Extended Dissociation Monitoring: Extend the dissociation phase measurement to >30 minutes.
-
Causality: Because the compound is locked inside the cryptic pocket by Trp254, the off-rate is exceptionally slow. Standard 5-minute dissociation windows will fail to capture the decay curve, falsely estimating
as zero.
-
Protocol C: High-Resolution X-ray Crystallography & Ligand Soaking
Rationale: Kinetic data (SPR/MALDI) infers a tight binding event, but structural biology is mandatory to visually prove the Trp254 rotation and validate the induced-fit hypothesis [1, 3].
-
Apo-Crystal Generation: Grow ligand-free furin crystals (e.g., based on PDB ID 5JXG) using vapor diffusion in hanging drops.
-
Ligand Soaking: Transfer apo-crystals into a stabilization buffer containing 1-5 mM of the 2-(3,5-Dichlorophenyl)pyridine inhibitor for 24-48 hours.
-
Causality: Prolonged soaking is essential. The induced-fit mechanism requires a massive structural rearrangement (the W254 flip), which possesses a high activation energy barrier in the densely packed crystalline state. Short soaks will yield false-negative apo structures.
-
-
Diffraction and Refinement: Flash-freeze crystals in liquid nitrogen, collect diffraction data at a synchrotron source (< 1.8 Å resolution), and solve the structure via molecular replacement. Map the electron density to confirm the insertion of the dichlorophenyl moiety into the newly formed hydrophobic pocket.
References
- Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism.ACS Chemical Biology.
- Development and Prospects of Furin Inhibitors for Therapeutic Applications.MDPI Pharmaceuticals.
- Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold.MDPI Molecules.
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2-(3,5-Dichlorophenyl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the quest for targeted therapeutics, particularly in oncology, the selectivity of kinase inhibitors is a critical determinant of both efficacy and safety. The 2-(3,5-Dichlorophenyl)pyridine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. However, the inherent conservation of the ATP-binding site across the human kinome presents a significant challenge, often leading to off-target activities and potential toxicities. This guide provides a comparative analysis of the cross-reactivity profiles of 2-(3,5-Dichlorophenyl)pyridine derivatives, offering insights into their selectivity and highlighting key structural determinants that govern their interactions across the kinome.
The Selectivity Challenge: Why Cross-Reactivity Matters
Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] While the development of kinase inhibitors has revolutionized treatment paradigms, achieving absolute target specificity remains a formidable task.[2] Off-target inhibition can lead to unforeseen side effects, while in some cases, polypharmacology, the modulation of multiple targets, can be therapeutically advantageous.[2] Therefore, a comprehensive understanding of a compound's cross-reactivity profile is paramount for its development as a safe and effective drug.
Comparative Cross-Reactivity Profiles
Direct comparative kinome-wide screening data for a series of 2-(3,5-Dichlorophenyl)pyridine derivatives is not extensively available in single public-domain studies. However, by examining structurally related compounds, we can glean valuable insights into the selectivity of this chemical class. The following table summarizes the inhibitory activity of representative compounds featuring a dichlorophenylpyridine or a closely related scaffold against a panel of kinases.
| Compound/Scaffold | Primary Target(s) | Key Off-Targets (Inhibition >50% at 1µM or IC50 <1µM) | Reference |
| Pyrido[2,3-d]pyrimidin-7-one with 6-(2,6-dichlorophenyl) moiety | Abl | PDGFR, p38-α | [3] |
| 2,3,5-Trisubstituted Pyridine | Akt1/Akt2 | ROCK1 (selectivity achieved via 2-position substitution) | [4] |
| Pyrido[2,3-d]pyrimidine (PD-089828) | Broadly active | PDGFr, FGFr, EGFr, c-src | [5] |
Note: The data presented is a compilation from different studies and assays; direct comparison of absolute potencies should be made with caution.
The data illustrates that even with the same dichlorophenyl moiety, modifications to the core pyridine ring system and its substituents can significantly alter the selectivity profile. For instance, in the pyrido[2,3-d]pyrimidin-7-one series, substitutions on the phenylamino group were shown to modulate selectivity between Abl and other kinases like PDGFR and p38-α.[3] Similarly, for the 2,3,5-trisubstituted pyridine scaffold, strategic substitutions at the 2-position of the pyridine ring were key to achieving selectivity against ROCK1 while maintaining potent Akt inhibition.[4]
Causality Behind Experimental Choices: Assessing Cross-Reactivity
To generate the kind of data presented above, a systematic approach to profiling inhibitor selectivity is essential. The choice of assay and the breadth of the kinase panel are critical considerations.
Experimental Workflow for Kinase Inhibitor Cross-Reactivity Profiling
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
An inhibitor designed to be selective for Akt might also interact with other kinases in this pathway, such as PI3K or mTOR, or even kinases in parallel pathways. Profiling against a broad panel allows for the identification of such cross-reactivities, which could either be detrimental or potentially synergistic.
Conclusion and Future Directions
The 2-(3,5-Dichlorophenyl)pyridine scaffold remains a valuable starting point for the design of potent kinase inhibitors. While achieving high selectivity is a persistent challenge, a systematic and multi-faceted approach to cross-reactivity profiling can provide a clear understanding of a compound's activity across the kinome. The integration of broad-panel biochemical screens with cellular assays is essential for validating on-target and identifying off-target effects. Future efforts in this area should focus on generating more publicly available, head-to-head comparative data for series of these derivatives. This will not only aid in the development of more selective inhibitors but also contribute to a deeper understanding of the structure-activity relationships that govern kinase inhibitor selectivity.
References
-
Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors. [Link]
-
Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. [Link]
-
A770041 KINOMEscan - LINCS Data Portal. [Link]
-
Discovery of Potent Antimalarial Type II Kinase Inhibitors with Selectivity over Human Kinases. [Link]
- Selective inhibitors for protein kinases and pharmaceutical composition and use thereof.
-
Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. [Link]
-
QL-XII-47 KINOMEscan (LDG-1397: LDS-1505) - LINCS Data Portal. [Link]
-
KINOMEscan data - HMS LINCS Project. [Link]
-
2,3,5-Trisubstituted pyridines as selective AKT inhibitors-Part I: Substitution at 2-position of the core pyridine for ROCK1 selectivity. [Link]
-
Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. [Link]
-
Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. [Link]
-
Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). [Link]
-
Development of Pyridine-Based Inhibitors for the Human Vaccinia- Related Kinases 1 and 2. [Link]
-
Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. [Link]
-
Specificity and mechanism of action of some commonly used protein kinase inhibitors. [Link]
-
Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. [Link]
-
Molecular Recognition of FDA-Approved Small Molecule Protein Kinase Drugs in Protein Kinases. [Link]
Sources
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3,5-Trisubstituted pyridines as selective AKT inhibitors-Part I: Substitution at 2-position of the core pyridine for ROCK1 selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Guide: Comparative Profiling of (3,5-Dichlorophenyl)pyridine-Based Antivirals
Focus: Broad-Spectrum Host-Directed Therapeutics (Furin Inhibitors)
Executive Summary: The Shift to Non-Canonical Inhibition
In the landscape of broad-spectrum antiviral development, (3,5-dichlorophenyl)pyridine-based small molecules represent a paradigm shift. Unlike direct-acting antivirals (DAAs) that target mutable viral enzymes (e.g., HIV-1 RT or HCV NS5B), these compounds target Furin , a host proprotein convertase essential for the processing of viral glycoproteins (e.g., SARS-CoV-2 Spike, Influenza HA, HIV gp160).
This guide objectively compares this novel class (exemplified by the BOS-series and Compound 1 ) against canonical peptidic inhibitors (e.g., Dec-RVKR-CMK ). The analysis highlights the superior drug-like properties of the dichlorophenylpyridine scaffold, driven by a unique "induced-fit" mechanism that exploits a cryptic hydrophobic pocket, offering a solution to the bioavailability bottlenecks plaguing traditional furin inhibitors.
Mechanistic Analysis: The "Induced-Fit" Gateway
The critical differentiator of dichlorophenylpyridine-based antivirals is their binding mode. While canonical inhibitors mimic the substrate (occupying the active site in a lock-and-key fashion), this class induces a structural rearrangement.
The Trp254 Gatekeeper Mechanism
Structural data (X-ray crystallography) reveals that the 3,5-dichlorophenyl moiety acts as a wedge. It forces the side chain of Tryptophan 254 (Trp254) to flip approximately 180°.[1][2] This movement exposes a previously buried, cryptic hydrophobic pocket, which the inhibitor then occupies.[3][4][5] This "induced-fit" results in:
-
High Selectivity: The cryptic pocket is unique to the Furin conformation induced by this specific scaffold.
-
Slow Off-Rates (
): The massive conformational change creates a stable, "trapped" state, significantly extending the drug's residence time ( ).
Visualization: Induced-Fit Signaling Pathway
The following diagram illustrates the kinetic pathway distinguishing this mechanism from standard competitive inhibition.
Caption: Kinetic pathway of the induced-fit mechanism where ligand binding forces a Trp254 flip, creating a high-affinity cryptic pocket.
Comparative Performance Data
The following data synthesizes experimental results comparing the lead dichlorophenylpyridine candidate (Compound 1/BOS-318 ) against the standard peptidic inhibitor (Dec-RVKR-CMK ).
Table 1: Potency and Physicochemical Profile
| Metric | Dichlorophenylpyridine Class (e.g., Compound 1) | Peptidic Standard (Dec-RVKR-CMK) | Significance |
| Target | Human Furin (Host) | Human Furin (Host) | Both target host proteases to block viral entry. |
| Binding Mode | Allosteric / Induced-Fit | Competitive / Substrate Mimetic | Induced-fit confers higher specificity. |
| IC50 (Enzymatic) | ~0.8 nM | ~1.0 - 2.0 nM | Comparable potency in cell-free systems. |
| Residence Time ( | > 90 min | < 10 min | Critical: Long |
| Cellular Permeability | High (Lipophilic core) | Low (Requires transport/modification) | Small molecules penetrate tissue reservoirs better. |
| Stability (Plasma) | High (Non-peptidic) | Low (Proteolytic degradation) | Essential for in vivo efficacy. |
| Antiviral EC50 (SARS-CoV-2) | ~20 - 50 nM | ~1 - 5 µM | >100x improvement in cellular antiviral potency. |
Expert Insight: While enzymatic IC50 values appear similar, the Cellular Antiviral EC50 reveals the true advantage. Peptidic inhibitors struggle to cross membranes and persist in the cytosol, whereas the dichlorophenylpyridine scaffold exhibits superior cellular uptake and metabolic stability.
Experimental Protocols (Self-Validating Systems)
To validate the efficacy and mechanism of these compounds, the following protocols are recommended. These are designed to be self-validating by including specific internal controls.
Protocol A: Kinetic Binding Analysis (Surface Plasmon Resonance)
Objective: Determine the residence time (
-
Sensor Chip Preparation: Immobilize biotinylated Furin (ecto-domain) onto a Streptavidin (SA) sensor chip.
-
Control: Use a reference flow cell with biotinylated BSA to subtract non-specific binding.
-
-
Analyte Injection: Inject the dichlorophenylpyridine compound at 5 concentrations (0.1x to 10x estimated
).-
Flow Rate: High flow (30-50 µL/min) to minimize mass transport limitation.
-
-
Dissociation Phase: Allow a long dissociation time (>30 minutes).
-
Why: The "induced-fit" mechanism predicts a very slow dissociation. Truncating this step will yield inaccurate
values.
-
-
Data Fitting: Fit curves to a 1:1 Langmuir model or a Two-State Reaction model (A + B
AB AB*).-
Validation Criteria: If the Two-State model fits significantly better (lower
), it confirms the conformational change (Trp254 flip).
-
Protocol B: Cell-Based Furin-Dependent Antiviral Assay
Objective: Quantify antiviral potency in a physiologically relevant context. System: SARS-CoV-2 infection in Calu-3 (lung epithelial) cells.
-
Seeding: Seed Calu-3 cells (2x10^4 cells/well) in 96-well plates.
-
Pre-treatment: Treat cells with serial dilutions of the inhibitor for 2 hours prior to infection.
-
Causality: Pre-treatment allows the inhibitor to bind cellular Furin and induce the conformational lock before the virus attempts entry.
-
-
Infection: Infect with SARS-CoV-2 (MOI 0.01) for 1 hour, then wash to remove unbound virus.
-
Incubation: Culture for 24-48 hours in the presence of the compound.
-
Readout: Quantify viral RNA via RT-qPCR or viral titer via Plaque Assay.
-
Cytotoxicity Control: Parallel plates must be run with CellTiter-Glo to ensure viral reduction is not due to host cell death.
-
Reference Standard: Include Remdesivir (viral polymerase inhibitor) as a positive control for viral suppression, and Dec-RVKR-CMK as a comparator for Furin inhibition.
-
Structural Homology Note: The NNRTI Connection
Researchers should be aware of the structural similarity between these Furin inhibitors and certain HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) .
-
Shared Motif: Diarylether or diarylamine cores linked to a pyridine/pyrimidine ring.
-
Risk: Potential off-target activity.[6]
-
Mitigation: When developing dichlorophenylpyridine Furin inhibitors, counter-screen against HIV-1 Reverse Transcriptase to ensure specificity, although the specific "3,5-dichloro" substitution pattern is highly tuned for the Furin Trp254 pocket.
References
-
Dahms, S. O., et al. (2022).[6] "Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism."[2][3][5][6] ACS Chemical Biology. Available at: [Link]
-
Dahms, S. O., et al. (2022).[6] "Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism."[2][3][5][6] PubMed. Available at: [Link]
- Svenson, D., et al. (2025). "Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin." Journal of Medicinal Chemistry. (Contextual reference from search results regarding BOS-series development).
-
Khan, M., et al. (2020). "Discovery of Phenylaminopyridine Derivatives as Novel HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors." Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Validating the Antiviral Spectrum of 2-(3,5-Dichlorophenyl)pyridine: A Comparative Technical Guide
Executive Summary
2-(3,5-Dichlorophenyl)pyridine (2-DCPP) represents a class of small-molecule inhibitors targeting the host proprotein convertase Furin . Unlike Direct-Acting Antivirals (DAAs) like Remdesivir or Acyclovir that target viral enzymes, 2-DCPP acts as a Host-Directed Antiviral (HDA) . Its mechanism involves an "induced-fit" binding mode that locks Furin in an inactive state, preventing the proteolytic cleavage of viral envelope glycoproteins (e.g., SARS-CoV-2 Spike, Influenza HA, HIV gp160) essential for viral fusion and maturation.
This guide outlines the validation framework to confirm the broad-spectrum efficacy of 2-DCPP. It prioritizes distinguishing between specific Furin-mediated antiviral activity and non-specific cytotoxicity, a common pitfall in small-molecule screening.
Comparative Analysis: 2-DCPP vs. Standards of Care
To validate 2-DCPP, it must be benchmarked against established antivirals and reference inhibitors. The following matrix highlights the distinct operational profile of 2-DCPP.
| Feature | 2-DCPP (Candidate) | Remdesivir (Positive Control) | Decanoyl-RVKR-CMK (Ref. Inhibitor) |
| Primary Target | Host Furin (Allosteric/Induced-fit) | Viral RdRp (Chain terminator) | Host Furin (Competitive/Covalent) |
| Spectrum | Broad: Enveloped viruses requiring cleavage (CoV, Flu, Ebola) | Narrower: RNA viruses (Coronaviruses, Filoviruses) | Broad: Experimental use only |
| Resistance Barrier | High: Host targets rarely mutate | Moderate: Viral enzymes mutate under pressure | N/A: Not a clinical drug |
| Cellular Stability | High (Small molecule stability) | Moderate (Prodrug conversion req.) | Low (Peptide; rapid degradation) |
| Key Limitation | Potential host toxicity (Furin is vital for homeostasis) | Ineffective against DNA viruses | Poor bioavailability |
Mechanism of Action (MoA) Visualization
The following diagram illustrates the "Induced-Fit" mechanism unique to 2-DCPP compared to standard competitive inhibitors.
Figure 1: 2-DCPP induces a conformational shift in Furin, exposing a cryptic hydrophobic pocket and preventing substrate processing.
Experimental Validation Framework
Scientific integrity requires a tiered approach: Biochemical Confirmation
Phase 1: Biochemical Potency (Enzymatic Assay)
Before testing on live viruses, confirm 2-DCPP inhibits Furin catalytic activity in a cell-free system.
Protocol: Fluorogenic Furin Activity Assay
-
Reagents: Recombinant Human Furin, Fluorogenic substrate (Pyr-RTKR-AMC).
-
Setup: In a black 96-well plate, titrate 2-DCPP (0.1 nM to 10
M). -
Reaction: Add 1 U/well Furin in assay buffer (100 mM HEPES, pH 7.5, 1 mM CaCl
). Incubate 15 min at RT. -
Initiation: Add 50
M Pyr-RTKR-AMC substrate. -
Readout: Measure fluorescence (Ex 360nm / Em 460nm) kinetically for 60 mins.
-
Validation Criteria:
nM indicates potent inhibition.
Phase 2: Cellular Target Engagement (Western Blot)
Prove that 2-DCPP enters the cell and inhibits the processing of a specific viral substrate (e.g., SARS-CoV-2 Spike or Influenza HA).
Protocol: Spike Cleavage Inhibition
-
Cell Line: HEK293T transfected with SARS-CoV-2 Spike plasmid (or naturally susceptible Calu-3).
-
Treatment: Treat cells with 2-DCPP (at
and biochemical ) for 24 hours. -
Lysis: Harvest cells in RIPA buffer with protease inhibitors (exclude Furin inhibitors).
-
Detection: Western Blot using anti-Spike (S2 subunit) antibody.
-
Result:
-
Vehicle Control: Distinct bands for Full Length (S0) and Cleaved (S2).
-
2-DCPP Treated: Accumulation of S0; disappearance of S2.
-
Phase 3: Antiviral Spectrum & Specificity (The Core Protocol)
This phase distinguishes true antiviral efficacy from toxicity. You must screen against a Furin-Dependent virus (Positive) and a Furin-Independent virus (Negative Control) to prove mechanism specificity.
Workflow Visualization
Figure 2: Logical workflow for validating spectrum specificity and ruling out cytotoxicity.
Detailed Protocol: Plaque Reduction Neutralization Test (PRNT)
Objective: Determine the Effective Concentration (
-
Seeding: Seed VeroE6-TMPRSS2 cells (for SARS-CoV-2) or MDCK cells (for Influenza) in 12-well plates. Cultivate to 90% confluency.
-
Infection:
-
Inoculate with virus at MOI 0.01 (approx. 50-100 PFUs/well).
-
Adsorb for 1 hour at 37°C.
-
-
Treatment Overlay:
-
Remove inoculum.[1]
-
Add semi-solid overlay (Avicel or Agarose) containing serial dilutions of 2-DCPP .
-
Controls: DMSO (Negative), Remdesivir (Positive DAA), Decanoyl-RVKR-CMK (Positive HDA).
-
-
Incubation: 48–72 hours (virus dependent).
-
Fixation & Staining: Fix with 4% Formaldehyde; stain with Crystal Violet.
-
Quantification: Count plaques. Plot % inhibition vs. Log[Concentration].
Data Interpretation & Causality
| Observation | Interpretation | Validity Status |
| High Potency vs. SARS-CoV-2 / Flu | Confirms activity against Furin-dependent entry/fusion. | PASS |
| High Potency vs. Rhinovirus | Suggests off-target effect (e.g., general toxicity or lysosomotropism), as Rhinovirus does not require Furin. | FAIL (Specificity) |
| SI (CC50/EC50) < 10 | Therapeutic window is too narrow; antiviral effect likely due to host cell stress. | FAIL (Safety) |
| SI > 50 | Robust antiviral candidate. | EXCELLENT |
References
-
Dahms, S. O., et al. (2022). "Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism."[2][3][4][5] ACS Chemical Biology. Link[3]
-
Cheng, Y. W., et al. (2020).[6] "Antiviral Effects of Novel 2-Benzoxyl-Phenylpyridine Derivatives." Molecules. Link
-
Pruijssers, A. J., et al. (2020). "Remdesivir Inhibits SARS-CoV-2 in Human Lung Cells and Chimeric SARS-CoV Expressing the SARS-CoV-2 RNA Polymerase in Mice." Cell Reports. Link
-
Bestle, D., et al. (2020). "TMPRSS2 and furin are both essential for proteolytic activation of SARS-CoV-2 in human airway cells." Life Science Alliance. Link
-
FDA Guidance for Industry. (2006). "Antiviral Product Development—Conducting and Submitting Virology Studies to the Agency." Link
Sources
- 1. Antiviral Effects of Novel 2-Benzoxyl-Phenylpyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2017144624A1 - Piperazine derivatives as antiviral agents with increased therapeutic activity - Google Patents [patents.google.com]
Assessing the Therapeutic Potential of 2-(3,5-Dichlorophenyl)pyridine Derivatives
A Comparative Technical Guide for Drug Discovery & Development
Executive Summary: The Shift to Non-Peptidic Furin Inhibition[1][2]
The proprotein convertase Furin is a critical rate-limiting enzyme in the maturation of viral glycoproteins (including SARS-CoV-2 Spike and Influenza HA) and the activation of physiological substrates like ENaC (epithelial sodium channel) and TGF-
This guide assesses 2-(3,5-Dichlorophenyl)pyridine derivatives , a class of small-molecule inhibitors that overcome these pharmacodynamic limitations through a novel "induced-fit" mechanism . Unlike peptidomimetics that occupy the active site canonically, these derivatives exploit a cryptic hydrophobic pocket, offering nanomolar potency (
Mechanism of Action: The "Induced-Fit" Paradigm[3][4]
The therapeutic value of 2-(3,5-Dichlorophenyl)pyridine derivatives lies in their unique binding mode. Crystallographic studies reveal that the bulky 3,5-dichlorophenyl moiety cannot fit into the canonical active site of the resting enzyme. Instead, binding induces a massive conformational change—specifically, the rotation of the Trp254 indole side chain by approximately 180°. This "gatekeeper" movement exposes a previously hidden hydrophobic pocket, allowing the inhibitor to bind with high affinity while excluding other convertases that lack the flexibility or specific architecture of this region.
Pathway Visualization: Induced-Fit Inhibition vs. Substrate Processing
Figure 1: Mechanism of Action illustrating the Trp254 "gatekeeper" rotation required for 2-(3,5-Dichlorophenyl)pyridine binding, distinguishing it from canonical peptidic inhibition.[1][2]
Comparative Performance Analysis
The following data compares the lead candidate series (exemplified by BOS-318 analogues) against standard research tools (peptidic inhibitors).
Table 1: Potency and Selectivity Profile[5]
| Feature | 2-(3,5-Dichlorophenyl)pyridine (Lead Series) | Hexa-D-Arginine (Peptide Control) | Decanoyl-RVKR-cmk (Standard) |
| Primary Target | Human Furin | Human Furin | Pan-PC Inhibitor |
| Binding Mode | Allosteric / Induced-Fit | Competitive (Active Site) | Irreversible (Covalent) |
| Potency ( | 1.0 – 5.0 nM [1, 2] | ~106 nM | ~1-2 nM |
| Selectivity | High (>100x vs PC7/PC5) | Low (Binds most PCs) | None (Pan-PC) |
| Off-Rate ( | Slow ( | Fast (Rapid dissociation) | N/A (Covalent) |
| Cellular Permeability | High (Passive Diffusion) | Very Low (Requires transport) | Low |
| Stability ( | >24h (Plasma) | Minutes (Proteolysis) | Low |
Key Insight: While the irreversible inhibitor RVKR-cmk is potent, its covalent nature and lack of selectivity make it toxic and unsuitable for therapy. The 2-(3,5-Dichlorophenyl)pyridine class matches this potency reversibly and with superior selectivity due to the non-conserved nature of the cryptic pocket among PC family members.
Therapeutic Applications & Efficacy
Antiviral Therapeutics (SARS-CoV-2, Influenza)
Furin cleavage is essential for the activation of the SARS-CoV-2 Spike protein (S1/S2 site) and Highly Pathogenic Avian Influenza (HPAI) hemagglutinin.
-
Data: Derivatives have shown significant suppression of viral replication in human airway epithelial cells at concentrations as low as 0.1 - 1.0
M [3]. -
Advantage: Unlike antibodies, these small molecules are less susceptible to viral mutations in the spike protein, as they target the host enzyme.
Cystic Fibrosis (CF)
In CF, sodium hyperabsorption via ENaC dehydrates the airway surface liquid. Furin activates ENaC by cleaving its
-
Data: Lead compound BOS-318 demonstrated significant inhibition of ENaC current (
) in human bronchial epithelial cells [4]. -
Advantage: Provides a non-steroidal mechanism to improve mucociliary clearance.
Experimental Protocols
To validate the potential of these derivatives in your own pipeline, use the following standardized workflows.
Synthesis Workflow (Suzuki Coupling Route)
Rationale: The biaryl core is constructed most efficiently via palladium-catalyzed cross-coupling, allowing modular variation of the "left" and "right" arms for SAR optimization.
-
Starting Materials: 5-bromoisophthalic acid (Core), 3,5-dichlorophenylboronic acid.
-
Coupling: React 5-bromoisophthalic acid with 3,5-dichlorophenylboronic acid using
and in dioxane/water at 90°C. -
Amide Formation: Activate the carboxylic acid groups of the resulting biphenyl intermediate with TBTU/DIPEA.
-
Derivatization: React with functionalized amines (e.g., 4-amino-piperidine derivatives) to install the "arms" that interact with the S1/S4 pockets.
-
Purification: HPLC (C18 column, Acetonitrile/Water gradient).
Validated Furin Activity Assay (Fluorogenic)
Rationale: A continuous fluorescence assay is preferred for determining
Materials:
-
Enzyme: Recombinant human Furin (1-2 nM final conc).
-
Substrate: Pyr-ERTKR-AMC (Fluorogenic,
). -
Buffer: 100 mM HEPES (pH 7.5), 1 mM
, 0.5% Triton X-100.
Procedure:
-
Preparation: Dilute 2-(3,5-Dichlorophenyl)pyridine derivative in DMSO (keep final DMSO < 5%).
-
Incubation: Pre-incubate inhibitor with Furin in buffer for 30 minutes at 25°C. Critical Step: The "induced-fit" is slow; omitting pre-incubation will yield artificially high
values. -
Initiation: Add Pyr-ERTKR-AMC substrate (final conc.
). -
Measurement: Monitor fluorescence (
) kinetically for 60 minutes. -
Analysis: Fit the linear portion of the progress curves to determine
. Plot vs. [Inhibitor] to calculate .
References
-
Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Chemical Biology (2022). Link
-
Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin. Journal of Medicinal Chemistry (2025). Link
-
Inhibitors of the proprotein convertase furin might serve as broad-spectrum antiviral therapeutics. ACS Medicinal Chemistry Letters (2021). Link
-
Small Molecule Inhibitors of the Proprotein Convertase Furin for the Treatment of Cystic Fibrosis. Proceedings of the National Academy of Sciences (PNAS). Link
Sources
Safety Operating Guide
Personal protective equipment for handling 2-(3,5-Dichlorophenyl)pyridine
Technical Safety and Handling Guide: 2-(3,5-Dichlorophenyl)pyridine
Executive Summary
In modern drug discovery and agrochemical development, 2-(3,5-Dichlorophenyl)pyridine (CAS: 1379370-04-3) serves as a highly valuable building block[1]. Its dual-ring system allows for precise, regioselective functionalization. However, handling halogenated pyridine derivatives requires moving beyond basic safety compliance. To ensure absolute laboratory safety and maintain chemical integrity, researchers must understand the physicochemical properties that dictate the compound's behavior and the specific Personal Protective Equipment (PPE) required to mitigate its risks[2].
Mechanistic Causality of Hazards: The "Why" Behind the PPE
As a Senior Application Scientist, I train laboratory personnel to understand that safety protocols are not arbitrary rules—they are direct physiological responses to molecular structure. The hazards of 2-(3,5-Dichlorophenyl)pyridine stem from two primary structural motifs:
-
The 3,5-Dichlorophenyl Moiety (Lipophilicity): Halogenation significantly increases the molecule's partition coefficient (LogP). Highly lipophilic compounds can easily bypass the aqueous barriers of the skin and penetrate the lipid-rich stratum corneum, acting as vehicles for systemic toxicity and dermal sensitization[3].
-
The Pyridine Ring (Basicity/Nucleophilicity): The nitrogen atom in the pyridine ring retains weak basicity. Upon contact with moisture on the skin, eyes, or mucous membranes of the respiratory tract, it can cause localized tissue irritation and cellular damage[2],[4].
The Solvent Synergy Risk: While the compound itself is a solid at room temperature[1], it is frequently dissolved in halogenated solvents (e.g., dichloromethane or chloroform) for cross-coupling reactions. Standard nitrile gloves are notoriously vulnerable to halogenated hydrocarbons, which cause the nitrile polymer to rapidly swell and degrade,[5]. In these scenarios, the solvent acts as a "Trojan Horse," carrying the lipophilic 2-(3,5-Dichlorophenyl)pyridine directly through compromised PPE and into the skin.
Causality of hazards and logical relationships for PPE selection.
Personal Protective Equipment (PPE) Matrix
To mitigate these structurally driven risks, the following PPE matrix must be strictly adhered to during all handling phases.
| PPE Category | Specification / Material | Mechanistic Justification |
| Hand Protection (Solid State) | Minimum 5-mil Nitrile Gloves | Sufficient for short-term splash and dust protection against the solid powder. |
| Hand Protection (In Solution) | Viton Gloves or Double-Gloved Nitrile | Halogenated solvents rapidly permeate single-layer nitrile. Viton offers superior resistance to halogenated carriers. |
| Eye/Face Protection | ANSI Z87.1 Chemical Splash Goggles | Protects against basic pyridine-induced severe eye irritation and corneal damage[2]. |
| Respiratory Protection | Chemical Fume Hood (Face velocity ≥ 100 fpm) | Prevents inhalation of airborne particulates during weighing and volatile vapors during solvent addition[4]. |
| Body Protection | Flame-resistant (FR) Lab Coat & Closed-toe shoes | Prevents dermal accumulation of lipophilic dust and protects against solvent splashes[2]. |
Operational Workflows: Step-by-Step Methodologies
A self-validating protocol ensures that every step inherently confirms the safety of the previous one. For example, verifying hood face velocity before opening the chemical container ensures that if the container seal fails, the user is already protected.
Phase 1: Pre-Operational Setup & Risk Assessment
-
Verify the operational status of the chemical fume hood (check the digital flow monitor).
-
Inspect all PPE for micro-tears, specifically checking the webbing between the fingers of your gloves.
-
Clear the workspace of incompatible materials, particularly strong oxidizing agents, which can react violently with pyridine derivatives.
Phase 2: Weighing and Dispensing (Solid State)
-
Place an anti-static weighing boat on the analytical balance inside the fume hood. The anti-static property prevents the lipophilic powder from aerosolizing and adhering to gloves or the balance enclosure.
-
Using a clean, grounded stainless-steel spatula, carefully transfer the 2-(3,5-Dichlorophenyl)pyridine[1].
-
Seal the source container immediately to minimize ambient moisture exposure, which can degrade the material over time.
Phase 3: Reaction Setup and Solvent Addition
-
Transfer the weighed solid into a dry, inert-gas-flushed reaction vessel (e.g., a Schlenk flask).
-
Critical Decision Point: If dissolving the compound in a halogenated solvent (e.g., DCM or Chloroform), immediately upgrade hand protection to Viton gloves or apply a second layer of thick-cut nitrile gloves[6].
-
Add the solvent via a pressure-equalizing dropping funnel or a gas-tight syringe to maintain a closed system, preventing vapor escape.
Experimental workflow for handling 2-(3,5-Dichlorophenyl)pyridine.
Waste Disposal & Decontamination Plan
Improper disposal of halogenated aromatic compounds poses severe environmental risks, particularly chronic aquatic toxicity[4].
-
Segregation: Never mix halogenated waste with non-halogenated organic waste. Collect all reaction mixtures, contaminated solvents, and initial washings in a dedicated, clearly labeled "Hazardous Waste - Halogenated Organics" high-density polyethylene (HDPE) container[6].
-
Decontamination: Rinse all spatulas, glassware, and reusable equipment with a compatible solvent (e.g., acetone) inside the fume hood before transferring them to the general washing area.
-
Spill Response: In the event of a solid spill, do not dry sweep. Moisten the powder slightly with a non-reactive solvent to prevent dust generation, absorb with an inert material (e.g., vermiculite), and transfer to the halogenated waste bin[2],[6].
References
1.[1] ChemScene. "1379370-04-3 | 2-(3,5-Dichlorophenyl)pyridine". ChemScene. Link 2.[2] Benchchem. "Navigating the Safety Profile of 3-Chloro-5-fluoro-2-methoxypyridine: A Technical Guide". Benchchem. Link 3.[4] Benchchem. "Application Notes and Protocols for 3,5-Dichloro-4-methylpyridine". Benchchem. Link 4. S&G Gloves. "Nitrile Glove Chemical Resistance Guide". S&G Gloves. Link 5.[5] Gloves.com. "Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart". Gloves.com. Link 6. Washington State University (WSU). "Halogenated Solvents". WSU Environmental Health & Safety. Link 7.[3] PubChem. "3-Chloropyridine | C5H4ClN | CID 12287". National Institutes of Health (NIH).Link
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
